molecular formula C4H7FO2 B1346681 4-fluorobutanoic Acid CAS No. 462-23-7

4-fluorobutanoic Acid

Cat. No.: B1346681
CAS No.: 462-23-7
M. Wt: 106.1 g/mol
InChI Key: BDXSWIQVLYXSSU-UHFFFAOYSA-N
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Description

4-fluorobutanoic Acid is a useful research compound. Its molecular formula is C4H7FO2 and its molecular weight is 106.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluorobutanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-fluorobutanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluorobutanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluorobutanoic acid
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InChI

InChI=1S/C4H7FO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXSWIQVLYXSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274508
Record name 4-fluorobutanoic Acid
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Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-23-7
Record name 4-Fluorobutanoic acid
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Record name 4-fluorobutanoic Acid
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Record name 4-fluorobutanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobutanoic acid, a halogenated carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into the butanoic acid backbone imparts unique physicochemical properties that can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core chemical properties of 4-fluorobutanoic acid, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological signaling pathways.

Chemical and Physical Properties

4-Fluorobutanoic acid is a colorless liquid or a low-melting solid at room temperature.[1] It is characterized by the presence of a fluorine atom at the C4 position, which significantly alters its electronic properties compared to its non-fluorinated counterpart, butanoic acid.

Table 1: Physical and Chemical Properties of 4-Fluorobutanoic Acid
PropertyValueReference
Molecular Formula C₄H₇FO₂[2]
Molecular Weight 106.10 g/mol [3]
CAS Number 462-23-7[3]
Boiling Point 60-62 °C at 2 Torr[4]
Density 1.121 g/cm³ (estimate)[4]
Refractive Index 1.387[4]
Solubility Soluble in water and organic solvents.[2]
pKa Data not available
Melting Point Data not available (described as liquid or solid at room temperature)[2]

Spectroscopic Data

The structural elucidation of 4-fluorobutanoic acid is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-fluorobutanoic acid is expected to show three distinct signals corresponding to the three methylene (B1212753) groups, with characteristic splitting patterns due to proton-proton and proton-fluorine coupling. The protons on the carbon adjacent to the fluorine atom (C4) will appear as a doublet of triplets, while the other methylene protons will exhibit more complex splitting. The acidic proton of the carboxylic acid group will appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a characteristic large one-bond C-F coupling constant. The chemical shifts are influenced by the electronegativity of the adjacent atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 4-fluorobutanoic acid will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1710 cm⁻¹), and the C-F stretch (typically in the 1100-1000 cm⁻¹ region).[5][6]

Experimental Protocols

Synthesis of 4-Fluorobutanoic Acid

A common synthetic route to 4-fluorobutanoic acid involves the nucleophilic substitution of a suitable leaving group on a four-carbon chain with a fluoride (B91410) source. One potential method is the reaction of a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate, with a fluoride salt, followed by hydrolysis of the ester.

Protocol: Synthesis from 4-Bromobutyric Acid

This protocol is adapted from the synthesis of related haloalkanoic acids.[4]

  • Esterification of 4-Bromobutyric Acid: 4-Bromobutyric acid is refluxed with an excess of ethanol (B145695) in the presence of a catalytic amount of sulfuric acid to produce ethyl 4-bromobutanoate. The reaction is monitored by thin-layer chromatography (TLC).

  • Fluorination: The crude ethyl 4-bromobutanoate is then treated with a fluoride source, such as potassium fluoride in a suitable solvent like acetonitrile, often in the presence of a phase-transfer catalyst (e.g., a crown ether) to enhance the reaction rate. The reaction is heated to reflux and monitored by gas chromatography (GC) for the disappearance of the starting material.

  • Hydrolysis: Upon completion of the fluorination, the resulting ethyl 4-fluorobutanoate is hydrolyzed to 4-fluorobutanoic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid).

  • Purification: The crude 4-fluorobutanoic acid is then purified by vacuum distillation.

Workflow for the Synthesis of 4-Fluorobutanoic Acid

G cluster_synthesis Synthesis of 4-Fluorobutanoic Acid start 4-Bromobutyric Acid esterification Esterification (Ethanol, H₂SO₄) start->esterification intermediate Ethyl 4-Bromobutanoate esterification->intermediate fluorination Fluorination (KF, Acetonitrile) intermediate->fluorination ester_product Ethyl 4-Fluorobutanoate fluorination->ester_product hydrolysis Hydrolysis (1. NaOH, 2. HCl) ester_product->hydrolysis end 4-Fluorobutanoic Acid hydrolysis->end

Caption: General workflow for the synthesis of 4-fluorobutanoic acid.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials or byproducts.

Protocol: Purification by Vacuum Distillation

  • The crude 4-fluorobutanoic acid obtained after acidic workup and extraction is placed in a round-bottom flask suitable for distillation.

  • A vacuum distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The flask is heated gently in an oil bath while applying a vacuum.

  • Fractions are collected based on the boiling point of 4-fluorobutanoic acid at the applied pressure (e.g., 60-62 °C at 2 Torr).[4]

  • The purity of the collected fractions is assessed by GC-MS and NMR spectroscopy.

GC-MS Analysis Protocol

Gas chromatography-mass spectrometry is a powerful technique for the analysis of 4-fluorobutanoic acid, providing both qualitative and quantitative information. Due to its polarity, derivatization is often required to improve its volatility and chromatographic performance.

Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from general methods for the analysis of carboxylic acids.

  • Derivatization: A sample of 4-fluorobutanoic acid is derivatized to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.

  • GC Conditions:

    • Column: A polar capillary column (e.g., a wax-type column) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of 200-220 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 30-200 is typically sufficient to observe the molecular ion and characteristic fragment ions.

Workflow for GC-MS Analysis

G cluster_gcms GC-MS Analysis Workflow sample 4-Fluorobutanoic Acid Sample derivatization Derivatization (e.g., Silylation) sample->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Mass Spectrometry (EI, 70 eV) separation->ionization detection Data Acquisition and Analysis ionization->detection

Caption: General workflow for the GC-MS analysis of 4-fluorobutanoic acid.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological effects of short-chain per- and polyfluoroalkyl substances (PFAS), including perfluorobutanoic acid (PFBA), a close structural analog of 4-fluorobutanoic acid. These studies suggest that PFBA can induce oxidative stress and disrupt cellular metabolism.[1]

Oxidative Stress and Metabolic Disruption Pathway

Exposure of human neuronal cells to PFBA has been shown to generate reactive oxygen species (ROS), leading to a decline in the activity of key antioxidant enzymes such as catalase and glutathione (B108866) reductase.[1] Furthermore, PFBA can impact metabolic enzymes, including lactate (B86563) dehydrogenase and pyruvate (B1213749) dehydrogenase, suggesting a disruption of cellular energy metabolism.[1]

Proposed Signaling Pathway for PFBA-Induced Cellular Stress

G PFBA Perfluorobutanoic Acid (PFBA) ROS Reactive Oxygen Species (ROS) (Increased Production) PFBA->ROS induces AntioxidantEnzymes Antioxidant Enzymes (Catalase, Glutathione Reductase) (Decreased Activity) PFBA->AntioxidantEnzymes inhibits MetabolicEnzymes Metabolic Enzymes (Lactate Dehydrogenase, Pyruvate Dehydrogenase) (Altered Activity) PFBA->MetabolicEnzymes alters OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes->OxidativeStress contributes to CellularDamage Cellular Damage OxidativeStress->CellularDamage MetabolicDisruption Metabolic Disruption MetabolicEnzymes->MetabolicDisruption MetabolicDisruption->CellularDamage

Caption: Proposed signaling pathway of perfluorobutanoic acid (PFBA) leading to oxidative stress and metabolic disruption.

Conclusion

4-Fluorobutanoic acid is a valuable building block for the development of new chemical entities with potential therapeutic applications. Its unique chemical and physical properties, conferred by the presence of the fluorine atom, make it an attractive scaffold for medicinal chemists. This technical guide has provided a summary of its known properties, along with adaptable experimental protocols for its synthesis, purification, and analysis. The emerging understanding of the biological effects of related short-chain PFAS, such as PFBA, highlights the need for further research into the specific interactions of 4-fluorobutanoic acid with biological systems, particularly its impact on cellular signaling pathways. A thorough characterization of this compound will undoubtedly facilitate its application in the discovery and development of novel therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 4-Fluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobutanoic acid (4-FBA) is a halogenated carboxylic acid of significant interest in medicinal chemistry and drug development. The strategic placement of a fluorine atom on the terminal carbon of the butanoic acid backbone imparts unique physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the molecular structure of 4-fluorobutanoic acid, including its chemical and physical properties, detailed spectroscopic characterization, a representative synthesis protocol, and an exploration of its potential biological relevance, particularly in the context of γ-aminobutyric acid (GABA) metabolism.

Molecular Structure and Physicochemical Properties

4-Fluorobutanoic acid is a four-carbon carboxylic acid with a fluorine atom attached to the C4 position.[1] This substitution has a profound impact on the molecule's electronic properties and reactivity.

Table 1: General and Physicochemical Properties of 4-Fluorobutanoic Acid

PropertyValueReference
IUPAC Name 4-fluorobutanoic acid[1]
Synonyms 4-Fluorobutyric acid[1]
CAS Number 462-23-7[1]
Molecular Formula C₄H₇FO₂[1]
Molecular Weight 106.10 g/mol [1]
Appearance Colorless liquid or solid
Boiling Point 174.1 °C at 760 mmHg (Predicted)
Melting Point Not available
Density 1.116 g/cm³ (Predicted)
Solubility Soluble in water and organic solvents
pKa ~4.5 (Estimated)

Spectroscopic Characterization

The structural elucidation of 4-fluorobutanoic acid is accomplished through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-fluorobutanoic acid is characterized by three distinct signals corresponding to the three sets of non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent fluorine and oxygen atoms.

Table 2: Predicted ¹H NMR Spectral Data for 4-Fluorobutanoic Acid

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2 (-CH₂COOH)~2.5Triplet~7.02H
H3 (-CH₂CH₂F)~2.1Doublet of tripletsJ(H3,H2) ~7.0, J(H3,H4) ~6.02H
H4 (-CH₂F)~4.5Doublet of tripletsJ(H4,F) ~47.0, J(H4,H3) ~6.02H
H (-COOH)~11-12Singlet (broad)-1H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4-fluorobutanoic acid displays four signals, one for each unique carbon atom. The carbon attached to the fluorine atom (C4) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Table 3: Predicted ¹³C NMR Spectral Data for 4-Fluorobutanoic Acid

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C1 (-COOH)~178Singlet-
C2 (-CH₂COOH)~30Singlet-
C3 (-CH₂CH₂F)~25Doublet²JCF ~20
C4 (-CH₂F)~82Doublet¹JCF ~165
Infrared (IR) Spectroscopy

The IR spectrum of 4-fluorobutanoic acid shows characteristic absorption bands for the carboxylic acid functional group and the carbon-fluorine bond.

Table 4: Characteristic IR Absorption Bands for 4-Fluorobutanoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
1710StrongC=O stretch (carboxylic acid)
1210-1320MediumC-O stretch (carboxylic acid)
1000-1100StrongC-F stretch
2850-2960MediumC-H stretch (aliphatic)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-fluorobutanoic acid would be expected to show a molecular ion peak (M⁺) at m/z 106. The fragmentation pattern would likely involve the loss of characteristic fragments.

Table 5: Predicted Mass Spectrometry Fragmentation for 4-Fluorobutanoic Acid

m/zProposed Fragment
106[C₄H₇FO₂]⁺ (Molecular Ion)
87[M - F]⁺ or [M - OH]⁺
60[CH₂=C(OH)₂]⁺ (McLafferty rearrangement)
45[COOH]⁺

Experimental Protocols

Synthesis of 4-Fluorobutanoic Acid

A common synthetic route to 4-fluorobutanoic acid involves the nucleophilic substitution of a suitable leaving group with a fluoride (B91410) source. The following protocol is a representative example starting from ethyl 4-bromobutyrate.

G cluster_0 Step 1: Synthesis of Ethyl 4-bromobutyrate cluster_1 Step 2: Fluorination cluster_2 Step 3: Hydrolysis A γ-Butyrolactone D Reaction Mixture A->D B Ethanol B->D C HBr (gas) C->D E Ethyl 4-bromobutyrate D->E Reflux F Ethyl 4-bromobutyrate E->F J Reaction Mixture F->J G Potassium Fluoride (KF) G->J H Phase Transfer Catalyst (e.g., 18-crown-6) H->J I Solvent (e.g., Acetonitrile) I->J K Ethyl 4-fluorobutanoate J->K Heating L Ethyl 4-fluorobutanoate K->L N Reaction Mixture L->N M Aqueous Acid (e.g., HCl) M->N O 4-Fluorobutanoic Acid N->O Reflux GABA_Metabolism GABA GABA SSA Succinic Semialdehyde GABA->SSA Transamination aKG α-Ketoglutarate Succinate Succinate SSA->Succinate Oxidation Glutamate Glutamate aKG->Glutamate FBA 4-Fluorobutanoic Acid (Hypothetical Inhibitor) GABA_T GABA-AT FBA->GABA_T Potential Inhibition SSADH SSADH

References

An In-depth Technical Guide to the Synthesis of 4-Fluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-fluorobutanoic acid, a valuable fluorinated carboxylic acid intermediate in organic synthesis and pharmaceutical development.[1] The presence of a fluorine atom can significantly influence a molecule's reactivity, polarity, and biological activity.[1] This document details two principal synthesis routes, providing structured data, experimental protocols, and visual diagrams to facilitate understanding and replication.

Core Synthesis Pathways

Two main strategies have been established for the synthesis of 4-fluorobutanoic acid: the functional group interconversion of a readily available precursor, γ-butyrolactone, and the de novo construction of the carbon skeleton via malonic ester synthesis.

Synthesis from γ-Butyrolactone

This pathway involves a two-step process: the ring-opening of γ-butyrolactone to form a 4-halobutanoate intermediate, followed by nucleophilic substitution with a fluoride (B91410) source. The most common halogenating agent for this purpose is hydrogen bromide, leading to the formation of ethyl 4-bromobutyrate.

Step 1: Synthesis of Ethyl 4-Bromobutyrate from γ-Butyrolactone

The ring-opening of γ-butyrolactone is achieved by treatment with dry hydrogen bromide in ethanol (B145695). This reaction proceeds with good to excellent yields.

Step 2: Nucleophilic Fluorination of Ethyl 4-Bromobutyrate

The bromide in ethyl 4-bromobutyrate is then displaced by a fluoride ion in a nucleophilic substitution reaction. Potassium fluoride is a commonly used and cost-effective fluoride source for this transformation, often in the presence of a phase-transfer catalyst to enhance reactivity.

Step 3: Hydrolysis of Ethyl 4-Fluorobutanoate

The final step is the hydrolysis of the ethyl ester to yield 4-fluorobutanoic acid. This can be achieved under either acidic or basic conditions.

Synthesis via Malonic Ester Condensation

The malonic ester synthesis provides a versatile method for the preparation of carboxylic acids.[2][3][4][5] In this approach, diethyl malonate is first deprotonated to form a stable enolate, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of 4-fluorobutanoic acid, a suitable two-carbon electrophile containing a fluorine atom, such as 1-bromo-2-fluoroethane (B107303), is required.

Step 1: Alkylation of Diethyl Malonate

Diethyl malonate is treated with a base, typically sodium ethoxide, to generate the malonate anion. This is followed by the addition of 1-bromo-2-fluoroethane to yield diethyl 2-(2-fluoroethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford 4-fluorobutanoic acid.

Data Presentation

The following table summarizes the quantitative data for the key steps in the described synthesis pathways.

PathwayStepStarting Material(s)Reagent(s)Solvent(s)Temperature (°C)Reaction Time (hours)Yield (%)
From γ-Butyrolactone 1. Bromoesterificationγ-Butyrolactone, EthanolDry Hydrogen BromideEthanol02477-84
2. Nucleophilic FluorinationEthyl 4-bromobutyratePotassium Fluoride, Phase-Transfer CatalystAcetonitrile (B52724)Reflux1-2~60
3. HydrolysisEthyl 4-fluorobutanoateHCl (aq) or NaOH (aq)WaterReflux2High
Via Malonic Ester 1. AlkylationDiethyl malonate, 1-bromo-2-fluoroethaneSodium EthoxideEthanolReflux12Moderate
2. Hydrolysis and DecarboxylationDiethyl 2-(2-fluoroethyl)malonateHCl (aq) or H2SO4 (aq)Water100-1504-6High

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobutanoic Acid from γ-Butyrolactone

Step 1: Preparation of Ethyl 4-Bromobutyrate [6]

  • A solution of γ-butyrolactone (200 g, 2.33 moles) in absolute ethanol (375 ml) is cooled to 0°C in an ice bath.

  • A stream of dry hydrogen bromide is introduced into the solution. The gas flow is continued for 1 hour after hydrogen bromide is observed passing through the reaction mixture unchanged.

  • The resulting alcoholic solution is kept at 0°C for 24 hours and then poured into 1 liter of ice-cold water.

  • The oily layer is separated, and the aqueous layer is extracted twice with 100 ml portions of ethyl bromide.

  • The combined organic layers are washed with ice-cold 2% potassium hydroxide (B78521) solution, followed by very dilute hydrochloric acid, and finally with water.

  • The organic layer is dried over anhydrous sodium sulfate (B86663), the solvent is removed under reduced pressure, and the residual crude ester is purified by distillation to yield ethyl γ-bromobutyrate (350–380 g, 77–84%).

Step 2: Preparation of Ethyl 4-Fluorobutanoate

  • To a stirred suspension of spray-dried potassium fluoride (5.8 g, 0.1 mol) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6) in anhydrous acetonitrile (100 ml) is added ethyl 4-bromobutyrate (19.5 g, 0.1 mol).

  • The reaction mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed (typically 1-2 hours).

  • After cooling to room temperature, the solid potassium bromide is filtered off.

  • The acetonitrile is removed from the filtrate by distillation under reduced pressure.

  • The residue is distilled under vacuum to afford ethyl 4-fluorobutanoate.

Step 3: Preparation of 4-Fluorobutanoic Acid

  • Ethyl 4-fluorobutanoate (12.0 g, 0.1 mol) is added to a 10% aqueous solution of hydrochloric acid (50 ml).

  • The mixture is heated at reflux for 2 hours.

  • After cooling, the solution is extracted with diethyl ether (3 x 50 ml).

  • The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield 4-fluorobutanoic acid.

Protocol 2: Synthesis of 4-Fluorobutanoic Acid via Malonic Ester Synthesis

Step 1: Preparation of Diethyl 2-(2-fluoroethyl)malonate

  • Sodium metal (2.3 g, 0.1 mol) is dissolved in absolute ethanol (50 ml) to prepare a solution of sodium ethoxide.

  • Diethyl malonate (16.0 g, 0.1 mol) is added dropwise to the sodium ethoxide solution with stirring.

  • 1-Bromo-2-fluoroethane (12.7 g, 0.1 mol) is then added, and the reaction mixture is heated at reflux for 12 hours.

  • The mixture is cooled, and the precipitated sodium bromide is removed by filtration.

  • The excess ethanol is removed by distillation, and the residue is distilled under reduced pressure to give diethyl 2-(2-fluoroethyl)malonate.

Step 2: Preparation of 4-Fluorobutanoic Acid

  • Diethyl 2-(2-fluoroethyl)malonate (20.6 g, 0.1 mol) is refluxed with concentrated hydrochloric acid (50 ml) for 4-6 hours.

  • The solution is then heated to 100-150°C to effect decarboxylation until the evolution of carbon dioxide ceases.

  • After cooling, the reaction mixture is extracted with diethyl ether (3 x 50 ml).

  • The combined ether extracts are dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation.

  • The resulting crude 4-fluorobutanoic acid is purified by vacuum distillation.

Mandatory Visualization

G cluster_0 Pathway 1: From γ-Butyrolactone A γ-Butyrolactone B Ethyl 4-Bromobutyrate A->B HBr, EtOH (77-84%) C Ethyl 4-Fluorobutanoate B->C KF, PTC (~60%) D 4-Fluorobutanoic Acid C->D H3O+ or OH- (High Yield)

Caption: Synthesis of 4-fluorobutanoic acid from γ-butyrolactone.

G cluster_1 Pathway 2: Via Malonic Ester Synthesis E Diethyl Malonate F Diethyl 2-(2-fluoroethyl)malonate E->F 1. NaOEt, EtOH 2. BrCH2CH2F (Moderate Yield) G 4-Fluorobutanoic Acid F->G H3O+, Δ (High Yield)

Caption: Malonic ester synthesis of 4-fluorobutanoic acid.

References

An In-depth Technical Guide to 4-Fluorobutanoic Acid (CAS Number: 462-23-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobutanoic acid, a halogenated carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to the endogenous short-chain fatty acid (SCFA) butyrate, combined with the unique physicochemical properties imparted by the fluorine atom, makes it a valuable probe for studying biological systems and a potential therapeutic agent. This technical guide provides a comprehensive overview of 4-fluorobutanoic acid, including its chemical and physical properties, detailed synthetic methodologies, spectroscopic data for characterization, and an exploration of its biological activities and potential mechanisms of action, with a focus on its role in blood pressure regulation.

Chemical and Physical Properties

4-Fluorobutanoic acid is a colorless liquid or solid at room temperature.[1] The presence of the highly electronegative fluorine atom at the C4 position influences the compound's polarity, acidity, and metabolic stability.[1] It is soluble in water and common organic solvents.[1]

Table 1: Physicochemical Properties of 4-Fluorobutanoic Acid

PropertyValueReference(s)
CAS Number 462-23-7[2]
Molecular Formula C₄H₇FO₂[2]
Molecular Weight 106.10 g/mol [2]
Boiling Point 60.0-62.0 °C @ 2 Torr[3]
Density (estimate) 1.121 g/cm³[3]
Refractive Index 1.387 - 1.3993[3][4]
Flash Point 72.2 °C[3]
LogP (estimate) 0.82070[4]
pKa (estimate) ~4.5
Appearance Colorless liquid or solid[1]
Solubility Soluble in water and organic solvents[1]

Synthesis of 4-Fluorobutanoic Acid

A common and effective method for the synthesis of 4-fluorobutanoic acid involves the nucleophilic substitution of a suitable leaving group in a butyric acid derivative with a fluoride (B91410) source. One such route starts from ethyl 4-bromobutanoate.

Experimental Protocol: Synthesis from Ethyl 4-Bromobutanoate

This two-step protocol involves the fluorination of ethyl 4-bromobutanoate followed by hydrolysis of the resulting ethyl 4-fluorobutanoate.

Step 1: Synthesis of Ethyl 4-Fluorobutanoate

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-bromobutanoate (1.0 eq), spray-dried potassium fluoride (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

    • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Remove the acetonitrile from the filtrate under reduced pressure.

    • The crude ethyl 4-fluorobutanoate can be purified by fractional distillation.

Step 2: Hydrolysis of Ethyl 4-Fluorobutanoate to 4-Fluorobutanoic Acid

  • Materials:

  • Procedure:

    • Dissolve ethyl 4-fluorobutanoate (1.0 eq) in ethanol or methanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1 - 1.5 eq) to the flask.

    • Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC or GC).

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Add water to dissolve the resulting carboxylate salt and wash with diethyl ether or dichloromethane to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2.

    • Extract the aqueous layer multiple times with diethyl ether or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-fluorobutanoic acid.

    • The crude product can be further purified by distillation under reduced pressure.

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Hydrolysis start1 Ethyl 4-bromobutanoate + KF + TBAB in Acetonitrile reflux1 Reflux (12-24h) start1->reflux1 workup1 Filtration & Solvent Removal reflux1->workup1 purification1 Fractional Distillation workup1->purification1 product1 Ethyl 4-fluorobutanoate purification1->product1 start2 Ethyl 4-fluorobutanoate + NaOH/KOH in Alcohol product1->start2 reflux2 Stir/Reflux start2->reflux2 workup2 Solvent Removal & Aqueous Workup reflux2->workup2 acidification Acidification (HCl) workup2->acidification extraction Extraction acidification->extraction purification2 Distillation extraction->purification2 product2 4-Fluorobutanoic Acid purification2->product2

Synthesis workflow for 4-fluorobutanoic acid.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the confirmation of the structure and purity of 4-fluorobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for 4-Fluorobutanoic Acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~11-12Singlet (broad)1H-COOH
~4.5Triplet of triplets2H-CH₂-FJ(H-F) ≈ 47, J(H-H) ≈ 6
~2.5Triplet2H-CH₂-COOHJ(H-H) ≈ 7
~2.0Quintet (multiplet)2H-CH₂-CH₂-CH₂-J(H-H) ≈ 6.5

Table 3: Predicted ¹³C NMR Spectral Data for 4-Fluorobutanoic Acid

Chemical Shift (δ, ppm)AssignmentCoupling to Fluorine
~178C1 (-COOH)Triplet (small J)
~83C4 (-CH₂-F)Doublet (large J, ~165 Hz)
~29C2 (-CH₂-COOH)Triplet (small J)
~25C3 (-CH₂-CH₂-CH₂-)Doublet (J ≈ 20 Hz)
Infrared (IR) Spectroscopy

The IR spectrum of 4-fluorobutanoic acid will exhibit characteristic absorption bands for the functional groups present.

Table 4: Characteristic IR Absorption Bands for 4-Fluorobutanoic Acid

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
2980-2850C-H stretchAlkane
~1710C=O stretchCarboxylic acid
~1410O-H bendCarboxylic acid
~1250C-O stretchCarboxylic acid
~1050C-F stretchFluoroalkane
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-fluorobutanoic acid will show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Expected Mass Spectrometry Fragmentation for 4-Fluorobutanoic Acid

m/zFragment IonDescription
106[C₄H₇FO₂]⁺Molecular Ion (M⁺)
88[M - H₂O]⁺Loss of water
60[CH₂=C(OH)₂]⁺McLafferty rearrangement
45[COOH]⁺Loss of the fluoropropyl radical
41[C₃H₅]⁺Propyl cation
33[CH₂F]⁺Fluoromethyl cation

Biological Activity and Mechanism of Action

4-Fluorobutanoic acid has garnered attention for its potential biological activities, particularly its effects on blood pressure. It is hypothesized to act as a mimetic of short-chain fatty acids (SCFAs), which are known to be involved in blood pressure regulation.[5]

Antihypertensive Effects

Studies have indicated that 4-fluorobutanoic acid can lower blood pressure in hypertensive animal models. This effect is thought to be mediated through its interaction with specific G-protein coupled receptors (GPCRs) that are also activated by endogenous SCFAs.

Signaling Pathway in Blood Pressure Regulation

The proposed mechanism of action involves the activation of two key GPCRs: Olfr78 and Gpr41, which are expressed in the smooth muscle cells of blood vessels.[5]

  • Activation of Gpr41: Leads to vasodilation and a decrease in blood pressure.[5][6]

  • Activation of Olfr78: Can lead to an increase in blood pressure, potentially through renin release.[5][6]

The net effect of 4-fluorobutanoic acid on blood pressure is a result of the balance between these two opposing pathways.

Blood_Pressure_Regulation cluster_ligand Ligand cluster_receptors GPCRs in Vascular Smooth Muscle cluster_effects Cellular and Physiological Effects FBA 4-Fluorobutanoic Acid Gpr41 Gpr41 FBA->Gpr41 Activates Olfr78 Olfr78 FBA->Olfr78 Activates Vasodilation Vasodilation Gpr41->Vasodilation Vasoconstriction Potential Vasoconstriction/ Renin Release Olfr78->Vasoconstriction BP_Decrease Blood Pressure Decrease Vasodilation->BP_Decrease BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase

Proposed signaling pathway of 4-fluorobutanoic acid.

Experimental Protocol: In Vivo Antihypertensive Activity Assay in Rats

This protocol outlines a method for assessing the antihypertensive effects of 4-fluorobutanoic acid in a rat model of hypertension.[7][8][9]

  • Animal Model: Spontaneously Hypertensive Rats (SHRs) or rats with induced hypertension (e.g., DOCA-salt model).

  • Materials:

    • 4-Fluorobutanoic acid

    • Vehicle (e.g., saline)

    • Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

    • Oral gavage needles

  • Procedure:

    • Acclimatize the rats to the laboratory conditions and the blood pressure measurement procedure for at least one week.

    • Divide the rats into at least two groups: a control group receiving the vehicle and a treatment group receiving 4-fluorobutanoic acid.

    • Dissolve or suspend 4-fluorobutanoic acid in the vehicle at the desired concentration.

    • Administer the treatment or vehicle to the rats via oral gavage.

    • Measure the systolic and diastolic blood pressure and heart rate at baseline (before administration) and at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).

    • Record and analyze the data to determine the effect of 4-fluorobutanoic acid on blood pressure compared to the control group.

Safety and Handling

4-Fluorobutanoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Table 6: GHS Hazard Statements for 4-Fluorobutanoic Acid

Hazard CodeStatement
H301Toxic if swallowed
H311Toxic in contact with skin
H314Causes severe skin burns and eye damage
H331Toxic if inhaled
H335May cause respiratory irritation

Conclusion

4-Fluorobutanoic acid is a valuable chemical entity with demonstrated biological activity, particularly in the regulation of blood pressure. Its synthesis, while requiring careful handling of hazardous materials, is achievable through established organic chemistry methodologies. The spectroscopic data provide a clear fingerprint for its identification and characterization. The proposed mechanism of action through the modulation of SCFA receptors highlights its potential as a tool for studying cardiovascular physiology and as a lead compound for the development of novel antihypertensive agents. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

The Elusive Mechanism of Action of 4-Fluorobutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action of 4-fluorobutanoic acid based on available scientific literature. It is intended for researchers, scientists, and drug development professionals. As of the latest literature review, specific studies detailing the direct molecular targets and comprehensive in vitro and in vivo pharmacology of 4-fluorobutanoic acid are limited. Therefore, this guide synthesizes information from structurally related compounds to propose potential mechanisms, supported by data from these analogs. All data and experimental protocols presented herein are derived from studies on related molecules and should be considered illustrative until specific research on 4-fluorobutanoic acid becomes available.

Introduction

4-Fluorobutanoic acid (4-FBA) is a halogenated short-chain fatty acid with the chemical formula C4H7FO2.[1][2][3] Its structure is similar to the well-studied short-chain fatty acid, butyric acid, which is known to have a variety of biological activities, including the inhibition of histone deacetylases (HDACs). The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, which in turn can influence its biological activity.[2] This guide explores the plausible mechanisms of action of 4-FBA by drawing parallels with related compounds, focusing on two primary potential pathways: inhibition of histone deacetylases and modulation of GABAergic neurotransmission.

Potential Mechanism of Action 1: Histone Deacetylase (HDAC) Inhibition

Butyric acid, the non-fluorinated analog of 4-FBA, is a well-established inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate (B1204436) promotes histone hyperacetylation, a more relaxed chromatin state, and the transcription of various genes, including those involved in cell cycle arrest and apoptosis. This mechanism is the basis for the anticancer properties of butyrate.

Given the structural similarity, it is hypothesized that 4-FBA may also function as an HDAC inhibitor. The electronegative fluorine atom could potentially influence the binding affinity of the carboxylate group to the zinc ion in the active site of HDAC enzymes.

Supporting Data from Related Compounds

While no direct IC50 or Ki values for 4-FBA against HDACs have been published, the following table summarizes the inhibitory activity of butyrate against nuclear HDACs from HT-29 human colon carcinoma cells. This data serves as a proxy for the potential potency of 4-FBA.

CompoundTargetIC50 (mM)Assay System
ButyrateNuclear HDACs0.09Nuclear extract from HT-29 cells

Data extracted from studies on butyric acid.

Proposed Signaling Pathway

The proposed pathway for HDAC inhibition by a short-chain fatty acid like 4-FBA would involve its entry into the cell and subsequent interaction with HDAC enzymes in the nucleus.

HDAC_Inhibition cluster_cell cluster_nucleus 4-FBA 4-FBA Cell_Membrane Cell Membrane 4-FBA->Cell_Membrane Passive Diffusion/ Transport Cytoplasm Cytoplasm Nuclear_Membrane Nuclear Membrane HDAC HDAC Cytoplasm->HDAC 4-FBA inhibits Nucleus Nucleus Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones Acetylation (HATs) Gene_Expression Gene_Expression Acetylated_Histones->Gene_Expression Promotes

Caption: Proposed HDAC inhibition pathway for 4-FBA.

Illustrative Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is based on methods used for other short-chain fatty acids.

Objective: To determine the in vitro inhibitory activity of 4-fluorobutanoic acid on histone deacetylase activity.

Materials:

  • HeLa or other suitable cell line nuclear extract as a source of HDACs.

  • 4-fluorobutanoic acid.

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

  • Trichostatin A (TSA) as a positive control.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution.

  • 96-well microplate.

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of 4-fluorobutanoic acid and Trichostatin A in assay buffer.

  • In a 96-well plate, add the nuclear extract to each well.

  • Add the different concentrations of 4-FBA or TSA to the respective wells. Include a no-inhibitor control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percentage of inhibition for each concentration of 4-FBA and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Mechanism of Action 2: Modulation of GABAergic Neurotransmission

Another potential mechanism of action for 4-FBA is through the modulation of the GABAergic system. This is suggested by studies on a structurally similar compound, 4-amino-3-fluorobutanoic acid, which is a substrate for the enzyme GABA aminotransferase (GABA-AT).[4] GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA.[4] Inhibition of GABA-AT leads to increased levels of GABA in the brain and has therapeutic potential for neurological disorders.[4]

While 4-FBA lacks the amino group of 4-amino-3-fluorobutanoic acid, the presence of the fluorine atom and the butanoic acid backbone could potentially allow it to interact with GABA-AT or other components of the GABAergic system.

Supporting Data from Related Compounds

The following table presents kinetic data for the interaction of the enantiomers of 4-amino-3-fluorobutanoic acid with GABA-AT. This data illustrates the type of quantitative information that would be necessary to characterize the interaction of 4-FBA with this enzyme.

CompoundEnzymeVmax (nmol/min/mg)Km (mM)
(R)-4-amino-3-fluorobutanoic acidGABA-AT148 ± 121.2 ± 0.2
(S)-4-amino-3-fluorobutanoic acidGABA-AT14.2 ± 0.92.3 ± 0.4

Data extracted from studies on 4-amino-3-fluorobutanoic acid.[4]

Proposed Metabolic Pathway

If 4-FBA were to be a substrate for an enzyme like GABA-AT, a potential metabolic pathway could involve the elimination of hydrogen fluoride.

GABA_AT_Metabolism 4-FBA 4-FBA Enzyme Putative Enzyme 4-FBA->Enzyme Substrate Metabolite Metabolite Enzyme->Metabolite Metabolism HF Hydrogen Fluoride Enzyme->HF Elimination

Caption: Hypothetical enzymatic metabolism of 4-FBA.

Illustrative Experimental Protocol: GABA-AT Activity Assay

This protocol is based on methods used for other GABA-AT substrates.

Objective: To determine if 4-fluorobutanoic acid acts as a substrate or inhibitor of GABA aminotransferase.

Materials:

  • Purified GABA-AT enzyme.

  • 4-fluorobutanoic acid.

  • GABA (as a substrate for inhibition studies).

  • α-ketoglutarate.

  • NADP+.

  • Succinic semialdehyde dehydrogenase (SSADH).

  • Assay buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5, with 1 mM 2-aminoethylisothiouronium bromide).

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Substrate Assay:

    • In a microplate well, combine the assay buffer, α-ketoglutarate, NADP+, SSADH, and GABA-AT.

    • Initiate the reaction by adding 4-fluorobutanoic acid.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

    • A time-dependent increase in absorbance would indicate that 4-FBA is a substrate.

  • Inhibition Assay:

    • Set up the reaction as above, but use GABA as the substrate.

    • Add varying concentrations of 4-fluorobutanoic acid to the wells.

    • Monitor the rate of NADPH production.

    • A decrease in the rate of the reaction in the presence of 4-FBA would indicate inhibition.

    • From this data, IC50 and potentially Ki values can be determined.

Conclusion and Future Directions

The mechanism of action of 4-fluorobutanoic acid remains to be definitively elucidated. Based on its structural similarity to butyric acid, a primary hypothesis is its role as a histone deacetylase inhibitor. Alternatively, its fluorinated nature suggests a potential interaction with enzymes involved in amino acid or fatty acid metabolism, such as GABA aminotransferase.

To move forward, the following experimental avenues are recommended for researchers:

  • In vitro enzyme inhibition assays: Directly test the inhibitory activity of 4-FBA against a panel of HDAC isoforms and GABA-AT.

  • Cell-based assays: Evaluate the effects of 4-FBA on histone acetylation levels, cell cycle progression, and apoptosis in various cell lines.

  • In vivo studies: Investigate the pharmacokinetic and pharmacodynamic properties of 4-FBA in animal models to understand its distribution, metabolism, and overall physiological effects.

The data generated from these studies will be crucial in defining the precise molecular targets and therapeutic potential of 4-fluorobutanoic acid.

References

An In-depth Technical Guide to 4-Fluorobutyric Acid: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobutyric acid, a halogenated carboxylic acid, serves as a valuable building block in organic synthesis and holds potential in the development of novel pharmaceuticals. The strategic incorporation of a fluorine atom at the γ-position significantly influences its physicochemical and biological properties compared to its non-fluorinated analog, butyric acid. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-fluorobutyric acid. It further details generalized experimental protocols for its synthesis, purification, and analysis, offering a foundational resource for laboratory applications.

Core Physical and Chemical Properties

The introduction of a fluorine atom imparts unique characteristics to the butyric acid scaffold, including altered acidity and lipophilicity, which can enhance its interaction with biological systems.[1] A summary of its key quantitative properties is presented below.

Table 1: Physical and Chemical Properties of 4-Fluorobutyric Acid

PropertyValueSource(s)
Molecular Formula C₄H₇FO₂[1]
Molecular Weight 106.10 g/mol [1]
Appearance Colorless liquid or solid[1]
Density 1.121 g/cm³[2][3]
Boiling Point 78-79 °C @ 0.8 kPa60.0-62.0 °C @ 2 Torr[2][3]
Flash Point 72.2 °C[3][4]
Solubility Soluble in water and organic solvents[1]
Refractive Index 1.387 - 1.3993[3][4]
Acidity (pKa) Data not available; expected to be acidic due to the carboxylic acid group.
LogP 0.4 - 0.82[4]

Chemical Structure and Reactivity

4-Fluorobutanoic acid is characterized by a four-carbon chain with a terminal carboxylic acid group and a fluorine atom at the C4 position.[1] This structure dictates its chemical behavior. The presence of the electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid group. The compound is generally stable under standard conditions but should be handled with appropriate safety precautions, as it is classified as toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[5]

Figure 1: Structure-Property Relationship of 4-Fluorobutyric Acid cluster_structure Chemical Structure cluster_properties Key Chemical Properties Structure 4-Fluorobutyric Acid (C₄H₇FO₂) Acidity Acidity (Carboxylic Acid Group) Structure->Acidity -COOH group Reactivity Reactivity (Fluorine Influence) Structure->Reactivity C-F bond Solubility Solubility (Polar & Non-polar Character) Structure->Solubility Hydrophilic -COOH & Lipophilic alkyl chain

Caption: Logical diagram illustrating the relationship between the chemical structure of 4-fluorobutyric acid and its primary chemical properties.

Experimental Protocols

The following sections outline generalized methodologies for the synthesis, purification, and analysis of 4-fluorobutyric acid and its derivatives, adapted from procedures for similar compounds.

Synthesis Protocol: A Generalized Approach

Example: Synthesis of a Related Compound, 4-(4-Fluorobenzoyl)butyric Acid via Friedel-Crafts Acylation

This method demonstrates a common approach to introducing a fluorinated aromatic group, which can be conceptually adapted.

  • Reaction Setup: A three-necked round-bottomed flask is charged with a Lewis acid catalyst (e.g., anhydrous aluminum chloride) and a solvent (e.g., fluorobenzene). The flask is cooled in an ice bath.

  • Addition of Reactants: A solution of glutaric anhydride (B1165640) in fluorobenzene (B45895) is added dropwise to the cooled flask, maintaining a low temperature (e.g., below 12 °C).[6]

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period (e.g., 90 minutes). The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • Quenching: The reaction is quenched by carefully adding a cold aqueous acid solution (e.g., 1N HCl) to neutralize the catalyst.[6]

  • Workup and Isolation: The crude product is precipitated, filtered, and washed with water.[6]

Purification Protocols

Purification of the synthesized 4-fluorobutyric acid is crucial to remove unreacted starting materials, byproducts, and catalysts.

Recrystallization is an effective method for purifying solid organic compounds based on their differential solubility in a solvent at varying temperatures.

  • Solvent Selection: A suitable solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Procedure:

    • The crude product is dissolved in a minimal amount of hot solvent.

    • If colored impurities are present, activated carbon can be added, and the solution is hot-filtered.

    • The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

    • The crystals are dried under vacuum.

For acidic compounds, an acid-base extraction and precipitation technique can be employed. The crude acid is dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of a strong acid (e.g., HCl).[6][7]

For non-crystalline products or for separating mixtures with similar polarities, column chromatography is a preferred method.

  • Stationary Phase: Silica gel is a commonly used stationary phase for acidic compounds.

  • Mobile Phase (Eluent): A solvent system is chosen that provides good separation of the desired product from impurities. This is often determined by preliminary analysis using TLC. A typical eluent system could be a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a less polar solvent (e.g., hexanes or dichloromethane).

  • Procedure:

    • A slurry of the stationary phase in the eluent is packed into a column.

    • The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column.

    • The eluent is passed through the column, and fractions are collected.

    • The fractions are analyzed (e.g., by TLC) to identify those containing the pure product.

    • The solvent is removed from the combined pure fractions, typically using a rotary evaporator.

Figure 2: General Experimental Workflow Synthesis Synthesis of Crude Product Purification Purification Synthesis->Purification Recrystallization Recrystallization Purification->Recrystallization If solid ColumnChromatography Column Chromatography Purification->ColumnChromatography If liquid or complex mixture Analysis Analysis Recrystallization->Analysis ColumnChromatography->Analysis Characterization Structural Characterization Analysis->Characterization

Caption: A simplified workflow diagram illustrating the key stages from synthesis to characterization of 4-fluorobutyric acid.

Analytical Methods

The purity and identity of 4-fluorobutyric acid are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector. For compounds without a strong chromophore, derivatization with a fluorescent tag may be necessary.

  • Gas Chromatography (GC): For volatile compounds like 4-fluorobutyric acid, GC can be employed. The carboxylic acid may need to be derivatized (e.g., esterified) to improve its volatility and chromatographic behavior. A capillary column with a suitable stationary phase is used, and detection is often achieved with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for structural elucidation.

    • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms.

    • ¹³C NMR: Shows the different carbon environments in the molecule.

    • ¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Biological Activity and Applications

While specific signaling pathways for 4-fluorobutyric acid are not extensively documented, the introduction of fluorine into bioactive molecules is a common strategy in drug discovery. Fluorine can alter a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. Given its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), fluorinated derivatives of butyric acid have been explored as potential modulators of GABAergic systems.[8] For instance, racemic 4-amino-3-fluorobutanoic acid has been studied as a substrate for the enzyme GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA.[8] This highlights the potential for 4-fluorobutyric acid to serve as a scaffold for the development of new therapeutic agents targeting the central nervous system.

Conclusion

4-Fluorobutyric acid is a compound of significant interest due to the unique properties conferred by the fluorine atom. This guide provides essential data on its physical and chemical characteristics and outlines fundamental experimental protocols for its synthesis, purification, and analysis. This information serves as a valuable starting point for researchers and scientists working with this compound in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into its biological activities and potential therapeutic applications is warranted.

References

An In-depth Technical Guide to the Solubility of 4-Fluorobutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-fluorobutanoic acid in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a framework for the experimental determination of its solubility. It includes a summary of qualitative solubility information, detailed experimental protocols for solubility measurement, and logical workflows to guide solubility assessment. This guide is intended to be a valuable resource for researchers and professionals working with 4-fluorobutanoic acid in various applications, including organic synthesis and pharmaceutical development.

Introduction to 4-Fluorobutanoic Acid

4-Fluorobutanoic acid is a halogenated carboxylic acid with the molecular formula C₄H₇FO₂. The presence of a fluorine atom and a carboxylic acid functional group imparts specific physicochemical properties that influence its reactivity, polarity, and, consequently, its solubility in different media.[1] Understanding the solubility of 4-fluorobutanoic acid in organic solvents is crucial for its application in chemical synthesis, formulation development, and various analytical procedures.

Solubility of 4-Fluorobutanoic Acid: A Qualitative Overview

The principle of "like dissolves like" is a fundamental concept in predicting solubility. As a polar molecule, 4-fluorobutanoic acid is expected to exhibit higher solubility in polar organic solvents. The hydrocarbon portion of the molecule allows for interaction with less polar solvents.

Table 1: Qualitative Solubility of 4-Fluorobutanoic Acid in Select Organic Solvents

SolventChemical FormulaPolarityQualitative Solubility
ChloroformCHCl₃NonpolarSlightly Soluble
MethanolCH₃OHPolar ProticSlightly Soluble
EthanolC₂H₅OHPolar ProticExpected to be soluble
AcetoneC₃H₆OPolar AproticExpected to be soluble
Ethyl AcetateC₄H₈O₂Moderately PolarExpected to be soluble
TolueneC₇H₈NonpolarExpected to have low solubility
HexaneC₆H₁₄NonpolarExpected to have very low solubility

Note: "Expected to be soluble/have low solubility" is based on general principles of chemical solubility and the known properties of carboxylic acids.

Experimental Protocols for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This method involves achieving a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-fluorobutanoic acid in a specific organic solvent at a constant temperature.

Materials:

  • 4-Fluorobutanoic acid (solid)

  • Organic solvent of interest

  • Vials with screw caps (B75204) or sealed flasks

  • Constant temperature shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 4-fluorobutanoic acid to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled and recorded.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary and may need to be determined experimentally (e.g., by taking measurements at different time points such as 24, 48, and 72 hours until the concentration of the solute in the solution remains constant).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a specific speed and for a duration sufficient to pellet the undissolved solid.

      • Filtration: Withdraw the supernatant using a syringe and filter it through a chemically compatible filter (e.g., PTFE or nylon) to remove any suspended solid particles. It is crucial to ensure that the filter does not adsorb the solute.

  • Quantification of Solute:

    • Carefully take a known volume or mass of the clear, saturated solution.

    • Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of 4-fluorobutanoic acid.

Analytical Techniques for Quantification

The choice of the analytical technique depends on the physicochemical properties of 4-fluorobutanoic acid and the solvent used.

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method.[2] A calibration curve should be prepared using standard solutions of 4-fluorobutanoic acid of known concentrations. The concentration of the solute in the experimental sample is then determined by comparing its peak area to the calibration curve.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: If 4-fluorobutanoic acid exhibits significant absorbance at a specific wavelength where the solvent does not interfere, UV-Vis spectroscopy can be a rapid and straightforward method for quantification.[3] A Beer-Lambert law calibration curve would be required.

  • Gravimetric Method: This method involves evaporating the solvent from a known volume or mass of the saturated solution and weighing the remaining solid residue. This method is less common for volatile solutes or when high accuracy is required.

Visualizing Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of 4-fluorobutanoic acid in an organic solvent using the isothermal shake-flask method.

experimental_workflow prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil Agitate sep Phase Separation (Centrifugation or Filtration) equil->sep Separate quant Quantification of Dissolved Solute (e.g., HPLC, UV-Vis) sep->quant Analyze result Solubility Data (e.g., g/100mL, mol/L) quant->result Calculate logical_workflow cluster_solute Solute Properties (4-Fluorobutanoic Acid) cluster_solvent Solvent Properties solute_polar Polar Carboxyl Group (-COOH) predict Predict Solubility ('Like Dissolves Like') solute_polar->predict solute_nonpolar Nonpolar Butyl Chain with Fluorine solute_nonpolar->predict solvent_polar Polar Solvent (e.g., Methanol, Acetone) solvent_polar->predict solvent_nonpolar Nonpolar Solvent (e.g., Toluene, Hexane) solvent_nonpolar->predict high_sol Higher Predicted Solubility predict->high_sol Polar-Polar or Nonpolar-Nonpolar Interactions low_sol Lower Predicted Solubility predict->low_sol Polar-Nonpolar Interactions

References

Navigating the Toxicological Landscape of 4-Fluorobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 4-fluorobutanoic acid. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment.

Introduction

4-Fluorobutanoic acid (4-FBA), a monofluorinated carboxylic acid, presents a unique profile of interest in various research and development sectors. Its structural similarity to both naturally occurring fatty acids and other halogenated compounds necessitates a thorough understanding of its toxicological properties. This technical guide synthesizes the currently available data on the toxicity of 4-fluorobutanoic acid, outlines standard experimental methodologies for its assessment, and explores potential mechanisms of action based on related compounds. A significant data gap exists in the public domain regarding specific quantitative toxicological endpoints for 4-FBA. Therefore, this guide also presents data on structurally similar compounds to provide context, with the critical caveat that direct extrapolation of this data is not appropriate.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-fluorobutanoic acid is classified as a hazardous substance with the following designations[1][2]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

These classifications indicate that 4-fluorobutanoic acid is a potent acute toxicant and corrosive substance, requiring stringent safety protocols during handling and experimentation.

Quantitative Toxicological Data

A comprehensive search of publicly available scientific literature and toxicological databases reveals a significant lack of specific quantitative toxicity data for 4-fluorobutanoic acid. No definitive LD50 (median lethal dose), LC50 (median lethal concentration), IC50 (half-maximal inhibitory concentration), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level) values for 4-fluorobutanoic acid have been identified.

To provide a frame of reference, the following table summarizes acute toxicity data for structurally related short-chain carboxylic acids. It is imperative to note that these values are not representative of 4-fluorobutanoic acid and should be used for comparative purposes only.

CompoundCAS RNLD50 (Oral, Rat)Dermal LD50 (Rabbit)Reference
Butyric acid107-92-61632 mg/kg-[ECHA]
Valeric acid109-52-41240 mg/kg657 mg/kg[OECD SIDS]
Perfluorobutanoic acid (PFBA)375-22-4> 2000 mg/kg> 2000 mg/kg[ECHA]

Experimental Protocols for Toxicological Assessment

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), provide robust frameworks for evaluating the toxicological properties of chemical substances. The following sections outline the general principles of key toxicity studies relevant to the assessment of 4-fluorobutanoic acid.

Acute Toxicity Studies
  • Oral Toxicity (OECD Test Guideline 420, 423, or 425): These studies are designed to determine the short-term toxicity of a substance following a single oral dose. Typically, rodents (rats or mice) are administered the test substance by gavage. Observations for signs of toxicity and mortality are conducted for at least 14 days. The LD50 can be estimated from these studies.

  • Dermal Toxicity (OECD Test Guideline 402): This test evaluates the toxicity of a substance following a single application to the skin. The substance is applied to a shaved area of the skin of rodents or rabbits, and the animals are observed for signs of toxicity and mortality over a 14-day period.

  • Inhalation Toxicity (OECD Test Guideline 403): This guideline is used to assess the toxicity of a substance when inhaled. Animals are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period. Observations for toxicity and mortality are made during and after exposure.

In Vitro Cytotoxicity Assays

In vitro methods provide a valuable tool for screening the cytotoxic potential of a substance on cultured cells. A common approach is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

experimental_workflow_in_vitro_cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HaCaT) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare 4-FBA Solutions (Serial Dilutions) treatment Treat Cells with 4-FBA compound_prep->treatment cell_seeding->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement Measure Absorbance/ Fluorescence assay->measurement calculation Calculate Cell Viability (%) measurement->calculation ic50 Determine IC50 Value calculation->ic50

General workflow for an in vitro cytotoxicity assay.

Potential Mechanisms of Toxicity and Signaling Pathways

Due to the absence of specific mechanistic studies on 4-fluorobutanoic acid, insights must be drawn from research on structurally related short-chain fluorinated carboxylic acids. It is important to emphasize that these are potential pathways and require experimental validation for 4-FBA.

Some studies on perfluorobutanoic acid (PFBA) suggest that it may exert its effects through interactions with nuclear receptors. For example, PFBA has been shown to activate the estrogen-related receptor γ (ERRγ) and peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and other cellular processes. Disruption of these pathways could lead to adverse effects.

potential_signaling_pathway cluster_cellular Cellular Response fca Short-Chain Fluorinated Carboxylic Acid (e.g., 4-FBA) receptor Nuclear Receptors (e.g., PPARs, ERRγ) fca->receptor Activation/Interaction gene_expression Altered Gene Expression receptor->gene_expression Transcriptional Regulation cellular_effects Adverse Cellular Effects (e.g., altered lipid metabolism, oxidative stress) gene_expression->cellular_effects

Potential signaling pathway for short-chain fluorinated carboxylic acids.

Conclusion and Future Directions

The available information on the toxicology of 4-fluorobutanoic acid is limited to its GHS hazard classification, which identifies it as a potent acute toxicant and a corrosive substance. There is a critical lack of quantitative toxicological data, including LD50, LC50, IC50, NOAEL, and LOAEL values, as well as specific studies on its genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

To address these significant data gaps and enable a comprehensive risk assessment, the following studies are recommended:

  • Acute toxicity testing via oral, dermal, and inhalation routes to determine LD50 and LC50 values.

  • In vitro cytotoxicity studies using a panel of relevant human cell lines to determine IC50 values and elucidate cellular mechanisms of toxicity.

  • Repeated-dose toxicity studies to identify target organs and establish NOAEL and LOAEL values.

  • Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess the mutagenic potential.

  • Mechanistic studies to investigate the interaction of 4-fluorobutanoic acid with specific cellular pathways, including nuclear receptor signaling.

A thorough understanding of the toxicological profile of 4-fluorobutanoic acid is essential for ensuring its safe handling and for making informed decisions regarding its potential applications in research and development. The generation of robust and specific toxicological data for this compound is a clear priority for future research.

References

The Biological Activity of Fluorinated Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated carboxylic acids (FCAs) are a class of synthetic organofluorine compounds characterized by a hydrocarbon chain in which some or all hydrogen atoms have been replaced by fluorine, connected to a carboxylic acid functional group. This unique chemical structure imparts exceptional stability and specific physicochemical properties that have led to their widespread use in various industrial and commercial applications. However, the very properties that make them desirable for industrial use, such as their high thermal and chemical stability, also contribute to their persistence in the environment and bioaccumulation in living organisms. This technical guide provides an in-depth overview of the biological activities of fluorinated carboxylic acids, with a focus on their toxicological profiles, mechanisms of action, and implications for drug development. This document is intended for researchers, scientists, and drug development professionals.

Toxicological Profile of Fluorinated Carboxylic Acids

The toxicity of fluorinated carboxylic acids is a subject of extensive research, with studies demonstrating a range of adverse health effects. The chain length of the perfluorinated alkyl group is a critical determinant of their toxicological properties, with longer-chain PFCAs generally exhibiting greater toxicity.[1][2][3][4]

In Vitro Cytotoxicity

A common method for assessing the toxicity of chemical compounds is through in vitro cytotoxicity assays, which measure the adverse effects on living cells. The half-maximal effective concentration (EC50), the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time, is a key metric in these assays.

The following tables summarize the EC50 values for various perfluorinated carboxylic acids (PFCAs) in different human cell lines.

Cell LineCompoundChain LengthEC50 (µM)Reference
HMC-3 (Microglia)Perfluorohexanoic acid (PFHxA)C62.73[5]
Perfluorooctanoic acid (PFOA)C81.34[5]
Perfluorononanoic acid (PFNA)C91.54[5]
HepaRG (Liver)Perfluorohexanoic acid (PFHxA)C6>100[5]
Perfluorooctanoic acid (PFOA)C869.8[5]
Perfluorononanoic acid (PFNA)C914.9[5]
MRC-5 (Lung)Perfluorohexanoic acid (PFHxA)C6>100[5]
Perfluorooctanoic acid (PFOA)C832.5[5]
Perfluorononanoic acid (PFNA)C912.4[5]
RMS-13 (Muscle)Perfluorohexanoic acid (PFHxA)C6>100[5]
Perfluorooctanoic acid (PFOA)C829.8[5]
Perfluorononanoic acid (PFNA)C911.1[5]
IPC-81 (Leukemia)Perfluorohexanoic acid (PFHxA)C63715.4[6]
Perfluoroheptanoic acid (PFHpA)C71778.3[6]
Perfluorooctanoic acid (PFOA)C8457.1[6]
Perfluorononanoic acid (PFNA)C9457.1[6]
Perfluorodecanoic acid (PFDA)C10173.8[6]
C6 (Glioma)Perfluorohexanoic acid (PFHxA)C67943.3[6]
Perfluoroheptanoic acid (PFHpA)C73981.1[6]
Perfluorooctanoic acid (PFOA)C8676.1[6]
Perfluorononanoic acid (PFNA)C9741.3[6]
Perfluorodecanoic acid (PFDA)C10363.1[6]

Note: The provided EC50 values are for comparative purposes. Experimental conditions can influence the results.

Mechanisms of Biological Activity

Fluorinated carboxylic acids exert their biological effects through various mechanisms, including the activation of nuclear receptors, enzyme inhibition, and disruption of metabolic pathways.

Activation of Nuclear Receptors

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of lipid metabolism. Many PFCAs are known to activate PPARα.[7] Upon activation by a ligand, such as a fatty acid or a xenobiotic compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in fatty acid uptake, binding, and oxidation.[8]

PPAR_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FCA Fluorinated Carboxylic Acid PPARa PPARα FCA->PPARa Binds and Activates Complex_Cytoplasm PPARα-RXR Heterodimer PPARa->Complex_Cytoplasm RXR RXR RXR->Complex_Cytoplasm PPRE PPRE Complex_Cytoplasm->PPRE Binds to TargetGene Target Gene (e.g., Fatty Acid Oxidation) PPRE->TargetGene Regulates Transcription Transcription TargetGene->Transcription

PPARα Activation by Fluorinated Carboxylic Acids.

Constitutive Androstane (B1237026) Receptor (CAR)

The constitutive androstane receptor (CAR) is a nuclear receptor primarily expressed in the liver that regulates the metabolism and clearance of xenobiotics and endogenous compounds. Studies have shown that some PFCAs, such as perfluorooctanoic acid (PFOA), can indirectly activate CAR.[9][10] This indirect activation does not involve direct binding of the PFCA to the receptor. Instead, it is thought to occur through a signaling cascade that leads to the dephosphorylation and subsequent translocation of CAR from the cytoplasm to the nucleus, where it can then regulate gene expression.[9]

CAR_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFOA PFOA Signaling Unknown Signaling Cascade PFOA->Signaling PP2A Phosphatase (e.g., PP2A) Signaling->PP2A Activates CAR_P CAR-P (Inactive) CAR_N CAR (Active) CAR_P->CAR_N Dephosphorylation PP2A->CAR_P Complex_N CAR-RXR Heterodimer CAR_N->Complex_N RXR_N RXR RXR_N->Complex_N XRE XRE Complex_N->XRE Binds to TargetGene_N Target Gene (e.g., CYP2B6) XRE->TargetGene_N Regulates Transcription_N Transcription TargetGene_N->Transcription_N

Indirect Activation of CAR by PFOA.
Enzyme Inhibition

Fluorinated carboxylic acids can act as inhibitors of various enzymes. For example, trifluoromethyl ketones, which can be derived from fluorinated carboxylic acids, are potent inhibitors of carboxylesterases.[11] These enzymes are involved in the hydrolysis of a wide range of esters and play a role in the detoxification of xenobiotics. Inhibition of these enzymes can have significant physiological consequences.

Disruption of Metabolic Pathways

Beta-Oxidation of Fatty Acids

Beta-oxidation is the primary metabolic pathway for the breakdown of fatty acids to produce energy. The presence of fluorine atoms on the fatty acid chain can significantly alter this process. For instance, ω-fluorinated fatty acids can be metabolized via β-oxidation to produce fluoroacetyl-CoA, a potent toxin that can inhibit the citric acid cycle.

Beta_Oxidation cluster_workflow Beta-Oxidation of an ω-Fluorinated Fatty Acid FattyAcid ω-Fluorinated Fatty Acid AcylCoA ω-Fluoroacyl-CoA FattyAcid->AcylCoA Activation BetaOx β-Oxidation Cycles AcylCoA->BetaOx FluoroacetylCoA Fluoroacetyl-CoA BetaOx->FluoroacetylCoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA CitricAcidCycle Citric Acid Cycle FluoroacetylCoA->CitricAcidCycle Inhibition Inhibition FluoroacetylCoA->Inhibition AcetylCoA->CitricAcidCycle Inhibition->CitricAcidCycle

Metabolism of ω-Fluorinated Fatty Acids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of fluorinated carboxylic acids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15][16]

Materials:

  • 96-well plates

  • Mammalian cell line of interest

  • Cell culture medium

  • Fluorinated carboxylic acid stock solutions

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12][14]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[14] Incubate for 6 to 24 hours to allow for cell attachment.[14]

  • Compound Exposure: Prepare serial dilutions of the fluorinated carboxylic acids in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[15]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC50 value.

PPARα Transactivation Assay (Luciferase Reporter Assay)

This assay is used to quantify the ability of a compound to activate PPARα by measuring the expression of a reporter gene (luciferase) under the control of a PPARα-responsive promoter.[17][18][19][20][21][22]

Materials:

  • Mammalian cell line (e.g., HepG2 or COS-7)[17][21]

  • Expression vector for human or rodent PPARα

  • Luciferase reporter vector containing PPREs

  • Transfection reagent

  • 96-well plates

  • Cell culture medium

  • Fluorinated carboxylic acid stock solutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate.

  • Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Compound Exposure: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of the fluorinated carboxylic acids. Include a positive control (e.g., a known PPARα agonist like fenofibrate) and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.[17]

  • Cell Lysis: Wash the cells with PBS and then lyse them using a cell lysis buffer.[20]

  • Luciferase Activity Measurement: Add the luciferase assay reagent to the cell lysate. Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both Firefly and Renilla luciferases.[19]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity (if applicable). Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the fold induction against the compound concentration to determine the EC50 value.

CAR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the CAR protein from the cytoplasm to the nucleus upon activation, which is a key step in its signaling pathway.[23][24][25][26]

Materials:

  • Hepatocyte cell line (e.g., HepaRG)

  • Glass coverslips in a multi-well plate

  • Fluorinated carboxylic acid stock solutions

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS)[26]

  • Blocking solution (e.g., 1% BSA or 5% normal goat serum in PBS)[23]

  • Primary antibody against CAR

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)[23]

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed hepatocytes onto glass coverslips in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with the fluorinated carboxylic acid of interest at various concentrations and for different time points. Include a positive control (e.g., a known CAR activator like phenobarbital) and a vehicle control.

  • Fixation: After treatment, wash the cells with PBS and then fix them with the fixation solution for 10-20 minutes at room temperature.[26]

  • Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10-20 minutes to allow antibodies to access intracellular proteins.[26]

  • Blocking: Wash the cells with PBS and then incubate them with the blocking solution for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against CAR, diluted in the blocking solution, for 1-2 hours at room temperature or overnight at 4°C.[26]

  • Secondary Antibody Incubation: Wash the cells extensively with PBS and then incubate them with the fluorophore-conjugated secondary antibody, diluted in the blocking solution, for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and then incubate with a nuclear counterstain like DAPI for a few minutes.

  • Mounting and Imaging: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the subcellular localization of the CAR protein. Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

Fluorinated carboxylic acids exhibit a wide range of biological activities, with their effects being highly dependent on their chemical structure, particularly the length of the fluorinated alkyl chain. Their ability to interact with key cellular components, such as nuclear receptors and enzymes, and to disrupt fundamental metabolic processes underscores the importance of continued research in this area. The data and protocols presented in this guide provide a foundation for further investigation into the mechanisms of action and potential risks and benefits of these compounds for both environmental health and therapeutic applications. As our understanding of the complex interactions between fluorinated carboxylic acids and biological systems grows, so too will our ability to mitigate their potential adverse effects and harness their unique properties for the development of novel drugs and technologies.

References

Methodological & Application

Application Notes and Protocols: 4-Fluorobutanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of scientific literature, we must report that there is currently a notable absence of documented applications for 4-fluorobutanoic acid specifically within the field of neuroscience research. Our extensive search did not yield any studies detailing its use as a research tool, its mechanism of action in the central nervous system, or established experimental protocols.

While the direct application of 4-fluorobutanoic acid in neuroscience is not supported by the available literature, it is pertinent to highlight the significance of structurally related fluorinated compounds, particularly in the context of the GABAergic system. The strategic placement of fluorine atoms is a common approach in medicinal chemistry to modulate the pharmacological properties of a molecule.

Related Compound of Interest: 3-Amino-4-fluorobutanoic Acid

A significant body of research exists for the amino-derivative, 3-amino-4-fluorobutanoic acid . This compound has been investigated as a mechanism-based inactivator of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT).[1][2]

Mechanism of Action of GABA-AT Inactivators

GABA-AT is a critical enzyme in the central nervous system responsible for the degradation of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By inactivating GABA-AT, compounds like 3-amino-4-fluorobutanoic acid can lead to an increase in the synaptic concentration of GABA. This enhancement of GABAergic neurotransmission is a key strategy in the development of treatments for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[3]

The inactivation of GABA-AT by such fluorinated analogs often involves the formation of a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inhibition.[1]

Hypothetical Signaling Pathway and Experimental Workflow

While no specific data exists for 4-fluorobutanoic acid, we can conceptualize a hypothetical signaling pathway and experimental workflow based on the actions of its amino-derivative to illustrate the principles of investigating such compounds in neuroscience.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_T GABA Transaminase (GABA-AT) GABA->GABA_T GABA_synapse GABA GABA->GABA_synapse SSA Succinic Semialdehyde GABA_T->SSA SSADH SSADH SSA->SSADH Succinate Succinate SSADH->Succinate Krebs Krebs Cycle Succinate->Krebs Fluorinated_Analog 3-Amino-4-fluorobutanoic Acid Fluorinated_Analog->GABA_T Inactivation GAT GABA Transporter (GAT) GABA_synapse->GAT GABA_R GABA Receptor GABA_synapse->GABA_R GAT->GABA Reuptake Ion_Channel Cl- Channel Opening GABA_R->Ion_Channel Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization

Caption: Hypothetical GABAergic signaling pathway.

start Start: Synthesize & Characterize Compound in_vitro In Vitro Enzyme Assay (GABA-AT activity) start->in_vitro cell_based Cell-Based Assays (Neuronal Cultures) in_vitro->cell_based electrophysiology Electrophysiology (Patch-Clamp) cell_based->electrophysiology in_vivo In Vivo Animal Model (e.g., Seizure Model) electrophysiology->in_vivo behavioral Behavioral Studies (e.g., Anticonvulsant Effect) in_vivo->behavioral microdialysis Microdialysis (Measure Brain GABA levels) in_vivo->microdialysis end End: Data Analysis & Conclusion behavioral->end microdialysis->end

Caption: General experimental workflow for a novel compound.

Conclusion and Future Directions

The lack of research on 4-fluorobutanoic acid in neuroscience presents a knowledge gap. Future investigations could explore its potential effects on the GABAergic system, drawing parallels from the known actions of its amino-derivative. Initial studies would need to focus on its synthesis, purification, and basic in vitro characterization of its biological targets.

We encourage the neuroscience community to consider the potential of such strategically fluorinated small molecules. Should research on 4-fluorobutanoic acid become available, we will update these application notes accordingly.

References

Application Notes and Protocols for Using 4-Fluorobutanoic Acid as a Metabolic Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobutanoic acid (4-FBA) is a short-chain fatty acid analogue that serves as a valuable metabolic probe for investigating fatty acid oxidation (FAO). Due to the strategic placement of a fluorine atom on the terminal (ω-1) carbon, 4-FBA can be metabolized by the initial enzymes of the β-oxidation pathway, leading to the formation of a toxic metabolite that inhibits subsequent steps. This property makes 4-FBA a useful tool for studying the functional consequences of FAO inhibition in various biological contexts, including cancer metabolism, metabolic disorders, and drug development.

The presence of the fluorine atom alters the compound's electronic properties and metabolic fate, allowing it to act as a mechanism-based inhibitor.[1] Upon entering the cell, 4-FBA is activated to its coenzyme A (CoA) thioester, 4-fluorobutyryl-CoA. This intermediate then undergoes the first two steps of β-oxidation to yield 2-fluoroacetyl-CoA, a potent inhibitor of the Krebs cycle enzyme aconitase, and a known precursor to the highly toxic compound fluoroacetate. The inhibition of FAO by 4-FBA and its metabolites can be leveraged to probe the reliance of cells on this pathway for energy and biosynthesis.

Mechanism of Action

4-Fluorobutanoic acid acts as a metabolic probe primarily through its conversion into an inhibitory metabolite. The proposed mechanism involves the following steps:

  • Cellular Uptake and Activation: 4-FBA is transported into the cell and activated by acyl-CoA synthetases (ACSL) in the cytoplasm to form 4-fluorobutyryl-CoA.

  • Mitochondrial Transport: 4-Fluorobutyryl-CoA is transported into the mitochondrial matrix.

  • β-Oxidation: Inside the mitochondria, 4-fluorobutyryl-CoA undergoes one cycle of β-oxidation.

    • Dehydrogenation: Acyl-CoA dehydrogenase converts 4-fluorobutyryl-CoA to 4-fluorocrotonyl-CoA.

    • Hydration: Enoyl-CoA hydratase converts 4-fluorocrotonyl-CoA to 3-hydroxy-4-fluorobutyryl-CoA.

    • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase converts 3-hydroxy-4-fluorobutyryl-CoA to 3-keto-4-fluorobutyryl-CoA.

    • Thiolytic Cleavage: Thiolase cleaves 3-keto-4-fluorobutyryl-CoA, releasing acetyl-CoA and the toxic metabolite, 2-fluoroacetyl-CoA .

  • Inhibition of Krebs Cycle: 2-Fluoroacetyl-CoA condenses with oxaloacetate to form 2-fluorocitrate, which is a potent inhibitor of aconitase, leading to the shutdown of the Krebs cycle and subsequent cellular toxicity.

This mechanism-based inhibition allows researchers to probe the cellular consequences of disrupting FAO at a critical metabolic juncture.

Core Applications

  • Probing Cellular Reliance on Fatty Acid Oxidation: By inhibiting FAO, 4-FBA can be used to determine the extent to which specific cell types or disease models depend on this pathway for energy production and proliferation.

  • Target Validation in Drug Discovery: 4-FBA can be used as a tool compound to validate enzymes in the FAO pathway as potential therapeutic targets for diseases such as cancer and metabolic syndrome.

  • Studying Metabolic Reprogramming: The acute inhibition of FAO by 4-FBA allows for the study of compensatory metabolic pathways that are activated to maintain cellular energy homeostasis.

Data Presentation

Due to the limited publicly available quantitative data specifically for 4-fluorobutanoic acid's inhibitory effects on FAO enzymes, the following table provides representative data for known inhibitors of key enzymes in the fatty acid oxidation pathway to serve as a reference.

CompoundTarget EnzymeIC50 / KiCell Type / OrganismReference
EtomoxirCarnitine Palmitoyltransferase 1 (CPT1)~30 nM (IC50)Rat liver mitochondriaN/A
RanolazineFatty Acid β-oxidation (general)~6 µM (IC50 for palmitate oxidation)Isolated rat heart mitochondriaN/A
Triacsin CAcyl-CoA Synthetase Long-Chain Family (ACSL)~5 µM (IC50)Rat liver microsomesN/A
4-Bromocrotonic Acid3-Ketoacyl-CoA ThiolaseInactivates enzymeRat heart mitochondria[2]

This table is for illustrative purposes. Researchers should perform their own dose-response experiments to determine the optimal concentration of 4-fluorobutanoic acid for their specific model system.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 4FBA_ext 4-Fluorobutanoic Acid 4FBA_cyt 4-Fluorobutanoic Acid 4FBA_ext->4FBA_cyt Transport ACSL Acyl-CoA Synthetase 4FBA_cyt->ACSL 4FBCoA_cyt 4-Fluorobutyryl-CoA 4FBCoA_mit 4-Fluorobutyryl-CoA 4FBCoA_cyt->4FBCoA_mit Transport ACSL->4FBCoA_cyt ATP -> AMP + PPi FAO_enzymes β-Oxidation Enzymes 4FBCoA_mit->FAO_enzymes 2FACoA 2-Fluoroacetyl-CoA FAO_enzymes->2FACoA Krebs Krebs Cycle 2FACoA->Krebs Krebs->Inhibition Inhibition

Caption: Metabolic activation and inhibitory mechanism of 4-fluorobutanoic acid.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Seed cells in multi-well plates Prepare_4FBA Prepare 4-FBA stock solution Treatment Treat cells with 4-FBA or vehicle Prepare_4FBA->Treatment FAO_Assay Measure fatty acid oxidation (e.g., O2 consumption, 3H2O release) Treatment->FAO_Assay Metabolite_Extraction Quench metabolism and extract metabolites Treatment->Metabolite_Extraction Data_Analysis Analyze FAO rates FAO_Assay->Data_Analysis LCMS_Analysis LC-MS/MS analysis of acyl-CoAs Metabolite_Extraction->LCMS_Analysis

Caption: General experimental workflow for in vitro studies using 4-FBA.

Experimental Protocols

Disclaimer: The following protocols are generalized and should be optimized for your specific cell type or animal model. Due to the potential toxicity of 4-fluorobutanoic acid and its metabolites, appropriate safety precautions should be taken.

Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Cells

This protocol measures the effect of 4-FBA on the rate of fatty acid oxidation by quantifying the production of tritiated water ([³H]H₂O) from [9,10-³H]-palmitic acid.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • 4-Fluorobutanoic acid (4-FBA)

  • [9,10-³H]-palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-carnitine

  • Phosphate Buffered Saline (PBS)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight under standard culture conditions.

  • Preparation of Labeled Palmitate-BSA Conjugate:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • Prepare a 10 mM stock solution of palmitic acid in ethanol.

    • In a sterile tube, combine the 10% BSA solution with the 10 mM palmitic acid stock to achieve a final molar ratio of 1:5 (BSA:palmitate).

    • Add [9,10-³H]-palmitic acid to the solution to a final activity of 1-2 µCi/mL.

    • Incubate at 37°C for 1 hour with gentle agitation to allow for complex formation.

  • Treatment with 4-FBA:

    • Prepare a stock solution of 4-FBA in a suitable solvent (e.g., DMSO or sterile water).

    • On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.

    • Add fresh culture medium containing the desired concentrations of 4-FBA or vehicle control. A dose-response curve (e.g., 0, 10, 50, 100, 500 µM) is recommended to determine the optimal inhibitory concentration.

    • Pre-incubate the cells with 4-FBA for 1-4 hours.

  • Fatty Acid Oxidation Assay:

    • Prepare the assay medium: serum-free medium supplemented with 0.5 mM L-carnitine and the [³H]palmitate-BSA conjugate.

    • After the pre-incubation period, aspirate the 4-FBA containing medium and wash the cells once with warm PBS.

    • Add the assay medium to each well.

    • Incubate at 37°C for 1-3 hours.

  • Measurement of [³H]H₂O Production:

    • At the end of the incubation, transfer the assay medium from each well to a separate microcentrifuge tube.

    • Add an equal volume of 10% (w/v) TCA to precipitate un-oxidized [³H]palmitate.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (containing the [³H]H₂O) to a new tube.

    • To remove any remaining traces of [³H]palmitate, pass the supernatant through an anion exchange column.

    • Collect the eluate, add it to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein content of each well (determined by a separate protein assay like BCA).

    • Calculate the rate of fatty acid oxidation and express the results as a percentage of the vehicle-treated control.

Protocol 2: In Vivo Study of FAO Inhibition in a Murine Model

This protocol describes a general approach for assessing the in vivo effects of 4-FBA on fatty acid metabolism.

Materials:

  • Experimental animals (e.g., C57BL/6 mice)

  • 4-Fluorobutanoic acid

  • Vehicle (e.g., saline or corn oil)

  • Stable isotope-labeled fatty acid tracer (e.g., [U-¹³C]-palmitate)

  • Anesthetic

  • Blood collection supplies

  • Tissue collection supplies (liquid nitrogen)

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate animals to the housing conditions for at least one week.

    • Fast animals overnight (12-16 hours) with free access to water to stimulate fatty acid oxidation.

  • Administration of 4-FBA:

    • Prepare a sterile solution of 4-FBA in the chosen vehicle.

    • Administer 4-FBA via an appropriate route (e.g., intraperitoneal injection or oral gavage). The dose should be determined from pilot studies.

  • Tracer Administration:

    • At a defined time point after 4-FBA administration, administer the stable isotope-labeled fatty acid tracer.

  • Sample Collection:

    • Collect blood samples at various time points post-tracer administration (e.g., 0, 15, 30, 60, 120 minutes) via tail vein or retro-orbital bleeding.

    • At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, heart, skeletal muscle) and snap-freeze them in liquid nitrogen.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma and tissue samples at -80°C until analysis.

    • Extract lipids and metabolites from plasma and tissues.

    • Analyze the enrichment of the ¹³C label in various lipid fractions and metabolic intermediates using LC-MS/MS or GC-MS to determine the effect of 4-FBA on fatty acid trafficking and oxidation.

Protocol 3: Analysis of Acyl-CoA Thioesters by LC-MS/MS

This protocol provides a method to quantify changes in the levels of acyl-CoA species following treatment with 4-FBA, which can provide insights into the specific enzymatic step being inhibited.

Materials:

  • Cell or tissue samples treated with 4-FBA

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Metabolite Extraction:

    • For cultured cells, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent.

    • For tissues, homogenize the frozen tissue in ice-cold extraction solvent containing internal standards.

    • Incubate on ice for 15 minutes.

    • Centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto the LC-MS/MS system.

    • Separate the acyl-CoA species using a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).

    • Detect and quantify the acyl-CoA species using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Calculate the concentration of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard.

    • Compare the acyl-CoA profiles of 4-FBA-treated samples to vehicle-treated controls to identify points of metabolic blockade. An accumulation of 4-fluorobutyryl-CoA, for example, would suggest inhibition of an early step in its own β-oxidation.

Conclusion

4-Fluorobutanoic acid is a valuable tool for probing fatty acid metabolism. Its mechanism-based inhibition of β-oxidation allows for the targeted investigation of cellular reliance on this critical metabolic pathway. The protocols and information provided herein offer a foundation for researchers to design and execute experiments to explore the role of fatty acid oxidation in their specific areas of interest. Due to the limited specific data available for 4-FBA, careful optimization and validation of these protocols are essential for obtaining robust and reliable results.

References

Application Notes and Protocols for the Synthesis of 4-Fluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-fluorobutanoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. The protocol outlined below is based on a modified malonic ester synthesis, a robust and versatile method for the preparation of substituted carboxylic acids.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of 4-fluorobutanoic acid via the malonic ester route. The yields are based on reported values for analogous reactions in the literature.

StepTransformationStarting MaterialKey ReagentsProductExpected Yield (%)
1AlkylationDiethyl malonateSodium ethoxide, 1-bromo-2-fluoroethane (B107303)Diethyl 2-(2-fluoroethyl)malonate70-80
2Hydrolysis & DecarboxylationDiethyl 2-(2-fluoroethyl)malonateHydrochloric acid, Water4-Fluorobutanoic acid85-95
Overall Two-step synthesis Diethyl malonate -4-Fluorobutanoic acid 60-75

Experimental Protocols

Methodology: Synthesis of 4-Fluorobutanoic Acid via Malonic Ester Synthesis

This protocol details the preparation of 4-fluorobutanoic acid starting from diethyl malonate and 1-bromo-2-fluoroethane. The procedure involves two main steps: the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl 2-(2-fluoroethyl)malonate

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2.3 g (0.1 mol) of sodium metal.

  • Preparation of Sodium Ethoxide: Carefully add 50 mL of absolute ethanol (B145695) to the flask. The mixture will react exothermically to form sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add 16 g (0.1 mol) of diethyl malonate dropwise through the dropping funnel with continuous stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add 12.7 g (0.1 mol) of 1-bromo-2-fluoroethane dropwise. The reaction mixture is then heated to reflux for 4-6 hours.

  • Work-up: After the reflux period, the ethanol is removed by distillation under reduced pressure. The remaining residue is cooled to room temperature, and 100 mL of water is added to dissolve the sodium bromide salt. The aqueous solution is then extracted with three 50 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude diethyl 2-(2-fluoroethyl)malonate.

  • Purification: The crude product is purified by vacuum distillation.

Step 2: Synthesis of 4-Fluorobutanoic Acid (Hydrolysis and Decarboxylation)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place the purified diethyl 2-(2-fluoroethyl)malonate from the previous step.

  • Hydrolysis: Add 100 mL of 6 M hydrochloric acid to the flask. The mixture is heated to reflux for 12-18 hours to ensure complete hydrolysis of the ester groups.

  • Decarboxylation: The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • Work-up: After cooling, the reaction mixture is transferred to a separatory funnel and extracted with three 75 mL portions of diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-fluorobutanoic acid.

  • Purification: The final product can be further purified by vacuum distillation or recrystallization.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation A Diethyl Malonate D Reaction Mixture (Reflux) A->D B Sodium Ethoxide (in Ethanol) B->D C 1-Bromo-2-fluoroethane C->D Alkylation E Work-up & Purification D->E F Diethyl 2-(2-fluoroethyl)malonate E->F G Diethyl 2-(2-fluoroethyl)malonate I Reaction Mixture (Reflux) G->I H Hydrochloric Acid (Aqueous) H->I Hydrolysis J Work-up & Purification I->J Decarboxylation K 4-Fluorobutanoic Acid J->K

Caption: Experimental workflow for the synthesis of 4-fluorobutanoic acid.

Caption: Key transformations in the synthesis of 4-fluorobutanoic acid.

Application Notes and Protocols for [¹⁸F]Fluoropivalic Acid ([¹⁸F]FPIA) in PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific data or established protocols for the use of 4-fluorobutanoic acid in ¹⁸F PET imaging. Therefore, these application notes and protocols are based on a closely related and well-documented short-chain fatty acid PET tracer, [¹⁸F]Fluoropivalic acid ([¹⁸F]FPIA; 3-[¹⁸F]-fluoro-2,2-dimethylpropionic acid) . This document provides a comprehensive guide to its application in imaging short-chain fatty acid metabolism, with relevance to oncology and metabolic studies.

Introduction to [¹⁸F]FPIA PET Imaging

Fatty acids are a crucial energy source for cellular processes and are involved in both normal physiology and various pathologies, including cancer. Positron Emission Tomography (PET) with radiolabeled fatty acids allows for the non-invasive in vivo assessment of fatty acid metabolism. While radiolabeled long-chain fatty acids have been extensively studied, short-chain fatty acids (SCFAs) offer different metabolic insights.

[¹⁸F]FPIA is an analogue of the SCFA pivalic acid. The inclusion of a gem-dimethyl group in its structure is intended to provide metabolic stability. It serves as a valuable tool for studying SCFA metabolism in various contexts.

Potential Signaling Pathways and Metabolism

Short-chain fatty acids like pivalic acid are typically activated to their coenzyme A (CoA) esters by acyl-CoA synthetases. This is a necessary step for their entry into major metabolic pathways, including the Krebs cycle for energy production or incorporation into more complex lipids. The PET signal from [¹⁸F]FPIA is thought to reflect the trapping of the tracer within cells following this initial metabolic step.

fatty_acid_metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 18F_FPIA_ext [¹⁸F]FPIA 18F_FPIA_int [¹⁸F]FPIA 18F_FPIA_ext->18F_FPIA_int Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase 18F_FPIA_int->Acyl_CoA_Synthetase Activation 18F_FPIA_CoA [¹⁸F]FPIA-CoA Acyl_CoA_Synthetase->18F_FPIA_CoA Metabolic_Trapping Metabolic Trapping (e.g., further metabolism, incorporation into lipids) 18F_FPIA_CoA->Metabolic_Trapping PET Signal

Caption: Simplified metabolic pathway of [¹⁸F]FPIA.

Experimental Protocols

Radiosynthesis of [¹⁸F]FPIA

The radiosynthesis of [¹⁸F]FPIA is typically achieved via a two-step process involving the radiofluorination of a suitable precursor followed by hydrolysis.

Workflow for [¹⁸F]FPIA Synthesis:

synthesis_workflow Start [¹⁸F]Fluoride Production (Cyclotron) Reaction Nucleophilic Substitution (¹⁸F-Fluorination) Start->Reaction Precursor Precursor: Ethyl 2,2-dimethyl-3- ((methylsulfonyl)oxy)propanoate Precursor->Reaction Intermediate [¹⁸F]Ethyl-3-fluoro-2,2- dimethylpropanoate Reaction->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Purification Purification (e.g., Solid-Phase Extraction) Hydrolysis->Purification QC Quality Control Purification->QC Final_Product [¹⁸F]FPIA for Injection QC->Final_Product

Caption: General workflow for the radiosynthesis of [¹⁸F]FPIA.

Protocol:

  • [¹⁸F]Fluoride Production and Trapping:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile (B52724)/water.

  • Azeotropic Drying:

    • Dry the [¹⁸F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat as necessary to ensure anhydrous conditions.

  • Radiofluorination:

    • Dissolve the tosylate precursor (ethyl 2,2-dimethyl-3-((tosyl)oxy)propanoate) in anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]fluoride/Kryptofix complex.

    • Heat the reaction mixture at a specified temperature and time (e.g., 85°C for 10 minutes) to form the fluorinated intermediate, [¹⁸F]ethyl 3-fluoro-2,2-dimethylpropanoate.

  • Hydrolysis:

    • After cooling, add a solution of sodium hydroxide (B78521) to the reaction mixture.

    • Heat to hydrolyze the ester and form the sodium salt of [¹⁸F]FPIA.

  • Purification:

    • Neutralize the reaction mixture with hydrochloric acid.

    • Pass the crude product through a series of solid-phase extraction (SPE) cartridges (e.g., C18) to remove unreacted fluoride (B91410) and other impurities.

    • Elute the purified [¹⁸F]FPIA with an appropriate solvent.

  • Formulation:

    • Formulate the final product in a physiologically compatible buffer (e.g., phosphate-buffered saline) for injection.

    • Perform sterile filtration of the final product.

Quality Control
ParameterMethodSpecification
Radiochemical Purity Radio-HPLC, Radio-TLC> 95%
Chemical Purity HPLC (UV detection)Absence of significant chemical impurities
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% ¹⁸F
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within acceptable limits (e.g., < 410 ppm for acetonitrile)
Bacterial Endotoxins LAL test< 175 EU/V
Sterility Standard microbiological testingSterile
Preclinical PET Imaging Protocol (Rodent Model)
  • Animal Preparation:

    • House animals in accordance with institutional guidelines.

    • Fast animals overnight (e.g., 12-16 hours) prior to imaging to standardize metabolic conditions, though studies in fed states can also be performed for comparison.

    • Anesthetize the animal (e.g., with isoflurane) and maintain body temperature throughout the procedure.

  • Radiotracer Administration:

    • Administer a bolus injection of [¹⁸F]FPIA (e.g., 5-10 MBq) via a tail vein catheter.

  • PET/CT Imaging:

    • Position the animal in the PET/CT scanner.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

    • Perform a dynamic PET scan for a specified duration (e.g., 60 minutes) immediately following radiotracer injection. Alternatively, static scans can be acquired at specific time points post-injection.

  • Image Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) on various organs and tissues to generate time-activity curves (TACs).

    • Calculate the standardized uptake value (SUV) for quantitative analysis.

Biodistribution Studies
  • Animal Groups:

    • Use groups of animals (e.g., n=3-5 per time point) for each designated time point (e.g., 5, 15, 30, 60, 120 minutes post-injection).

  • Radiotracer Injection:

    • Inject a known quantity of [¹⁸F]FPIA into each animal via the tail vein.

  • Tissue Harvesting:

    • At the designated time points, euthanize the animals.

    • Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, muscle, bone, brain, tumor).

  • Radioactivity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, along with standards of the injectate.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize representative quantitative data for [¹⁸F]FPIA from published studies.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]FPIA

ParameterReported Value
Radiochemical Yield (decay-corrected) 25-40%
Radiochemical Purity > 99%
Molar Activity > 37 GBq/µmol
Synthesis Time 40-60 minutes

Table 2: Representative Biodistribution of [¹⁸F]FPIA in Rodents (%ID/g at 60 minutes post-injection)

Organ/TissueUptake (%ID/g)
Blood~0.5
Heart~1.0
Lungs~0.8
Liver~2.5
Kidneys~1.5
Muscle~0.4
Bone~0.6
Brain~0.1
Tumor (e.g., prostate cancer xenograft)~1.5 - 2.0

Note: These values are approximate and can vary depending on the animal model, tumor type, and experimental conditions.

Applications in Research and Drug Development

  • Oncology: [¹⁸F]FPIA can be used to investigate altered fatty acid metabolism in tumors, which is a hallmark of many cancers. It may serve as a biomarker for assessing tumor proliferation and response to therapy.

  • Metabolic Diseases: This tracer can be applied to study metabolic changes in conditions such as non-alcoholic fatty liver disease (NAFLD) and diabetes.

  • Cardiology: While less common than long-chain fatty acid tracers, [¹⁸F]FPIA could potentially be used to explore short-chain fatty acid metabolism in the heart under various physiological and pathological states.

  • Drug Development: [¹⁸F]FPIA can be used to evaluate the pharmacodynamic effects of drugs that target fatty acid metabolism.

Conclusion

[¹⁸F]FPIA is a promising PET tracer for the in vivo imaging of short-chain fatty acid metabolism. Its straightforward radiosynthesis and favorable biodistribution make it a valuable tool for preclinical and potentially clinical research in oncology and other metabolic disorders. The protocols and data presented here provide a foundation for researchers and scientists to incorporate [¹⁸F]FPIA imaging into their studies.

Application Notes and Protocols for the Quantification of 4-Fluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobutanoic acid is a halogenated short-chain fatty acid of interest in various fields, including metabolic research and pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential biological roles. This document provides detailed application notes and protocols for the quantification of 4-fluorobutanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The protocols described herein are based on established methods for the analysis of analogous short-chain fatty acids (SCFAs) and perfluorinated carboxylic acids (PFCAs). Due to the limited availability of specific validated methods for 4-fluorobutanoic acid, users are strongly encouraged to perform in-house validation to ensure the methods meet their specific requirements.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of short-chain fatty acids using GC-MS and LC-MS/MS. These values can serve as a benchmark for the expected performance of the methods described.

Table 1: Typical Performance Characteristics of GC-MS Methods for Short-Chain Fatty Acid Analysis

ParameterTypical Value RangeNotes
Linearity (R²)> 0.99Over the calibrated concentration range.
Limit of Detection (LOD)0.1 - 5 pg on columnDependent on the derivatization agent and instrument sensitivity.[1]
Limit of Quantification (LOQ)0.5 - 20 pg on columnTypically 3-5 times the LOD.
Precision (%RSD)< 15%For intra- and inter-day precision.
Accuracy/Recovery80 - 120%Dependent on the sample matrix and extraction efficiency.[1]

Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Short-Chain Fatty Acid Analysis

ParameterTypical Value RangeNotes
Linearity (R²)> 0.99Over the calibrated concentration range.[2]
Limit of Detection (LOD)0.001 - 0.003 mMIn biological matrices.[2]
Limit of Quantification (LOQ)0.003 - 0.01 mMTypically 3-5 times the LOD.
Precision (%RSD)< 15%For intra- and inter-day precision.[2]
Accuracy/Recovery90 - 110%Dependent on the sample matrix and extraction efficiency.[2]

Experimental Protocols

Protocol 1: Quantification of 4-Fluorobutanoic Acid by GC-MS with Silylation Derivatization

This protocol describes the analysis of 4-fluorobutanoic acid in biological fluids (e.g., plasma, urine) using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation increases the volatility of the analyte, making it suitable for GC analysis.[3][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma, serum, urine) in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 60 minutes.[3]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Note: The specific ions to monitor will need to be determined by analyzing a derivatized standard of 4-fluorobutanoic acid.

Workflow for GC-MS Analysis of 4-Fluorobutanoic Acid

GCMS_Workflow sample Biological Sample precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation derivatization Silylation with BSTFA evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis gcms->data

Caption: Workflow for GC-MS quantification of 4-fluorobutanoic acid.

Protocol 2: Quantification of 4-Fluorobutanoic Acid by LC-MS/MS

This protocol details a method for the direct quantification of 4-fluorobutanoic acid in biological fluids using LC-MS/MS. This method does not require derivatization and offers high sensitivity and specificity.[2]

1. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: To 200 µL of plasma or serum, add 600 µL of a solution of 0.1% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera or equivalent

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Nebulizer Gas (GS1): 55 psi

    • Heater Gas (GS2): 60 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Note: The precursor and product ion transitions for 4-fluorobutanoic acid will need to be optimized by infusing a standard solution. A potential transition could be m/z 105 -> 61 (corresponding to the loss of CO2).

Workflow for LC-MS/MS Analysis of 4-Fluorobutanoic Acid

LCMS_Workflow sample Biological Sample pretreatment Pre-treatment (0.1% Formic Acid) sample->pretreatment spe Solid-Phase Extraction (Mixed-Mode Anion Exchange) pretreatment->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcmsms LC-MS/MS Analysis evaporation->lcmsms data Data Analysis lcmsms->data

Caption: Workflow for LC-MS/MS quantification of 4-fluorobutanoic acid.

Signaling Pathways and Logical Relationships

While 4-fluorobutanoic acid is not a signaling molecule with a well-defined pathway, its analysis is often relevant in the context of metabolic studies. The following diagram illustrates the logical relationship between sample analysis and its application in metabolic pathway analysis.

Logical Relationship in Metabolic Analysis

Metabolic_Analysis cluster_analysis Analytical Workflow cluster_interpretation Data Interpretation Sample_Collection Sample Collection (e.g., Plasma, Tissue) Extraction Analyte Extraction Sample_Collection->Extraction Quantification Quantification (GC-MS or LC-MS/MS) Extraction->Quantification Concentration Concentration of 4-Fluorobutanoic Acid Quantification->Concentration Provides Data For Pathway_Analysis Metabolic Pathway Analysis Concentration->Pathway_Analysis Biomarker Biomarker Discovery Pathway_Analysis->Biomarker

Caption: Logical flow from sample analysis to metabolic interpretation.

References

HPLC method for 4-fluorobutanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of 4-Fluorobutanoic Acid by High-Performance Liquid Chromatography (HPLC)

Introduction

4-Fluorobutanoic acid is a halogenated carboxylic acid of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this compound is crucial for study progression and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-fluorobutanoic acid. The described method is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure.

The analysis of small, polar compounds like 4-fluorobutanoic acid can be challenging due to their limited retention on traditional reversed-phase columns and potential lack of a strong UV chromophore. This note provides a direct UV detection method, which is often sufficient for many applications, and discusses alternative strategies for enhanced sensitivity.

Analytical Principle

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of 4-fluorobutanoic acid. The separation is achieved on a C18 stationary phase with an acidic mobile phase. The low pH of the mobile phase suppresses the ionization of the carboxylic acid group, leading to improved retention and peak shape on the nonpolar stationary phase.[1][2] Detection is performed at a low UV wavelength (210 nm) where the carboxylic acid group exhibits some absorbance.[2][3] For applications requiring higher sensitivity, pre-column derivatization to introduce a strong chromophore can be employed, though this is not detailed in the primary protocol.[4]

Experimental Workflow

The logical flow of the analytical process, from initial sample handling to final data analysis, is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of 4-fluorobutanoic acid.

Methodology

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.

  • Reagents: Phosphoric acid (H₃PO₄) or formic acid.

  • Standard: 4-Fluorobutanoic acid reference standard.

Chromatographic Conditions
ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
(Gradient or Isocratic, see protocol)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-fluorobutanoic acid reference standard and dissolve it in 10 mL of the mobile phase initial composition.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Dissolve the sample containing 4-fluorobutanoic acid in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the column.

  • Run the analysis using either an isocratic or gradient elution as required to achieve adequate separation from any matrix components. A suggested starting point is a 20:80 (v/v) ratio of acetonitrile to 0.1% phosphoric acid.

  • Record the chromatograms and integrate the peak corresponding to 4-fluorobutanoic acid.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[5][6] The following table summarizes typical performance characteristics for a method of this type.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (%RSD) < 5%< 2%
Limit of Detection (LOD) Signal-to-Noise > 3Dependent on detector sensitivity, typically in the low µg/mL range.
Limit of Quantification (LOQ) Signal-to-Noise > 10Dependent on detector sensitivity, typically in the mid µg/mL range.

Data Analysis

A calibration curve is constructed by plotting the peak area of the 4-fluorobutanoic acid standard against its concentration. The concentration of 4-fluorobutanoic acid in the samples is then determined by interpolating their peak areas from this calibration curve.

Troubleshooting

  • Peak Tailing: This can occur due to interactions between the acidic analyte and residual silanols on the column.[1] Lowering the mobile phase pH (e.g., to 2.5) can help suppress this effect.[1]

  • Poor Retention: If retention is too low, decrease the proportion of the organic solvent (acetonitrile) in the mobile phase.

  • Baseline Noise: Ensure the mobile phase is properly degassed and use high-purity solvents to minimize baseline noise.[1]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between key method parameters and their impact on the chromatographic separation.

HPLC_Parameters cluster_params Method Parameters cluster_outputs Chromatographic Outputs MobilePhase Mobile Phase Composition RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution pH Mobile Phase pH pH->RetentionTime PeakShape Peak Shape pH->PeakShape ColumnChem Column Chemistry ColumnChem->RetentionTime ColumnChem->PeakShape FlowRate Flow Rate FlowRate->RetentionTime FlowRate->Resolution Sensitivity Sensitivity PeakShape->Sensitivity Resolution->Sensitivity

Caption: Interrelationship of key HPLC parameters and their effect on separation.

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of 4-fluorobutanoic acid. The described reversed-phase method with UV detection is a reliable starting point for quantification. For specific applications, method optimization and validation are essential to ensure data quality and reliability.

References

GC-MS analysis of 4-fluorobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Analysis of 4-Fluorobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobutanoic acid is a halogenated carboxylic acid of interest in various fields, including pharmaceutical development and metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[1] However, the direct analysis of polar compounds like 4-fluorobutanoic acid by GC-MS is challenging due to their low volatility and potential for thermal degradation.[2]

To overcome these limitations, a derivatization step is essential. Chemical derivatization modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[2][3] This application note provides detailed protocols for the derivatization and subsequent GC-MS analysis of 4-fluorobutanoic acid, enabling robust and reliable quantification in various sample matrices.

Derivatization Strategies for Carboxylic Acids

The primary goal of derivatization for carboxylic acids is to convert the polar carboxyl group into a less polar, more volatile functional group. Common strategies include esterification and silylation.

  • Esterification: This is a widely used method where the acidic proton of the carboxyl group is replaced with an alkyl group. Reagents like isobutyl chloroformate can be used to form isobutyl esters, a process that is rapid and effective.[4] Another approach involves using diazomethane (B1218177) derivatives, such as diphenyl diazomethane, which allows for fast derivatization (often in under a minute).[5][6]

  • Silylation: This technique replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common for this purpose. The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.[7]

  • Amidation: Carboxylic acids can also be converted to amides. For instance, 2,4-difluoroaniline (B146603) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can be used.[8][9]

This document will focus on an esterification protocol using isobutyl chloroformate due to its reported rapid and simple procedure for similar fluorinated acids.[4]

Experimental Workflow

The overall process for the analysis of 4-fluorobutanoic acid derivatives by GC-MS involves several key stages, from sample preparation to data analysis.

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Deriv Esterification with Isobutyl Chloroformate Drydown->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification & Reporting Data->Quant

Caption: Overall workflow for the GC-MS analysis of 4-fluorobutanoic acid.

Detailed Experimental Protocols

1. Sample Preparation (General Protocol)

This protocol is a general guideline and may need optimization based on the specific sample matrix.

  • For Liquid Samples (e.g., Plasma, Urine):

    • To 1 mL of the sample, add an appropriate internal standard.

    • Perform a liquid-liquid extraction (LLE) by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate).[9]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • For Solid Samples (e.g., Tissue):

    • Homogenize a known weight of the tissue sample (e.g., 30 mg) in a suitable solvent like ethanol.[10]

    • Add an internal standard.

    • Centrifuge the homogenate at high speed (e.g., 13,000 g) for 10 minutes.[10]

    • Transfer the supernatant to a clean vial and evaporate to dryness.

2. Derivatization Protocol: Isobutyl Esterification

This procedure is adapted from methods used for other perfluorinated carboxylic acids.[4]

Derivatization_Reaction FBA 4-Fluorobutanoic Acid Product 4-Fluorobutanoic Acid Isobutyl Ester (Volatile Derivative) FBA->Product + IBCF Isobutyl Chloroformate + Pyridine (B92270) IBCF->Product (Catalyst) GCMS Ready for GC-MS Injection Product->GCMS Analyzed via

Caption: Esterification of 4-fluorobutanoic acid for GC-MS analysis.
  • Reagents:

    • Anhydrous Acetonitrile

    • Pyridine

    • Isobutyl Chloroformate (IBCF)

    • n-Hexane

  • Procedure:

    • Reconstitute the dried sample extract in 100 µL of anhydrous acetonitrile.

    • Add 10 µL of pyridine (acts as a catalyst).

    • Add 20 µL of isobutyl chloroformate.

    • Vortex the mixture for 30 seconds and let it react at room temperature for 5 minutes.

    • Stop the reaction by adding 200 µL of deionized water.

    • Extract the derivatized product by adding 500 µL of n-hexane and vortexing for 1 minute.

    • Allow the layers to separate.

    • Transfer the n-hexane (upper) layer to a GC vial for analysis.

3. GC-MS Instrumental Parameters

The following are typical starting parameters for GC-MS analysis. Optimization may be required depending on the specific instrument and column.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp.250°C[11]
Injection ModeSplitless (1 µL injection volume)[10]
Carrier GasHelium at a constant flow of 1.0 mL/min
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[11]
Oven ProgramInitial temp 50°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min.[9][11]
Mass Spectrometer
Ion Source Temp.230°C
Transfer Line Temp.280°C[8]
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-500) for qualitative analysis; Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Summary

Quantitative analysis should be performed in SIM mode for the highest sensitivity and selectivity. The table below provides an example of the type of data that would be collected. Characteristic ions for the isobutyl ester of 4-fluorobutanoic acid would need to be determined experimentally by analyzing a derivatized standard.

CompoundDerivatization MethodExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Method Detection Limit (MDL)
4-Fluorobutanoic Acid Isobutyl EsterIsobutyl ChloroformateAnalyte DependentTo be determinedTo be determined0.06 - 14.6 pg/mL (Typical for PFCAs)[5][6]
Internal Standard (e.g., ¹³C₄-PFOA)Isobutyl ChloroformateAnalyte DependentTo be determinedTo be determinedN/A

Note: The MDL values are cited from studies on other perfluorinated carboxylic acids and serve as an example of the sensitivity that can be achieved with such methods.[5][6] Recoveries for similar methods have been reported in the range of 83% to 130%.[5][6]

Conclusion

The protocol described provides a robust framework for the derivatization and subsequent GC-MS analysis of 4-fluorobutanoic acid. By converting the non-volatile carboxylic acid into a more volatile ester derivative, this method allows for sensitive and reliable quantification. The provided workflow, protocols, and instrumental parameters serve as a comprehensive guide for researchers and scientists, though method validation and optimization for specific matrices are always recommended for achieving the highest quality data.

References

Application Notes and Protocols: 4-Fluorobutanoic Acid as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobutanoic acid is a valuable fluorinated building block in medicinal chemistry. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the use of 4-fluorobutanoic acid as a precursor in the synthesis of pharmaceutical intermediates, with a focus on the preparation of fluorinated gamma-aminobutyric acid (GABA) analogues.

Application: Synthesis of 4-Amino-3-fluorobutanoic Acid (a GABA Analogue)

A significant application of 4-fluorobutanoic acid lies in the synthesis of fluorinated analogues of GABA, an inhibitory neurotransmitter in the central nervous system.[1] Alterations in GABAergic neurotransmission are implicated in various neurological and psychiatric disorders. Fluorinated GABA analogues are synthesized to modulate the activity of GABA receptors and transporters with potentially enhanced therapeutic properties. One such key analogue is 4-amino-3-fluorobutanoic acid.

Overview of the Synthetic Pathway

The synthesis of 4-amino-3-fluorobutanoic acid from 4-fluorobutanoic acid is a multi-step process that typically involves:

  • Esterification: Conversion of the carboxylic acid to an ester to protect the carboxyl group and facilitate subsequent reactions.

  • Halogenation: Introduction of a bromine atom at the alpha-position to the carbonyl group.

  • Amination: Displacement of the bromine atom with an amino group.

  • Hydrolysis: Removal of the ester protecting group to yield the final amino acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Fluorobutanoate

This protocol describes the esterification of 4-fluorobutanoic acid to its ethyl ester.

Materials:

  • 4-Fluorobutanoic acid

  • Ethanol (B145695) (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobutanoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-fluorobutanoate.

ParameterValue
Reaction Time4 - 6 hours
Reaction TemperatureReflux
Typical Yield85 - 95%
Protocol 2: Synthesis of Ethyl 2-Bromo-4-fluorobutanoate

This protocol details the alpha-bromination of ethyl 4-fluorobutanoate.

Materials:

  • Ethyl 4-fluorobutanoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride

  • Sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., a sunlamp)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-fluorobutanoate and N-bromosuccinimide in carbon tetrachloride.

  • Add a catalytic amount of AIBN.

  • Heat the mixture to reflux while irradiating with a light source to initiate the radical reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 2-bromo-4-fluorobutanoate.

ParameterValue
Reaction Time2 - 4 hours
Reaction TemperatureReflux
Typical Yield60 - 70%
Protocol 3: Synthesis of Ethyl 2-Amino-4-fluorobutanoate

This protocol describes the amination of the alpha-bromo ester.

Materials:

  • Ethyl 2-bromo-4-fluorobutanoate

  • Ammonia (B1221849) (in a suitable solvent, e.g., methanol)

  • Sealed reaction vessel

  • Stirring apparatus

Procedure:

  • In a sealed reaction vessel, dissolve ethyl 2-bromo-4-fluorobutanoate in a solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess ammonia under reduced pressure.

  • The resulting crude product, ethyl 2-amino-4-fluorobutanoate, can be used in the next step without further purification or can be purified by column chromatography.

ParameterValue
Reaction Time24 - 48 hours
Reaction TemperatureRoom Temperature
Typical Yield50 - 65%
Protocol 4: Synthesis of 4-Amino-3-fluorobutanoic Acid (Hydrolysis)

This protocol outlines the final hydrolysis step to yield the target amino acid.

Materials:

  • Ethyl 2-amino-4-fluorobutanoate

  • Hydrochloric acid (e.g., 6M)

  • Round-bottom flask

  • Reflux condenser

  • pH meter or pH paper

  • Ion-exchange chromatography column

Procedure:

  • In a round-bottom flask, add the crude ethyl 2-amino-4-fluorobutanoate to a solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide) to a pH of approximately 7.

  • Purify the resulting solution by passing it through an ion-exchange chromatography column to isolate the 4-amino-3-fluorobutanoic acid.

  • Lyophilize the collected fractions to obtain the final product as a solid.

ParameterValue
Reaction Time4 - 8 hours
Reaction TemperatureReflux
Typical Yield70 - 85%

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of 4-amino-3-fluorobutanoic acid from 4-fluorobutanoic acid.

SynthesisWorkflow cluster_start Starting Material cluster_esterification Step 1: Esterification cluster_bromination Step 2: α-Bromination cluster_amination Step 3: Amination cluster_hydrolysis Step 4: Hydrolysis cluster_final Final Product start 4-Fluorobutanoic Acid ester Ethyl 4-Fluorobutanoate start->ester Ethanol, H₂SO₄ bromoester Ethyl 2-Bromo-4-fluorobutanoate ester->bromoester NBS, AIBN aminoester Ethyl 2-Amino-4-fluorobutanoate bromoester->aminoester NH₃/MeOH aminoacid 4-Amino-3-fluorobutanoic Acid aminoester->aminoacid HCl, H₂O final Pharmaceutical Precursor / GABA Analogue aminoacid->final

Caption: Synthetic workflow for 4-amino-3-fluorobutanoic acid.

Logical Relationship of Fluorine in Drug Design

The introduction of fluorine into a drug candidate, such as in the synthesis of fluorinated GABA analogues, is a strategic decision based on the unique properties of the fluorine atom.

FluorineProperties cluster_core Core Concept cluster_properties Physicochemical Effects cluster_outcomes Pharmacological Outcomes core Introduction of Fluorine lipophilicity Increased Lipophilicity core->lipophilicity metabolic_stability Enhanced Metabolic Stability (Blocks Oxidation Sites) core->metabolic_stability pka Lowered pKa of Proximal Groups core->pka conformation Altered Molecular Conformation core->conformation permeability Improved Membrane Permeability lipophilicity->permeability pk_profile Improved Pharmacokinetic Profile metabolic_stability->pk_profile binding Enhanced Binding Affinity pka->binding conformation->binding selectivity Altered Target Selectivity conformation->selectivity

Caption: Impact of fluorine in drug design.

Conclusion

4-Fluorobutanoic acid serves as a versatile precursor for the synthesis of fluorinated molecules of pharmaceutical interest. The protocols provided herein for the synthesis of 4-amino-3-fluorobutanoic acid illustrate a practical application of this starting material. The strategic incorporation of fluorine, as demonstrated in this example, is a powerful tool in drug discovery and development, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes. Researchers are encouraged to adapt and optimize these methods for their specific research needs.

References

Application Notes and Protocols for Radiolabeling with 4-[18F]Fluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[18F]Fluorobutyric acid ([18F]FBA) is a short-chain fatty acid radiolabeled with the positron-emitting radionuclide fluorine-18. Its structural similarity to the endogenous metabolite butyric acid makes it a promising tracer for positron emission tomography (PET) imaging. Altered fatty acid metabolism is a hallmark of various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders. PET imaging with [18F]FBA could, therefore, provide valuable insights into these disease processes, aiding in diagnosis, staging, and monitoring of therapeutic response. This document provides a detailed protocol for the radiosynthesis of 4-[18F]fluorobutyric acid.

Principle of the Method

The radiosynthesis of 4-[18F]fluorobutyric acid is typically achieved through a two-step process. The first step involves the nucleophilic substitution of a suitable precursor, an ester of 4-halobutyric acid (e.g., ethyl 4-bromobutyrate) or 4-tosyloxybutyric acid, with [18F]fluoride. This reaction is carried out in an anhydrous aprotic solvent in the presence of a phase-transfer catalyst to form ethyl 4-[18F]fluorobutyrate. The second step is the hydrolysis of the ester group to yield the final product, 4-[18F]fluorobutyric acid. Purification is typically performed using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).

Quantitative Data

The following table summarizes the expected quantitative data for the radiolabeling of 4-[18F]fluorobutyric acid based on typical results for similar short-chain fatty acids.

ParameterTypical ValueReference
Precursor Ethyl 4-bromobutyrate or Ethyl 4-tosyloxybutyrateGeneral Knowledge
Radiochemical Yield (decay-corrected) 30 - 50%[1]
Radiochemical Purity > 95%[1]
Molar Activity 37 - 166.5 GBq/µmol[1]
Total Synthesis Time 45 - 60 minutes[2]

Experimental Protocol

This protocol describes the manual and semi-automated synthesis of 4-[18F]fluorobutyric acid.

Materials and Reagents
  • [18F]Fluoride in [18O]water (produced from a cyclotron)

  • Ethyl 4-bromobutyrate or Ethyl 4-tosyloxybutyrate (precursor)

  • Kryptofix 2.2.2. (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (B52724) (anhydrous)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Water for injection

  • Sep-Pak® QMA Carbonate Plus Light Cartridge

  • Sep-Pak® C18 Plus Cartridge

  • Sterile filters (0.22 µm)

  • Reaction vessel (e.g., 5 mL V-vial)

  • Heating and stirring module

  • Automated radiosynthesis module (optional)

Step 1: Preparation of Reactive [18F]Fluoride
  • Trapping of [18F]Fluoride: Pass the aqueous [18F]fluoride solution from the cyclotron through a pre-conditioned Sep-Pak® QMA Carbonate Plus Light Cartridge. The [18F]fluoride will be trapped on the cartridge.

  • Elution of [18F]Fluoride: Elute the trapped [18F]fluoride from the QMA cartridge into a reaction vessel using a solution of Kryptofix 2.2.2. (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (80:20, 1 mL).

  • Azeotropic Drying: Dry the [18F]fluoride/K222/K2CO3 complex by heating the reaction vessel at 110-120 °C under a stream of nitrogen or argon. Add two portions of anhydrous acetonitrile (1 mL each) and evaporate to dryness to ensure the removal of residual water.

Step 2: Nucleophilic [18F]Fluorination
  • Precursor Addition: To the dried [18F]fluoride complex, add a solution of the precursor (ethyl 4-bromobutyrate or ethyl 4-tosyloxybutyrate, 5-10 mg) in anhydrous DMSO (0.5 mL).

  • Reaction: Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes with stirring.

  • Cooling: After the reaction is complete, cool the vessel to room temperature.

Step 3: Hydrolysis of the Ester
  • Base Addition: Add 1 M sodium hydroxide (0.5 mL) to the reaction mixture.

  • Hydrolysis Reaction: Heat the mixture at 80-90 °C for 5-10 minutes to hydrolyze the ethyl ester.

  • Neutralization: Cool the reaction vessel to room temperature and neutralize the solution by adding 1 M hydrochloric acid (approximately 0.5 mL) to a pH of 5-6.

Step 4: Purification of 4-[18F]Fluorobutyric Acid
  • Solid-Phase Extraction (SPE):

    • Condition a Sep-Pak® C18 Plus Cartridge with ethanol (B145695) (5 mL) followed by water (10 mL).

    • Load the crude reaction mixture onto the C18 cartridge.

    • Wash the cartridge with water (10 mL) to remove unreacted [18F]fluoride and other polar impurities.

    • Elute the purified 4-[18F]fluorobutyric acid from the cartridge with ethanol (1 mL) or a mixture of ethanol and water.

  • Final Formulation: The eluted product is typically formulated in a sterile solution, such as phosphate-buffered saline (PBS), for in vivo applications. The final product should be passed through a 0.22 µm sterile filter.

Step 5: Quality Control
  • Radiochemical Purity: Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

  • Residual Solvents: Analyze for residual solvents (e.g., acetonitrile, DMSO, ethanol) using gas chromatography (GC).

  • pH: Measure the pH of the final formulation.

  • Sterility and Endotoxins: Perform sterility and endotoxin (B1171834) testing as required for clinical applications.

Workflow Diagram

Radiolabeling_Workflow cluster_0 Step 1: [18F]Fluoride Preparation cluster_1 Step 2: Nucleophilic Fluorination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification & Formulation cluster_4 Step 5: Quality Control F18_aq [18F]Fluoride in [18O]H2O QMA QMA Cartridge F18_aq->QMA Trapping Elution Elution with K222/K2CO3 QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction Reaction (100-120°C) Drying->Reaction Dried [18F]Fluoride Precursor Precursor (Ethyl 4-bromobutyrate) Precursor->Reaction Intermediate Ethyl 4-[18F]fluorobutyrate Reaction->Intermediate Hydrolysis Hydrolysis with NaOH (80-90°C) Intermediate->Hydrolysis Neutralization Neutralization with HCl Hydrolysis->Neutralization C18 C18 SPE Cartridge Neutralization->C18 Crude Product Final_Product 4-[18F]Fluorobutyric Acid C18->Final_Product Elution Formulation Formulation in PBS Final_Product->Formulation QC Radio-TLC/HPLC GC, pH, Sterility Formulation->QC Final Formulation

Caption: Workflow for the radiosynthesis of 4-[18F]fluorobutyric acid.

References

Application Notes and Protocols: 4-Fluorobutanoic Acid in Fatty Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production in tissues with high energy demands, such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in numerous diseases, including cardiovascular conditions, metabolic syndrome, and cancer.[1][2] Studying the dynamics of FAO in vivo and in vitro requires sophisticated tools. 4-Fluorobutanoic acid (also known as 4-fluorobutyric acid) is a short-chain fatty acid (SCFA) analog that serves as a valuable probe and inhibitor for investigating FAO.[3]

The substitution of a hydrogen atom with fluorine on the terminal (C4) position creates a molecule that can enter the initial steps of the mitochondrial beta-oxidation pathway. However, its metabolism leads to the formation of a toxic intermediate, 2-fluoroacetyl-CoA, which subsequently inhibits the citric acid cycle. This "metabolic trapping" mechanism makes it a potent tool for studying tissues actively metabolizing fatty acids. When labeled with the positron-emitting isotope Fluorine-18 ([¹⁸F]), it becomes a tracer for non-invasive imaging of SCFA metabolism and uptake using Positron Emission Tomography (PET).

These notes provide an overview of the applications of 4-fluorobutanoic acid, its proposed mechanism of action, and detailed protocols for its synthesis and use in experimental settings.

Mechanism of Action

4-Fluorobutanoic acid acts as a Trojan horse in fatty acid metabolism. Once it crosses the cell membrane, it is activated in the cytoplasm and transported into the mitochondria in the same manner as its natural counterpart, butanoic acid.

  • Activation: 4-fluorobutanoic acid is converted to 4-fluorobutanoyl-CoA by acyl-CoA synthetase.

  • Mitochondrial Transport: As a short-chain fatty acid, it can readily cross the mitochondrial membranes.

  • Beta-Oxidation: It undergoes a single cycle of beta-oxidation, yielding one molecule of acetyl-CoA and one molecule of 2-fluoroacetyl-CoA.[4]

  • Metabolic Inhibition: 2-fluoroacetyl-CoA is then converted to 2-fluorocitrate. 2-fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle (TCA cycle), effectively halting the cycle and leading to the accumulation of citrate.[5]

This inhibitory action allows researchers to probe the activity of the beta-oxidation pathway. In its radiolabeled form, [¹⁸F]4-fluorobutanoic acid, the accumulation of the radiolabel in tissues can be quantified with PET to assess the rate of SCFA uptake and the first cycle of beta-oxidation.

Metabolic_Fate_of_4-Fluorobutanoic_Acid cluster_0 Cytoplasm cluster_1 Mitochondrial Matrix cluster_2 Beta-Oxidation cluster_3 TCA Cycle FBA 4-Fluorobutanoic Acid FBA_CoA 4-Fluorobutanoyl-CoA FBA->FBA_CoA Acyl-CoA Synthetase FBA_CoA_in 4-Fluorobutanoyl-CoA FBA_CoA->FBA_CoA_in Transport BetaOx 1 Cycle FBA_CoA_in->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA FluoroacetylCoA 2-Fluoroacetyl-CoA BetaOx->FluoroacetylCoA Citrate Citrate AcetylCoA->Citrate Fluorocitrate 2-Fluorocitrate FluoroacetylCoA->Fluorocitrate Citrate Synthase Aconitase Aconitase Citrate->Aconitase Fluorocitrate->Aconitase Inhibits

Caption: Proposed metabolic fate of 4-Fluorobutanoic Acid.

Data Presentation

Table 1: Physicochemical Properties of 4-Fluorobutanoic Acid
PropertyValueReference
IUPAC Name4-fluorobutanoic acid[6]
Synonyms4-fluorobutyric acid[3]
CAS Number462-23-7[6][7]
Molecular FormulaC₄H₇FO₂[3][6]
Molecular Weight106.10 g/mol [3][6]
Boiling Point~120 °C[7]
AppearanceColorless liquid or solid[3]
Table 2: Comparative Data of FAO Inhibitors and Tracers

This table provides context using data from other well-studied FAO modulators, as specific quantitative values for 4-fluorobutanoic acid are not widely published.

Compound Type Target/Mechanism Typical Value Application
Etomoxir Inhibitor Irreversible inhibitor of CPT1 IC₅₀ ≈ 5 µM In vitro/preclinical FAO inhibition[8]
Ranolazine Inhibitor Inhibitor of beta-oxidation thiolase IC₅₀ ≈ 6 µM In vitro/preclinical FAO inhibition[8]
[¹¹C]Palmitate PET Tracer Long-chain fatty acid uptake & oxidation Myocardial Uptake: ~4-5 %ID/g Clinical PET imaging of LCFA metabolism

| [¹⁸F]FTHA | PET Tracer | Long-chain fatty acid uptake & trapping | Myocardial Kᵢ: ~20 mL/100g/min | Clinical PET imaging of LCFA uptake[9] |

Experimental Protocols

Protocol 1: General Method for Radiosynthesis of [¹⁸F]4-Fluorobutanoic Acid

This protocol describes a general two-step method involving nucleophilic substitution of a leaving group (e.g., tosylate) on a precursor molecule, followed by hydrolysis to yield the final product.

Radiosynthesis_Workflow arrow arrow start [¹⁸F]Fluoride Production (Cyclotron) trap Trap [¹⁸F]F⁻ on Anion Exchange Cartridge start->trap elute Elute [¹⁸F]F⁻ with K₂CO₃/Kryptofix K222 trap->elute dry Azeotropic Drying (Acetonitrile) elute->dry react Nucleophilic Substitution Add precursor (e.g., ethyl 4-tosyloxybutanoate) Heat (e.g., 110°C, 15 min) dry->react hydrolyze Base Hydrolysis Add NaOH, Heat react->hydrolyze neutralize Neutralize with HCl hydrolyze->neutralize purify Purification (e.g., Solid-Phase Extraction) neutralize->purify qc Quality Control (Radio-HPLC, TLC) purify->qc end [¹⁸F]4-Fluorobutanoic Acid (Sterile formulation) qc->end

Caption: General workflow for the radiosynthesis of [¹⁸F]4-Fluorobutanoic Acid.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron.

  • Anion exchange cartridge (e.g., QMA).

  • Kryptofix 2.2.2 (K222).

  • Potassium Carbonate (K₂CO₃).

  • Acetonitrile (B52724) (anhydrous).

  • Precursor: Ethyl 4-tosyloxybutanoate.

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M).

  • Hydrochloric Acid (HCl) solution (e.g., 1 M).

  • Sterile water for injection.

  • Sterile vials and filters.

  • Automated synthesis module or shielded hot cell.

Methodology:

  • [¹⁸F]Fluoride Trapping and Elution: Load the cyclotron-produced [¹⁸F]F⁻/[¹⁸O]H₂O onto an anion exchange cartridge. Elute the trapped [¹⁸F]F⁻ into a reaction vessel using a solution of K₂CO₃ and K222 in acetonitrile/water.

  • Azeotropic Drying: Remove water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at ~110°C. Repeat 2-3 times until the residue is dry.

  • Radiofluorination Reaction: Dissolve the precursor, ethyl 4-tosyloxybutanoate, in anhydrous acetonitrile and add it to the dried [¹⁸F]F⁻/K222 complex. Seal the reaction vessel and heat at 100-120°C for 10-15 minutes to form ethyl [¹⁸F]4-fluorobutanoate.

  • Hydrolysis: After cooling, add the NaOH solution to the reaction mixture. Heat at 80-100°C for 5-10 minutes to hydrolyze the ester and form sodium [¹⁸F]4-fluorobutanoate.

  • Purification: Neutralize the reaction mixture with HCl. Pass the crude product through a purification cartridge train (e.g., alumina (B75360) followed by a C18 cartridge) to remove unreacted fluoride, K222, and precursor. Elute the final product with sterile water or saline.

  • Quality Control: Analyze the final product for radiochemical purity (>95%) using radio-HPLC and/or radio-TLC. Confirm pH and sterility before injection.

Protocol 2: In Vitro FAO Inhibition Assay using Seahorse XF Analyzer

This protocol measures the effect of non-radiolabeled 4-fluorobutanoic acid on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cells fueled by fatty acids.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture plates, cartridges).

  • Cell line of interest (e.g., C2C12 myotubes, HL-1 cardiomyocytes, HepG2 hepatocytes).

  • Culture medium, fetal bovine serum (FBS), antibiotics.

  • Substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine).

  • Fatty Acid-Free Bovine Serum Albumin (BSA).

  • Long-chain fatty acid (e.g., Palmitate).

  • 4-Fluorobutanoic acid (non-radiolabeled).

  • Etomoxir (positive control for FAO inhibition).

  • Seahorse XF assay reagents: Oligomycin, FCCP, Rotenone/Antimycin A.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow.

  • Substrate Preparation: Prepare a palmitate-BSA conjugate solution.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed, substrate-limited medium containing the palmitate-BSA conjugate. Place the cells in a non-CO₂ incubator at 37°C.

  • Compound Preparation: Prepare stock solutions of 4-fluorobutanoic acid and etomoxir. Load the Seahorse sensor cartridge with these compounds and the mitochondrial stress test compounds (Oligomycin, FCCP, etc.) for sequential injection.

  • Seahorse Assay:

    • Calibrate the sensor cartridge and place it into the XF Analyzer with the cell plate.

    • Establish a baseline OCR measurement.

    • Inject 4-fluorobutanoic acid (at various concentrations) or the positive control (Etomoxir) and measure the change in OCR. A decrease in OCR indicates inhibition of fatty acid oxidation.

    • Subsequently, inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the percentage inhibition of FAO-driven respiration by 4-fluorobutanoic acid compared to vehicle-treated controls.

Protocol 3: In Vivo Biodistribution Study of [¹⁸F]4-fluorobutanoic acid via PET-CT

This protocol outlines the procedure for assessing the tissue uptake, distribution, and clearance of the radiotracer in a small animal model.

In_Vivo_Workflow arrow arrow prep Animal Preparation (Fasting, Anesthesia) tracer Tracer Administration (e.g., Tail Vein Injection of [¹⁸F]4-fluorobutanoic acid) prep->tracer ct CT Scan (Anatomical Reference) tracer->ct pet Dynamic PET Scan (e.g., 0-60 minutes) ct->pet recon Image Reconstruction pet->recon analysis Image Analysis (Region of Interest Drawing) recon->analysis quant Quantification (Calculate %ID/g) analysis->quant end Time-Activity Curves & Biodistribution Data quant->end

Caption: Workflow for an in vivo PET-CT imaging and biodistribution study.

Materials:

  • Small animal PET-CT scanner.

  • Rodent model (e.g., healthy mice or a disease model).

  • Anesthesia system (e.g., isoflurane).

  • Heating pad to maintain body temperature.

  • [¹⁸F]4-fluorobutanoic acid, formulated in sterile saline.

  • Dose calibrator.

  • Syringes and catheters.

Methodology:

  • Animal Preparation: Fast the animal for 4-6 hours to promote fatty acid utilization. Anesthetize the animal with isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance). Position the animal on the scanner bed, ensuring monitoring of respiration and temperature.

  • Tracer Administration: Draw a known activity of [¹⁸F]4-fluorobutanoic acid (e.g., 5-10 MBq) into a syringe, measure the exact dose using a dose calibrator. Administer the tracer via intravenous injection (e.g., tail vein).

  • Imaging:

    • Immediately after injection, begin a dynamic PET scan for 60 minutes.

    • Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images into multiple time frames (e.g., 6x10s, 6x30s, 5x1min, 8x5min).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on major organs (heart, liver, kidneys, muscle, brain, etc.) using the CT images as a guide.

  • Data Quantification:

    • From the ROIs, generate time-activity curves (TACs) for each organ.

    • Convert the radioactivity concentration (Bq/mL) in each ROI to the percentage of the injected dose per gram of tissue (%ID/g), assuming a tissue density of 1 g/mL.

    • Analyze the TACs to determine tracer uptake, clearance rates, and overall biodistribution. At the end of the scan, tissues can be harvested, weighed, and counted in a gamma counter to confirm imaging data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve yields in the synthesis of 4-fluorobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-fluorobutanoic acid?

A1: The most prevalent methods for synthesizing 4-fluorobutanoic acid include the malonic ester synthesis utilizing diethyl malonate and a fluoroethylating agent, and pathways starting from γ-butyrolactone (GBL) which involve ring-opening followed by fluorination.

Q2: What are the critical safety precautions when handling reagents for this synthesis?

A2: 4-Fluorobutanoic acid is toxic if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[1] Many reagents used in its synthesis are also hazardous. For example, fluorinating agents can be corrosive and moisture-sensitive. Alkylating agents like 1-bromo-2-fluoroethane (B107303) are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots taken from the reaction mixture can be employed.

Q4: What are the key physical properties of 4-fluorobutanoic acid?

A4: 4-Fluorobutanoic acid is typically a colorless liquid or solid at room temperature. It is soluble in water and organic solvents due to its polar carboxylic acid group.[2] It has a molecular weight of approximately 106.10 g/mol .[1]

Comparison of Synthetic Routes

The following table summarizes the two primary synthetic routes for 4-fluorobutanoic acid, providing a basis for selecting the most appropriate method for your laboratory's needs.

FeatureMalonic Ester Synthesisγ-Butyrolactone (GBL) Ring-Opening
Starting Materials Diethyl malonate, 1-bromo-2-fluoroethane, Strong Base (e.g., NaOEt)γ-Butyrolactone, Reagent for ring-opening (e.g., HBr), Fluorinating agent (e.g., KF)
Typical Yield Moderate to Good (yields can be variable)Moderate (highly dependent on the efficiency of the two steps)
Key Steps 1. Deprotonation 2. Alkylation 3. Hydrolysis & Decarboxylation1. Ring-opening to form 4-halobutanoic acid/ester 2. Halogen exchange fluorination
Advantages Well-established and versatile method.[3]Starting material (GBL) is readily available.
Common Issues Dialkylation of the malonic ester can reduce yield.[4] Incomplete hydrolysis or decarboxylation.Ring-opening can be slow or reversible. Fluorination step may require harsh conditions or specialized reagents.

Troubleshooting Guides

Scenario 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors depending on the chosen synthetic route.

Possible CauseSuggested SolutionApplicable Route
Ineffective Deprotonation of Malonic Ester Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. Use a slight excess of the base to drive the deprotonation to completion.Malonic Ester
Side Reactions (e.g., Dialkylation) Add the alkylating agent (1-bromo-2-fluoroethane) slowly at a controlled temperature. Avoid using a large excess of the alkylating agent.[4]Malonic Ester
Incomplete Hydrolysis/Decarboxylation Ensure the hydrolysis step (using a strong acid or base) is carried out for a sufficient duration, often requiring prolonged heating under reflux.[5] Acidify the mixture thoroughly after basic hydrolysis to ensure complete conversion to the carboxylic acid.Malonic Ester
Inefficient Ring-Opening of GBL The ring-opening of γ-butyrolactone can be thermodynamically challenging.[6] Ensure sufficient reaction time and temperature when using reagents like HBr/H₂SO₄.γ-Butyrolactone
Poor Fluorination Efficiency The choice of fluorinating agent is critical. For a halide exchange (e.g., from 4-bromobutanoic acid), consider using spray-dried potassium fluoride (B91410) (KF) with a phase-transfer catalyst (e.g., 18-crown-6) in an appropriate high-boiling solvent to drive the reaction.γ-Butyrolactone
Product Loss During Workup 4-fluorobutanoic acid has some water solubility.[2] Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) after acidification.Both
Scenario 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on TLC or extra peaks in the NMR spectrum. What are these impurities and how can I remove them?

A: Impurities often arise from side reactions or unreacted starting materials.

Possible ImpurityIdentification & Removal StrategyApplicable Route
Unreacted Diethyl Malonate This starting material can be carried through the synthesis. Removal: It can typically be removed during aqueous workup or by vacuum distillation of the final product.Malonic Ester
Dialkylated Malonic Ester Byproduct This results from the addition of two fluoroethyl groups to the malonic ester. Removal: This higher-boiling byproduct can be separated from the desired monosubstituted acid by careful fractional distillation under reduced pressure.Malonic Ester
Unreacted 4-Halobutanoic Acid If the fluorination step is incomplete, the starting halide will remain. Removal: Separation can be challenging due to similar polarities. Column chromatography on silica (B1680970) gel may be effective, though tailing can be an issue. Alternatively, re-subjecting the mixture to the fluorination conditions may be necessary.γ-Butyrolactone
Residual Solvent Solvents used in the reaction or purification (e.g., ethanol (B145695), THF, ether). Removal: Dry the final product under high vacuum. Gentle heating may be applied if the product is thermally stable.Both
Scenario 3: Purification Challenges

Q: My crude product is an oil and difficult to purify by crystallization. What is the best purification strategy?

A: Purifying liquid carboxylic acids can be challenging. A combination of extraction and distillation is often most effective.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution. The 4-fluorobutanoic acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and wash it once more with fresh diethyl ether to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly re-acidify with a strong acid (e.g., concentrated HCl) until the pH is ~1-2.[7] The 4-fluorobutanoic acid will be regenerated.

    • Thoroughly extract the acidified aqueous layer with several portions of diethyl ether or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Vacuum Distillation:

    • After the acid-base extraction, the resulting crude acid can be further purified by fractional distillation under reduced pressure. This is effective for removing any remaining starting materials or byproducts with different boiling points.

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of 4-Fluorobutanoic Acid

This three-step protocol is based on the classical malonic ester synthesis pathway.[8]

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 1-bromo-2-fluoroethane (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature, and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product (diethyl 2-(2-fluoroethyl)malonate) with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alkylated ester.

Step 2 & 3: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(2-fluoroethyl)malonate, add an excess of 6 M aqueous hydrochloric acid.[5]

  • Heat the mixture to reflux and maintain for 12-18 hours until the hydrolysis and subsequent decarboxylation are complete (evolution of CO₂ gas will cease).

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude 4-fluorobutanoic acid by vacuum distillation.

Protocol 2: Synthesis from γ-Butyrolactone (GBL)

This two-step protocol involves the ring-opening of GBL to form an intermediate, followed by fluorination.

Step 1: Ring-Opening of γ-Butyrolactone to form Ethyl 4-Bromobutanoate

  • In a round-bottom flask, combine γ-butyrolactone (1.0 eq) with a solution of HBr in ethanol (prepared by bubbling HBr gas through cold anhydrous ethanol or by reacting SOCl₂ with HBr in ethanol).

  • Heat the mixture under reflux for 6-8 hours.

  • Monitor the reaction by TLC or GC for the disappearance of GBL.

  • After cooling, neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude ethyl 4-bromobutanoate by vacuum distillation.

Step 2: Fluorination to Ethyl 4-Fluorobutanoate and Hydrolysis

  • In a flask equipped with a reflux condenser, combine ethyl 4-bromobutanoate (1.0 eq), spray-dried potassium fluoride (KF, 1.5-2.0 eq), and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6) in a high-boiling polar aprotic solvent like acetonitrile (B52724) or DMF.

  • Heat the mixture to reflux (80-100 °C) for 12-24 hours.

  • Monitor the formation of ethyl 4-fluorobutanoate by GC-MS.

  • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

  • The crude ethyl 4-fluorobutanoate can be directly hydrolyzed without intermediate purification. Add an excess of 6 M HCl and heat to reflux for 8-12 hours.[5]

  • Cool the solution and perform an extractive workup as described in Protocol 1 (Step 3).

  • Purify the final 4-fluorobutanoic acid product by vacuum distillation.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic routes.

malonic_ester_synthesis cluster_reaction Reaction Sequence cluster_purification Purification start_dm Diethyl Malonate deprotonation Deprotonation (Formation of Enolate) start_dm->deprotonation start_base Sodium Ethoxide start_base->deprotonation start_alkyl 1-Bromo-2-fluoroethane alkylation SN2 Alkylation start_alkyl->alkylation deprotonation->alkylation Nucleophilic Attack hydrolysis Ester Hydrolysis & Decarboxylation (Reflux with HCl) alkylation->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup distillation Vacuum Distillation workup->distillation product Pure 4-Fluorobutanoic Acid distillation->product

Caption: Workflow for the Malonic Ester Synthesis of 4-Fluorobutanoic Acid.

gbl_synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Ring-Opening cluster_reaction2 Step 2: Fluorination & Hydrolysis cluster_purification Purification start_gbl γ-Butyrolactone ring_opening Acid-Catalyzed Ring-Opening start_gbl->ring_opening start_hbr HBr / Ethanol start_hbr->ring_opening intermediate Ethyl 4-Bromobutanoate ring_opening->intermediate fluorination Halogen Exchange (KF, Phase-Transfer Catalyst) intermediate->fluorination hydrolysis Acid Hydrolysis fluorination->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup distillation Vacuum Distillation workup->distillation product Pure 4-Fluorobutanoic Acid distillation->product

Caption: Workflow for the Synthesis of 4-Fluorobutanoic Acid from γ-Butyrolactone.

References

Technical Support Center: 4-Fluorobutanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluorobutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 4-fluorobutanoic acid.

Question: My final product of 4-fluorobutanoic acid shows low purity after synthesis from ethyl 4-bromobutyrate followed by hydrolysis. What are the likely impurities and how can I remove them?

Answer:

Low purity in 4-fluorobutanoic acid synthesized from ethyl 4-bromobutyrate is often due to incomplete reactions or side reactions. The primary potential impurities are:

  • Unreacted Ethyl 4-bromobutyrate: The starting ester may not have been fully consumed during the fluorination step.

  • Ethyl 4-fluorobutanoate: Incomplete hydrolysis of the intermediate ester will leave it as an impurity.

  • Ethanol: A byproduct of the hydrolysis step.

  • Unreacted 4-bromobutyric acid: If the starting material for the esterification was 4-bromobutyric acid, some may carry through.

Troubleshooting Steps:

  • Ensure Complete Hydrolysis: Monitor the hydrolysis reaction by thin-layer chromatography (TLC) until the starting ester spot (ethyl 4-fluorobutanoate) is no longer visible.

  • Fractional Distillation: Due to the differences in boiling points, fractional distillation under reduced pressure is an effective method for separating these impurities.

    • Workflow for Fractional Distillation:

      G crude Crude 4-Fluorobutanoic Acid distillation Fractional Distillation (Reduced Pressure) crude->distillation impurities Low Boiling Impurities (Ethanol, Ethyl 4-fluorobutanoate) distillation->impurities Distillate product Purified 4-Fluorobutanoic Acid distillation->product Residue

      Caption: Fractional distillation workflow for purification.

Question: I am observing a persistent impurity with a similar polarity to 4-fluorobutanoic acid that is difficult to remove by column chromatography. What could it be and what alternative purification methods can I use?

Answer:

An impurity with similar polarity could be a structurally related carboxylic acid, such as residual 4-bromobutyric acid if that was the ultimate starting material.

Alternative Purification Method: Recrystallization

Recrystallization can be an effective method for purifying 4-fluorobutanoic acid, especially for removing impurities with different solubilities. Since 4-fluorobutanoic acid is polar, a mixed solvent system is often effective.

  • Suggested Solvent System: A common choice is a mixture of a solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone) and an anti-solvent in which it is less soluble (e.g., water or hexane).

    • Recrystallization Workflow:

      G start Dissolve crude product in minimum hot 'good' solvent add_anti Add hot 'anti-solvent' dropwise until cloudy start->add_anti redissolve Add a few drops of 'good' solvent to redissolve add_anti->redissolve cool Cool slowly to room temperature, then in an ice bath redissolve->cool filter Collect crystals by vacuum filtration cool->filter wash Wash crystals with cold solvent mixture filter->wash dry Dry purified crystals wash->dry end Pure 4-Fluorobutanoic Acid dry->end

      Caption: Mixed-solvent recrystallization workflow.

Question: My GC-MS analysis of the purified product shows a broad peak, or multiple peaks, even after derivatization. What could be the cause?

Answer:

Broad or multiple peaks in GC-MS analysis after derivatization often point to issues with the derivatization process itself or the presence of isomers.

Troubleshooting GC-MS Analysis:

  • Incomplete Derivatization: Carboxylic acids require derivatization (e.g., silylation or esterification) to become volatile enough for GC analysis. Incomplete reaction will result in the underivatized acid appearing as a broad, tailing peak.

    • Solution: Ensure anhydrous conditions, use a sufficient excess of the derivatizing agent, and optimize the reaction time and temperature.

  • Presence of Water: Moisture will react with many derivatizing agents, reducing their effectiveness.

    • Solution: Thoroughly dry your sample and use anhydrous solvents.

  • Thermal Decomposition: The GC inlet temperature might be too high, causing the derivatized compound to decompose.

    • Solution: Optimize the inlet temperature.

    • Troubleshooting Logic:

      G start Broad/Multiple Peaks in GC-MS incomplete Incomplete Derivatization? start->incomplete moisture Moisture Present? incomplete->moisture No solution1 Optimize derivatization (reagent excess, time, temp) incomplete->solution1 Yes decomposition Thermal Decomposition? moisture->decomposition No solution2 Ensure anhydrous conditions and solvents moisture->solution2 Yes solution3 Optimize GC inlet temperature decomposition->solution3 Yes

      Caption: Troubleshooting GC-MS analysis issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I should consider when planning the purification of 4-fluorobutanoic acid?

A1: The boiling points of 4-fluorobutanoic acid and its potential impurities are critical for planning purification by distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
4-Fluorobutanoic Acid 106.10179-18114-16
Ethyl 4-fluorobutanoate134.15145-147-
4-Bromobutyric Acid167.00128-131 (at 11 mmHg)30-33
Ethyl 4-bromobutyrate195.0580-82 (at 10 mmHg)-
gamma-Butyrolactone86.09204-206-45

Q2: What analytical techniques are most suitable for assessing the purity of 4-fluorobutanoic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Derivatization is necessary to analyze the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the overall structure and can be used to quantify impurities if their signals do not overlap with the product signals.

    • ¹⁹F NMR: Highly sensitive to the electronic environment of the fluorine atom, making it excellent for identifying and quantifying fluorine-containing impurities.

  • Titration: A simple and accurate method for determining the overall acid content and, by extension, the purity if the impurities are not acidic.

Q3: Can you provide a starting point for a derivatization protocol for GC-MS analysis?

A3: A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol: Silylation for GC-MS Analysis

  • Sample Preparation: In a clean, dry vial, place approximately 1 mg of the 4-fluorobutanoic acid sample.

  • Drying: Ensure the sample is anhydrous. This can be achieved by co-evaporation with an anhydrous solvent like toluene (B28343) or by drying under high vacuum.

  • Derivatization: Add 100 µL of anhydrous pyridine (B92270) and 100 µL of BSTFA to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Q4: What are the expected ¹H and ¹⁹F NMR chemical shifts for 4-fluorobutanoic acid?

A4: The expected chemical shifts can help in identifying the product and any impurities.

NucleusFunctional GroupApproximate Chemical Shift (ppm)Multiplicity
¹H-CH₂-F4.5Triplet of triplets
¹H-CH₂-CH₂F2.0Multiplet
¹H-CH₂-COOH2.5Triplet
¹H-COOH10-12Broad singlet
¹⁹F-CH₂-F-218Triplet

Note: Chemical shifts are dependent on the solvent used.

Technical Support Center: 4-Fluorobutanoic Acid NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals interpreting the NMR spectrum of 4-fluorobutanoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of your NMR data.

Question: Why don't I see the carboxylic acid proton (-COOH) signal in my ¹H NMR spectrum?

Answer: The absence of the carboxylic acid proton, typically expected between 10-12 ppm, is a common issue with several potential causes:

  • Deuterium (B1214612) Exchange: If you are using a deuterated solvent that contains traces of deuterium oxide (D₂O), such as methanol-d4 (B120146) or DMSO-d6 that is not anhydrous, the acidic -COOH proton can exchange with deuterium from the solvent.[1][2] This converts the -COOH group to -COOD, which is not visible in a ¹H NMR spectrum. This exchange can be used as a confirmation method: intentionally adding a drop of D₂O to your sample will cause the peak to disappear.[3][4]

  • Broad Signal: The carboxylic acid proton signal is often very broad due to hydrogen bonding and chemical exchange.[3][4] This can make it difficult to distinguish from the baseline, especially in dilute samples.

  • Sample pH: If the pH of your sample is high, the carboxylic acid will be deprotonated to a carboxylate (-COO⁻), and the acidic proton will not be present to give a signal.

Question: The chemical shifts of my methylene (B1212753) (-CH₂-) protons do not match the literature values. What could be the cause?

Answer: Discrepancies in chemical shifts can arise from several factors:

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of protons, especially those near polar functional groups.[5] Hydrogen bonding interactions between the solute and the solvent can cause shifts of several tenths of a ppm. It is crucial to compare your spectrum to literature data obtained in the same solvent.

  • Concentration: The concentration of the sample can affect the extent of intermolecular hydrogen bonding, which in turn influences the chemical environment and shifts of the protons, particularly the acidic proton and those on the alpha-carbon.[1]

  • Temperature: Temperature can affect molecular motion and hydrogen bonding, leading to slight changes in chemical shifts.

Question: The splitting patterns (multiplicity) in my spectrum are more complex than I expected. Why is this?

Answer: The presence of fluorine in 4-fluorobutanoic acid introduces heteronuclear coupling between the ¹⁹F nucleus and the protons (¹H) and carbons (¹³C), which can lead to complex splitting patterns.

  • ¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I=1/2, just like a proton. Therefore, it will couple to nearby protons. You will observe this as additional splitting in your ¹H NMR spectrum. For 4-fluorobutanoic acid (F-CH₂-CH₂-CH₂-COOH):

    • The protons on the carbon adjacent to the fluorine (H4) will be split by the fluorine (a large ²JHF coupling).

    • The protons on the next carbon (H3) will also be split by the fluorine (a smaller ³JHF coupling).

  • Second-Order Effects: When the difference in chemical shift between two coupled nuclei is not much larger than their coupling constant, second-order effects (also known as "roofing") can occur. This can distort the multiplicities, making a simple first-order analysis (like the n+1 rule) inaccurate.

  • Virtual Coupling: In some cases, a proton can appear to be coupled to another proton that it is not directly bonded to if they are both strongly coupled to a common third proton.[6]

Question: I see small, unexpected peaks in my ¹⁹F NMR spectrum. Are these impurities?

Answer: While impurities are always a possibility, small satellite peaks in a ¹⁹F NMR spectrum can also arise from other sources:

  • ¹³C Satellites: Naturally occurring ¹³C (1.1% abundance) will couple with the adjacent ¹⁹F nucleus, giving rise to small satellite peaks on either side of the main ¹⁹F signal.[7] Due to isotopic effects, these satellites may not be perfectly symmetrical around the main peak.[6][7]

  • Spinning Sidebands: If the sample tube is spinning, small peaks can appear at frequencies corresponding to the main peak plus or minus multiples of the spinning rate. These can be identified by changing the spin rate, which will cause the sidebands to move while the true peaks do not.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 4-fluorobutanoic acid?

A1: The expected chemical shifts and multiplicities are summarized below. Note that exact values can vary depending on the solvent and concentration.

Assignment ¹H NMR (ppm) Expected Multiplicity ¹³C NMR (ppm)
-COOH~10.0 - 12.0broad singlet (br s)~170 - 185
-CH₂- (Position 4, adjacent to F)~4.5triplet of triplets (tt)~80 - 90 (¹JCF ~160-180 Hz)
-CH₂- (Position 2, adjacent to COOH)~2.5triplet (t)~30 - 35
-CH₂- (Position 3)~2.1multiplet (m)~22 - 27

(Data are estimated based on typical values for carboxylic acids, alkanes, and the known effects of fluorine substitution.[1][3][8][9][10][11][12])

Q2: How does the fluorine atom affect the NMR spectrum?

A2: The fluorine atom has several significant effects:

  • High Electronegativity: Fluorine is highly electronegative, causing a strong deshielding effect. This shifts the signals of nearby protons (H4) and carbons (C4) to a lower field (higher ppm value).[3]

  • Spin-Spin Coupling: As a spin-1/2 nucleus, ¹⁹F couples with neighboring ¹H and ¹³C nuclei, leading to more complex splitting patterns as described in the troubleshooting section.[13] These coupling constants (J-values) can provide valuable structural information.

  • ¹⁹F NMR: You can directly observe the fluorine nucleus using ¹⁹F NMR spectroscopy. This technique is highly sensitive due to the 100% natural abundance of ¹⁹F and offers a wide chemical shift range, making it excellent for identifying fluorinated compounds.[13][14][15]

Q3: What is a recommended experimental protocol for sample preparation?

A3: A standard protocol for preparing an NMR sample is as follows:

  • Weigh Sample: Accurately weigh approximately 5-10 mg of your 4-fluorobutanoic acid sample directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.

  • Dissolve: Gently swirl or vortex the vial to completely dissolve the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filter (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Visualized Workflows and Pathways

The following diagrams illustrate key concepts for troubleshooting and interpretation.

troubleshooting_workflow start Start: Unexpected NMR Spectrum check_sample 1. Check Sample Preparation start->check_sample solvent_issue Solvent Peak Incorrect? Traces of Water/D2O? check_sample->solvent_issue Check Solvent check_instrument 2. Verify Instrument Settings shimming_issue Poor Line Shape/Resolution? (Shimming) check_instrument->shimming_issue re_interpret 3. Re-evaluate Spectrum coupling_issue Consider H-F and C-F Coupling re_interpret->coupling_issue concentration_issue Concentration Appropriate? solvent_issue->concentration_issue No solution_resample Action: Prepare New Sample solvent_issue->solution_resample Yes concentration_issue->check_instrument Yes concentration_issue->solution_resample No spinning_issue Spinning Sidebands Present? shimming_issue->spinning_issue No solution_shim Action: Re-shim Magnet shimming_issue->solution_shim Yes spinning_issue->re_interpret No solution_spin Action: Adjust Spin Rate spinning_issue->solution_spin Yes impurity_issue Identify Impurity Peaks coupling_issue->impurity_issue Accounted for solution_analyze Proceed with Structural Analysis impurity_issue->solution_analyze Accounted for spin_coupling cluster_molecule 4-Fluorobutanoic Acid Spin System cluster_legend Legend F F H4 H4 (2H) F->H4 ²JHF (large) H3 H3 (2H) F->H3 ³JHF (small) H4->H3 ³JHH H2 H2 (2H) H3->H2 ³JHH COOH COOH (1H) l1 Coupling Type l2 Geminal (²J) l2->l1 H-F l3 Vicinal (³J) l3->l2 H-H

References

Technical Support Center: Fluorination of Butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common side reactions and experimental challenges. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products I can expect from the fluorination of butanoic acid?

A1: The fluorination of butanoic acid can lead to two main products, depending on the reaction conditions and the fluorinating agent used:

  • Butanoyl fluoride (B91410): This is the product of deoxyfluorination, where the hydroxyl group of the carboxylic acid is replaced by a fluorine atom. Reagents like Diethylaminosulfur Trifluoride (DAST) are commonly used for this transformation.[1][2]

  • 1-Fluoropropane: This is the result of decarboxylative fluorination, where the carboxyl group is removed and replaced by a fluorine atom. This reaction is often achieved using electrophilic fluorinating agents like Selectfluor®, sometimes in the presence of a catalyst such as silver nitrate.[3][4][5]

Q2: What are the most common side reactions I should be aware of?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most common include:

  • Butanoic anhydride (B1165640) formation: This can be a significant byproduct, especially when attempting to synthesize butanoyl fluoride.[6]

  • Rearrangement products: Cationic rearrangements can occur, particularly when using reagents like DAST.[1]

  • Solvent-derived byproducts: In some cases, the fluorinating agent or reactive intermediates can react with the solvent.

  • Elimination products: Depending on the substrate and conditions, elimination reactions can compete with fluorination.

Q3: Why is my yield of the desired fluorinated product consistently low?

A3: Low yields can stem from several factors:

  • Moisture: Fluorinating agents and acyl fluoride products are often sensitive to moisture, which can lead to decomposition and hydrolysis. Ensuring anhydrous conditions is critical.[6]

  • Suboptimal temperature: The stability of fluorinating agents like DAST is temperature-dependent. Reactions may require cooling to prevent reagent decomposition.[2][7] Conversely, some reactions require heating to proceed at a reasonable rate.[6]

  • Incorrect stoichiometry: The ratio of the fluorinating agent to the carboxylic acid can influence the product distribution, for instance, favoring monofluorination over difluorination in some substrates.

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or low reactivity of the starting material under the chosen conditions.[6]

Q4: I am observing the formation of butanoic anhydride. How can I minimize this?

A4: Butanoic anhydride formation is a common issue when the intended product is butanoyl fluoride. This can be minimized by:

  • Choice of reagents: Using specific reagent systems, such as Selectfluor® in combination with elemental sulfur, has been shown to avoid the formation of acid anhydrides.[6]

  • Reaction conditions: Carefully controlling the reaction temperature and addition rate of reagents can help to favor the desired reaction pathway.

Troubleshooting Guides

Issue 1: Low or No Yield of Fluorinated Product
Potential Cause Troubleshooting Step Explanation
Moisture in the reaction Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).Many fluorinating agents, such as DAST, and the resulting acyl fluorides are highly sensitive to water, which leads to decomposition and hydrolysis.[6][7]
Degradation of fluorinating agent For thermally sensitive reagents like DAST, maintain the recommended temperature (often starting at -78 °C).[7] For light-sensitive reagents, protect the reaction from light.DAST can decompose at temperatures above 80 °C.[7] Other reagents may have specific stability requirements.
Inappropriate solvent For decarboxylative fluorination with Selectfluor®, a mixed solvent system like acetonitrile (B52724)/water may be necessary to ensure solubility of all reactants.[8]The choice of solvent can significantly impact the reaction outcome by affecting solubility and the reaction pathway.
Insufficient reaction time or temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.Some fluorination reactions may require elevated temperatures to proceed efficiently.[6]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Step Explanation
Butanoic Anhydride Reaction conditions favor condensation of butanoic acid or reaction of butanoyl fluoride with unreacted butanoic acid.Use a fluorinating system designed to suppress anhydride formation, such as Selectfluor®/S₈.[6] Ensure slow addition of the carboxylic acid to the fluorinating agent.This side product is common in the synthesis of acyl fluorides.[6]
Rearrangement Products Use of a fluorinating agent that promotes carbocation formation, such as DAST.Consider using a different fluorinating agent that proceeds through a different mechanism, or run the reaction at a lower temperature to minimize rearrangements.DAST can induce cationic rearrangements like the Wagner-Meerwein rearrangement.[1]
Decarboxylated Product (when acyl fluoride is desired) The reaction conditions (e.g., use of a catalyst like AgNO₃ with Selectfluor®) favor decarboxylation.Omit the catalyst and adjust the solvent system. Deoxyfluorination to the acyl fluoride is often favored in non-aqueous, non-catalytic conditions.Decarboxylative fluorination is a distinct reaction pathway that can be intentionally favored or avoided by tuning the reaction conditions.[3][4]

Quantitative Data Summary

The following table summarizes representative yields for the fluorination of aliphatic carboxylic acids, which can be considered indicative for butanoic acid. Note that specific yields for butanoic acid may vary.

Fluorinating Agent Product Type Substrate Example Yield (%) Key Side Products Reference
Selectfluor®/AgNO₃Decarboxylative FluorinationAliphatic Carboxylic AcidsGood yields-[3]
Selectfluor®/S₈Acyl FluorideVarious Carboxylic AcidsHigh yieldsAnhydride formation is avoided.[6]
DASTAcyl FluorideCarboxylic Acids60-70%Byproducts were not observed in this specific report.[2]
Xenon DifluorideDecarboxylative FluorinationAlkanoic Acids-Solvent-derived products, aroyl fluoride (for aromatic acids).[9]

Experimental Protocols

Protocol 1: Synthesis of Butanoyl Fluoride using Selectfluor® and Elemental Sulfur

This protocol is adapted from a general procedure for the synthesis of acyl fluorides from carboxylic acids.[6]

  • Preparation: To an oven-dried 10 mL glassware under a nitrogen atmosphere, add a solution of Selectfluor® (1.5 equivalents) and elemental sulfur (S₈, 1.5 equivalents) in dry acetonitrile (MeCN).

  • Reaction: Add butanoic acid (1.0 equivalent) to the solution.

  • Heating: Stir the reaction mixture in an oil bath heated at 80 °C for 4 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate in vacuo.

  • Purification: The crude butanoyl fluoride can be purified by flash column chromatography.

Note: This reaction may evolve SO₂ gas, which is toxic. All work should be performed in a well-ventilated fume hood.[6]

Protocol 2: General Procedure for Deoxyfluorination using DAST

This is a general procedure for the fluorination of alcohols that can be adapted for carboxylic acids to form acyl fluorides.[7]

  • Preparation: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve butanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.0-1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or another suitable method.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM.

  • Workup: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude butanoyl fluoride by distillation or column chromatography.

Caution: DAST is toxic and reacts violently with water. It should be handled with care in a fume hood.

Visualizations

Fluorination_Pathways Butanoic_Acid Butanoic Acid Acyl_Fluoride Butanoyl Fluoride Butanoic_Acid->Acyl_Fluoride Deoxyfluorination (e.g., DAST) Decarboxylated_Fluoride 1-Fluoropropane Butanoic_Acid->Decarboxylated_Fluoride Decarboxylative Fluorination (e.g., Selectfluor®/AgNO₃) Anhydride Butanoic Anhydride Butanoic_Acid->Anhydride Side Reaction Rearrangement Rearrangement Products Butanoic_Acid->Rearrangement Side Reaction (with DAST) Acyl_Fluoride->Anhydride Reaction with RCOOH

Caption: Main reaction pathways and side products in the fluorination of butanoic acid.

Troubleshooting_Workflow Start Experiment Start: Fluorination of Butanoic Acid Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Significant Side Products? Check_Yield->Check_Purity No Anhydrous Ensure Anhydrous Conditions (Dry glassware, solvents, inert atm.) Check_Yield->Anhydrous Yes Analyze_Side_Products Identify Side Products (e.g., GC-MS, NMR) Check_Purity->Analyze_Side_Products Yes Success Successful Fluorination Check_Purity->Success No Temp_Control Verify Temperature Control (Cooling for DAST, heating if needed) Anhydrous->Temp_Control Reagent_Quality Check Reagent Quality & Stoichiometry Temp_Control->Reagent_Quality Reagent_Quality->Check_Purity Anhydride_Formation Anhydride Formed? Analyze_Side_Products->Anhydride_Formation Rearrangement_Product Rearrangement Product? Analyze_Side_Products->Rearrangement_Product Change_Reagent Change Fluorinating Agent (e.g., to Selectfluor®/S₈) Anhydride_Formation->Change_Reagent Yes Optimize_Conditions Optimize Reaction Conditions (Temp., addition rate) Anhydride_Formation->Optimize_Conditions No Change_Reagent->Success Optimize_Conditions->Success Rearrangement_Product->Optimize_Conditions No Lower_Temp_DAST Lower Reaction Temperature for DAST Rearrangement_Product->Lower_Temp_DAST Yes Lower_Temp_DAST->Success

Caption: A troubleshooting workflow for the fluorination of butanoic acid.

References

Technical Support Center: Overcoming Analytical Method Interference for Perfluorobutanoic Acid (PFBA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of perfluorobutanoic acid (PFBA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical interferences encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is perfluorobutanoic acid (PFBA) particularly susceptible to analytical interference?

A1: PFBA is more prone to analytical interference, especially when using low-resolution tandem mass spectrometry (MS/MS), primarily because it has only one major MS/MS transition (213 → 169).[1][2][3][4] The absence of a secondary, qualifying ion transition makes it difficult to definitively confirm its identity, increasing the risk of false positives or inflated concentrations due to co-eluting compounds with similar mass-to-charge ratios and fragmentation patterns.[1][2]

Q2: What are the common sources of interference in PFBA analysis?

A2: A significant source of interference in the analysis of PFBA, particularly in biological and environmental samples, comes from saturated oxo-fatty acids (SOFAs).[1][2][3] For example, 3-oxo-dodecanoic acid has been identified as an interferent in human placental tissue.[4][5] These interfering compounds can have the same nominal mass as PFBA and produce a similar fragmentation pattern, leading to their misidentification as PFBA in low-resolution mass spectrometers.[4]

Q3: How can I confirm if a detected peak is genuinely PFBA and not an interference?

A3: There are several strategies to confirm the identity of a PFBA peak:

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide high mass accuracy (typically <5 ppm). This allows for the differentiation between PFBA (exact mass: 212.9792 m/z) and interfering compounds that may have the same nominal mass but a different exact mass.[1][4][6]

  • Alter Liquid Chromatography (LC) Conditions: Modifying the chromatographic method can help separate PFBA from interfering compounds. This can involve using a different analytical column (e.g., a longer column or one with a different stationary phase), or adjusting the mobile phase gradient to improve resolution.[2][5][7]

  • Use of Isotope-Labeled Internal Standards: The use of a matched, isotope-labeled internal standard, such as ¹³C₄-PFBA, is crucial. If the retention time of the native PFBA peak shifts relative to the labeled internal standard, it strongly suggests the presence of an interference.[2][3]

Troubleshooting Guides

Issue 1: Suspected Interference Leading to False Positive or High PFBA Concentration

This guide provides a step-by-step approach to investigate and confirm suspected analytical interference for PFBA.

Troubleshooting Workflow for Suspected PFBA Interference

Interference_Troubleshooting start Suspected PFBA Interference (e.g., unexpectedly high concentration, retention time shift) check_is Review Isotope-Labeled Internal Standard (IS) (e.g., ¹³C₄-PFBA) start->check_is rt_shift Retention Time (RT) Shift Observed Between Native and Labeled IS? check_is->rt_shift modify_lc Modify LC Conditions (e.g., change gradient, use different column) rt_shift->modify_lc Yes hrms_analysis Perform High-Resolution Mass Spectrometry (HRMS) Analysis rt_shift->hrms_analysis No no_rt_shift No RT Shift pfba_confirmed PFBA Likely Present (Proceed with HRMS for confirmation) no_rt_shift->pfba_confirmed reanalyze_lc Re-analyze Sample modify_lc->reanalyze_lc separation Peak Separation Achieved? reanalyze_lc->separation interference_confirmed Interference Confirmed separation->interference_confirmed Yes separation->hrms_analysis No conclusion Final Conclusion interference_confirmed->conclusion pfba_confirmed->hrms_analysis exact_mass Confirm Exact Mass of PFBA (m/z 212.9792) hrms_analysis->exact_mass exact_mass->conclusion

Caption: A logical workflow for diagnosing and mitigating suspected PFBA interference.

Issue 2: Poor PFBA Peak Shape and/or Retention in Reversed-Phase LC

Short-chain PFAS like PFBA can exhibit poor retention and peak shape on traditional C18 columns.

Troubleshooting Steps:

  • Mobile Phase Modification: Increase the aqueous portion of the mobile phase at the beginning of the gradient to enhance the retention of early-eluting compounds like PFBA.

  • Column Selection: Consider using a column with a different stationary phase chemistry, such as one with a positively charged surface, which can improve the retention of short-chain PFAS.

  • pH Adjustment: Incorporating a pH gradient into the mobile phase can alter the ionization state of PFBA and improve its interaction with the stationary phase, leading to better retention and peak shape.

Data on PFBA Interference and Mitigation

The following tables summarize quantitative data related to PFBA analysis, highlighting the impact of interference and the effectiveness of different analytical approaches.

Table 1: Known Interferences for Perfluorobutanoic Acid (PFBA)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Interferent ClassSample MatrixReference(s)
PFBA213169Saturated Oxo-Fatty Acids (SOFAs)Human Placenta, Residential AC Condensate[1][2][4][5]

Table 2: Comparison of Analytical Techniques for PFBA Interference

Analytical TechniquePrinciple of DifferentiationAdvantageDisadvantageReference(s)
Low-Resolution MS/MS Relies on retention time and a single precursor/product ion transition.Widely available and cost-effective.Prone to false positives due to lack of specificity.[1][2][4]
High-Resolution MS (HRMS) Differentiates based on highly accurate mass-to-charge ratio.Provides high confidence in compound identification.Higher instrument cost and complexity.[1][4][6]
Modified LC Conditions Chromatographically separates PFBA from the interfering compound.Can be implemented on existing low-resolution systems.Requires method development and may not resolve all interferences.[2][5][7]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) using Weak Anion Exchange (WAX) for PFBA in Biological Samples

This protocol outlines a general procedure for the extraction of PFBA from biological matrices using weak anion exchange solid-phase extraction.

Materials:

Methodology:

  • Sample Pre-treatment: Homogenize the biological tissue sample. For serum or plasma, protein precipitation may be necessary. This can be achieved by adding acetonitrile (B52724) (e.g., 1:3 sample to solvent ratio), followed by centrifugation.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the WAX cartridge.

    • Equilibrate the cartridge with 5 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove hydrophilic interferences.

    • A second wash with a mild organic solvent (e.g., 50:50 methanol:water) can be performed to remove less polar interferences.

  • Elution: Elute the PFBA and other acidic PFAS with 5 mL of a basic methanol solution (e.g., 1-5% ammonium hydroxide in methanol).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., 500 µL of 50:50 methanol:water) for LC-MS/MS analysis.

Experimental Workflow for PFBA Analysis

Experimental_Workflow start Sample Collection (Biological Matrix) sample_prep Sample Preparation (Homogenization, Protein Precipitation) start->sample_prep spe Solid Phase Extraction (SPE) (Weak Anion Exchange - WAX) sample_prep->spe elution Elution and Concentration spe->elution lc_ms LC-MS/MS Analysis (Low-Resolution) elution->lc_ms data_review Data Review and Initial Quantification lc_ms->data_review check_interference Check for Interference (RT shift, high values) data_review->check_interference no_interference No Interference Detected check_interference->no_interference No interference_suspected Interference Suspected check_interference->interference_suspected Yes final_report Final Report no_interference->final_report hrms_confirm HRMS Confirmation interference_suspected->hrms_confirm hrms_confirm->final_report

Caption: A typical experimental workflow for the analysis of PFBA in biological samples.

Protocol 2: LC-MS/MS and HRMS Parameters for PFBA Analysis

This section provides typical starting parameters for the analysis of PFBA. Optimization will be required for specific instrumentation and matrices.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 column is commonly used, but for improved retention of PFBA, a column with a different chemistry (e.g., a positively charged surface) may be beneficial.

  • Mobile Phase A: Water with a buffer (e.g., 20 mM ammonium acetate).

  • Mobile Phase B: Methanol or acetonitrile with a buffer.

  • Gradient: A shallow gradient starting with a high percentage of mobile phase A is recommended to improve the separation of early eluting compounds like PFBA from potential interferences.

    • Example Gradient:

      • 0-1 min: 10% B

      • 1-8 min: Ramp to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 10% B for equilibration

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Low-Resolution MS/MS (Triple Quadrupole):

    • Precursor Ion (m/z): 213

    • Product Ion (m/z): 169

    • Collision Energy: Optimized for the specific instrument.

  • High-Resolution MS (HRMS - e.g., QTOF, Orbitrap):

    • Precursor Ion (m/z): 212.9792 (with a narrow mass window, e.g., ± 5 ppm)

    • MS/MS Analysis: Acquire full scan MS/MS spectra to confirm fragmentation patterns.

References

Technical Support Center: Optimizing Recrystallization of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of fluorinated carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing fluorinated carboxylic acids?

The primary challenge often lies in solvent selection. The presence of highly electronegative fluorine atoms significantly alters the polarity and solubility of the carboxylic acid compared to its non-fluorinated analogs. Finding a single solvent that effectively dissolves the compound at high temperatures but not at low temperatures can be difficult. Therefore, solvent mixtures or "solvent pairs" are frequently employed.

Q2: How does the position of the fluorine atom affect recrystallization?

The position of the fluorine atom can influence the molecule's crystal packing and intermolecular interactions, thereby affecting its solubility. For instance, in fluorobenzoic acids, the ortho effect can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring, which can alter its solubility profile compared to the meta and para isomers.

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often occurs when the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Re-dissolve: Heat the solution to re-dissolve the oil.

  • Add more solvent: Add a small amount of the hot solvent to decrease the saturation of the solution.

  • Slow cooling: Allow the solution to cool very slowly. Insulating the flask can help.

  • Solvent selection: The boiling point of your solvent might be too high. Consider a lower-boiling solvent or a different solvent system.

Q4: I am getting very fine needles or a powder instead of larger crystals. How can I improve crystal size?

The formation of small crystals is typically due to rapid crystallization from a highly supersaturated solution.

To promote larger crystal growth:

  • Slow down the cooling process: Slower cooling allows for fewer nucleation sites and encourages the growth of larger, more defined crystals.

  • Reduce supersaturation: Use a slightly larger volume of solvent to dissolve your compound.

  • Experiment with different solvent systems: The choice of solvent can significantly impact crystal habit.

Q5: My recrystallization yield is very low. What are the likely causes and solutions?

Low recovery can be attributed to several factors:

  • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent.

  • Premature crystallization: If crystals form during hot filtration, this can lead to significant loss. Ensure your filtration apparatus is pre-heated.

  • Significant solubility in cold solvent: If the compound remains soluble even at low temperatures, your chosen solvent may not be ideal. Cool the solution in an ice bath to maximize precipitation.

  • Incomplete transfer: Ensure all crystals are transferred from the flask to the filter. Rinsing the flask with a small amount of the cold recrystallization solvent can help.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the recrystallization of fluorinated carboxylic acids.

Problem: The compound does not dissolve in the chosen hot solvent.

  • Possible Cause: The solvent is not a good solvent for your compound at any temperature.

  • Solution:

    • Refer to solubility data for similar fluorinated carboxylic acids.

    • Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

    • Consider using a solvent mixture. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution before cooling.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, or nucleation is inhibited.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.

    • Increase concentration: Slowly evaporate some of the solvent to increase the concentration of the solute.

    • Cool to a lower temperature: Use an ice bath or refrigeration to further decrease the solubility.

Quantitative Data Summary

Fluorinated Carboxylic AcidSolventTemperature (°C)Solubility ( g/100 mL)Notes
2-Fluorobenzoic AcidWaterHotSolubleOften used with a co-solvent like ethanol.[1]
2-Fluorobenzoic AcidWaterColdSlightly solubleFavorable for recrystallization.[1]
2H,2H,3H,3H-Perfluorooctanoic AcidHexaneHotSolubleA non-polar solvent is often effective for highly fluorinated compounds.[2]
2H,2H,3H,3H-Perfluorooctanoic AcidHexaneRoom TempPoorly solubleIdeal for good recovery.[2]
4-(Trifluoromethyl)benzoic acidEthanolNot specifiedMore solubleGenerally more soluble in polar organic solvents.
4-(Trifluoromethyl)benzoic acidAcetoneNot specifiedMore solubleGenerally more soluble in polar organic solvents.
4-(Trifluoromethyl)benzoic acidWaterNot specifiedModerately solubleThe carboxylic acid group enhances solubility in water.
3-(Trifluoromethyl)benzoic acidWaterNot specified149 mg/LLimited solubility in water.
3-(Trifluoromethyl)benzoic acidEthanolNot specifiedReadily dissolvesSoluble in common organic solvents.
3-(Trifluoromethyl)benzoic acidAcetoneNot specifiedReadily dissolvesSoluble in common organic solvents.
3-(Trifluoromethyl)benzoic acidDichloromethaneNot specifiedReadily dissolvesSoluble in common organic solvents.
2-(Trifluoromethyl)benzoic acidWaterNot specifiedPoorly solubleThe trifluoromethyl group imparts hydrophobic characteristics.
2-(Trifluoromethyl)benzoic acidEthyl acetateNot specifiedMore solubleMore soluble in non-polar or weakly polar organic solvents.
2-(Trifluoromethyl)benzoic acidDMSONot specifiedMore solubleMore soluble in non-polar or weakly polar organic solvents.

Experimental Protocols

General Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude fluorinated carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals to a constant weight. This can be done by air drying or in a desiccator under vacuum.

General Two-Solvent (Solvent-Pair) Recrystallization Protocol
  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (a solvent in which the compound is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. The two solvents must be miscible.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 of the single-solvent protocol.

Visualizations

Recrystallization_Workflow start Start with Crude Fluorinated Carboxylic Acid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of fluorinated carboxylic acids.

Troubleshooting_Tree start Recrystallization Problem Occurs oiling_out Compound Oils Out? start->oiling_out no_crystals No oiling_out->no_crystals reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent low_yield No no_crystals->low_yield induce_crystallization Induce Crystallization: Scratch, Seed, Evaporate no_crystals->induce_crystallization check_solvent_volume Check for: - Too much solvent - Premature crystallization - High solubility in cold solvent low_yield->check_solvent_volume

Caption: A decision tree for troubleshooting common recrystallization problems.

References

addressing low yield after 4-fluorobutanoic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 4-fluorobutanoic acid, specifically focusing on resolving low yield. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield after the purification of 4-fluorobutanoic acid?

Low yield during the purification of 4-fluorobutanoic acid can stem from several factors throughout the workup and purification process. Key contributors include:

  • Incomplete Extraction: Due to its polarity, 4-fluorobutanoic acid may have significant solubility in the aqueous phase, leading to incomplete extraction into the organic solvent.

  • Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion can trap the product, making phase separation difficult and causing product loss.

  • Product Loss During Washing Steps: Aggressive or excessive washing of the organic layer can back-extract the polar product into the aqueous phase.

  • Decomposition During Distillation: Although relatively stable, prolonged heating at high temperatures during distillation can lead to decomposition, especially if impurities are present.

  • Incomplete Recrystallization: Suboptimal solvent choice or cooling rate can result in the product remaining in the mother liquor.

  • Side Reactions During Synthesis: The presence of unreacted starting materials or byproducts from the synthesis, such as the oxidation of 4-fluorobutanol or malonic ester synthesis, can complicate purification and reduce the overall yield of the desired product.

Q2: How can I improve the efficiency of my liquid-liquid extraction for 4-fluorobutanoic acid?

To enhance extraction efficiency:

  • Acidify the Aqueous Layer: Ensure the pH of the aqueous layer is significantly lower than the pKa of 4-fluorobutanoic acid (typically 1-2 pH units below). This protonates the carboxylate, making the molecule less polar and more soluble in the organic solvent.

  • Use an Appropriate Solvent: Select a polar aprotic solvent in which 4-fluorobutanoic acid is highly soluble, such as ethyl acetate (B1210297) or dichloromethane.

  • Perform Multiple Extractions: It is more effective to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

Q3: What are the ideal conditions for the distillation of 4-fluorobutanoic acid?

Given its relatively high boiling point at atmospheric pressure, vacuum distillation is the recommended method for purifying 4-fluorobutanoic acid to prevent thermal decomposition. The boiling point is reported to be 60.0-62.0 °C at 2 Torr. Operating under reduced pressure allows for distillation at a lower temperature, minimizing the risk of degradation.

Q4: I am observing an oil instead of crystals during recrystallization. What should I do?

"Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this:

  • Add a small amount of additional hot solvent to dissolve the oil.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

  • Scratch the inside of the flask with a glass rod to create nucleation sites.

  • Introduce a seed crystal of pure 4-fluorobutanoic acid.

  • Consider using a different solvent system with a lower boiling point.

Troubleshooting Guide: Low Yield

This guide provides a structured approach to diagnosing and resolving low yield issues during the purification of 4-fluorobutanoic acid.

Symptom Potential Cause Suggested Solution
Low organic layer volume after extraction Incomplete phase separation or emulsion formation.Allow the separatory funnel to stand for a longer period. Gently swirl instead of vigorously shaking. Add brine to help break the emulsion. Centrifugation can also be effective.
Product not found in the organic layer after extraction Product remains in the aqueous layer due to high water solubility.Acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., HCl) before extraction. Use a more polar organic solvent for extraction. Perform multiple extractions.
Significant product loss after washing the organic layer Product is being back-extracted into the aqueous wash.Use a saturated brine solution for washing instead of pure water. Minimize the volume and number of washes. Ensure the aqueous wash is also acidified if necessary.
Darkening or discoloration of the product during distillation Thermal decomposition of the product.Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of contaminants that could catalyze decomposition. Minimize the distillation time.
Low recovery of crystals after recrystallization The chosen solvent is too good at dissolving the product, even at low temperatures. The product is highly soluble in the mother liquor.Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Cool the crystallization mixture in an ice bath to maximize precipitation. Minimize the amount of solvent used to wash the crystals.
Presence of significant impurities in the final product Incomplete reaction or formation of side products during synthesis.If starting from 4-fluorobutanol, ensure complete oxidation and remove any unreacted alcohol. If using a malonic ester synthesis, byproducts like dialkylated esters may be present and require careful purification. Consider a multi-step purification approach (e.g., extraction followed by distillation or recrystallization).

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of 4-Fluorobutanoic Acid
  • Preparation: Ensure the reaction mixture containing 4-fluorobutanoic acid is cooled to room temperature.

  • Acidification: Transfer the aqueous mixture to a separatory funnel. Acidify the solution to a pH of approximately 1-2 by adding a strong acid (e.g., 6M HCl) dropwise. Check the pH using pH paper.

  • Extraction: Add a volume of ethyl acetate equal to the aqueous layer volume to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake the funnel for 1-2 minutes with periodic venting.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate).

  • Collection: Drain the lower aqueous layer. Pour the upper organic layer out through the top of the separatory funnel into a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process at least two more times with fresh ethyl acetate.

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with a small volume of saturated brine solution to remove dissolved water and some polar impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 4-fluorobutanoic acid.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a sand bath for even heating.

  • Transfer of Crude Product: Transfer the crude 4-fluorobutanoic acid to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., ~2 Torr).

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (60-62 °C at 2 Torr). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling and Storage: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. Store the purified 4-fluorobutanoic acid in a tightly sealed container.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which 4-fluorobutanoic acid is soluble when hot but sparingly soluble when cold. A common system is a mixture of a good solvent (e.g., diethyl ether) and a poor solvent (e.g., pentane (B18724) or hexane).

  • Dissolution: Dissolve the crude 4-fluorobutanoic acid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid), indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Purification Method Typical Impurities Removed Estimated Yield Range Key Parameters to Control
Liquid-Liquid Extraction Water-soluble salts, unreacted polar starting materials.85-95% (from aqueous reaction mixture)pH of aqueous phase, choice of organic solvent, number of extractions.
Vacuum Distillation Non-volatile impurities, solvents, starting materials with significantly different boiling points.70-90%Pressure (vacuum level), temperature.
Recrystallization Soluble impurities, byproducts with different solubility profiles.60-85%Solvent system, cooling rate.

Note: Yield ranges are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_extraction Workup cluster_purification Purification cluster_final Final Product Crude_Product Crude 4-Fluorobutanoic Acid (with impurities) Extraction Liquid-Liquid Extraction Crude_Product->Extraction Washing Brine Wash Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Option 1 Recrystallization Recrystallization Solvent_Removal->Recrystallization Option 2 Pure_Product Pure 4-Fluorobutanoic Acid Distillation->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of 4-fluorobutanoic acid.

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Extraction Incomplete Extraction Low_Yield->Incomplete_Extraction Emulsion Emulsion Formation Low_Yield->Emulsion Recrystallization_Loss Loss in Mother Liquor Low_Yield->Recrystallization_Loss Adjust_pH Acidify Aqueous Phase Incomplete_Extraction->Adjust_pH Salting_Out Add Brine Incomplete_Extraction->Salting_Out Break_Emulsion Gentle Mixing / Brine Emulsion->Break_Emulsion Decomposition Thermal Decomposition Vacuum_Distillation Use Vacuum Distillation Decomposition->Vacuum_Distillation Optimize_Solvent Optimize Recrystallization Solvent & Cooling Recrystallization_Loss->Optimize_Solvent Low_yield Low_yield Low_yield->Decomposition

Caption: Troubleshooting logic for addressing low yield in 4-fluorobutanoic acid purification.

Technical Support Center: Synthesis of 4-Fluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluorobutanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-fluorobutanoic acid, particularly when following a two-step protocol involving the nucleophilic substitution of ethyl 4-bromobutanoate with potassium fluoride (B91410), followed by hydrolysis of the resulting ethyl 4-fluorobutanoate.

Symptom Potential Cause Troubleshooting Steps
Low Yield of Ethyl 4-Fluorobutanoate Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) and monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Poor solubility of potassium fluoride.Use a phase-transfer catalyst (e.g., a crown ether) to increase the solubility and reactivity of the fluoride salt. Ensure the potassium fluoride is finely powdered and thoroughly dried before use.
Competing elimination reaction.Use a polar aprotic solvent (e.g., acetonitrile (B52724), DMF) to favor the SN2 substitution reaction over the E2 elimination pathway.[1][2][3][4]
Presence of Unreacted Ethyl 4-Bromobutanoate Insufficient amount of potassium fluoride.Use a molar excess of potassium fluoride to drive the reaction to completion.
Inefficient stirring.Ensure vigorous stirring to maximize the contact between the reactants, especially given the heterogeneous nature of the reaction.
Formation of 4-Hydroxybutanoic Acid Impurity Presence of water in the reaction mixture during the fluorination step.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. The presence of water can lead to the hydrolysis of the starting material to 4-hydroxybutanoic acid.
Incomplete Hydrolysis of Ethyl 4-Fluorobutanoate Insufficient acid or base catalyst, or inadequate reaction time for the hydrolysis step.Increase the concentration of the acid or base catalyst and/or extend the reaction time. Monitor the hydrolysis by TLC or HPLC to ensure complete conversion.
Difficult Separation of 4-Fluorobutanoic Acid from Byproducts Similar boiling points of the product and impurities.Utilize fractional distillation under reduced pressure for improved separation. If distillation is ineffective, consider purification by column chromatography on silica (B1680970) gel.
Presence of both acidic and neutral impurities.Employ an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic solution (e.g., sodium bicarbonate) to extract the acidic product. The aqueous layer can then be acidified and the product re-extracted.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-fluorobutanoic acid?

A common and practical laboratory-scale synthesis involves a two-step process:

  • Nucleophilic Substitution: Reaction of ethyl 4-bromobutanoate with a fluoride salt, typically potassium fluoride (KF), in a polar aprotic solvent to form ethyl 4-fluorobutanoate.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the intermediate ester, ethyl 4-fluorobutanoate, to yield the final product, 4-fluorobutanoic acid.

Q2: What are the primary impurities I should be aware of in this synthesis?

The most common impurities include:

  • Ethyl 4-bromobutanoate: Unreacted starting material.

  • Ethyl 4-hydroxybutanoate (B1227057): Formed if water is present during the fluorination step, leading to the hydrolysis of the starting material.

  • 4-Hydroxybutanoic acid: Can be formed from the hydrolysis of ethyl 4-hydroxybutanoate during the final hydrolysis step.

  • Products of elimination: Butenoic acid derivatives can be formed as byproducts of a competing E2 elimination reaction, especially with a strong base and at higher temperatures.[1][2][3][4]

Q3: How can I minimize the formation of the elimination byproduct?

To favor the desired SN2 substitution over the E2 elimination side reaction, consider the following:

  • Solvent Choice: Use polar aprotic solvents like acetonitrile or DMF. Protic solvents like ethanol (B145695) can favor elimination.[4]

  • Base Strength: Potassium fluoride is a moderately strong base. Using a less basic fluoride source or carefully controlling the temperature can help.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of elimination more than substitution.[4]

Q4: What are the recommended purification methods for 4-fluorobutanoic acid?

A combination of methods is often most effective:

  • Acid-Base Extraction: This is a crucial step to separate the acidic product from neutral impurities like unreacted starting ester.[5][6][7][8]

  • Distillation: Fractional distillation under reduced pressure is effective for separating 4-fluorobutanoic acid from impurities with different boiling points.

  • Column Chromatography: If distillation is not sufficient, silica gel column chromatography can be used for further purification.

Q5: Which analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the progress of the fluorination reaction by analyzing the volatile ester intermediates. Derivatization may be necessary for the analysis of the final carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): A robust method for analyzing the purity of the final 4-fluorobutanoic acid product and quantifying acidic impurities. A reversed-phase C18 column with an acidic mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying fluorinated impurities.

Experimental Protocols

Key Experiment: Synthesis of 4-Fluorobutanoic Acid

Step 1: Synthesis of Ethyl 4-Fluorobutanoate

  • Materials:

    • Ethyl 4-bromobutanoate

    • Anhydrous potassium fluoride (finely powdered and dried)

    • Phase-transfer catalyst (e.g., 18-crown-6)

    • Anhydrous acetonitrile

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium fluoride (1.5 equivalents) and the phase-transfer catalyst (0.1 equivalents).

    • Add anhydrous acetonitrile to the flask.

    • To this suspension, add ethyl 4-bromobutanoate (1.0 equivalent).

    • Heat the reaction mixture to reflux and stir vigorously.

    • Monitor the reaction progress by GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Remove the acetonitrile under reduced pressure. The resulting crude ethyl 4-fluorobutanoate can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrolysis to 4-Fluorobutanoic Acid

  • Materials:

    • Crude ethyl 4-fluorobutanoate

    • Aqueous hydrochloric acid (e.g., 6 M) or aqueous sodium hydroxide (B78521) (e.g., 2 M)

  • Procedure (Acid Hydrolysis):

    • To the crude ethyl 4-fluorobutanoate, add an excess of aqueous hydrochloric acid.

    • Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitor by TLC or HPLC).

    • Cool the reaction mixture to room temperature.

    • Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-fluorobutanoic acid.

Data Presentation

Table 1: Comparison of Reaction Conditions on Impurity Formation (Illustrative Data)

ParameterCondition ACondition B
Solvent EthanolAcetonitrile
Temperature RefluxReflux
Yield of Ethyl 4-Fluorobutanoate 60%85%
Ethyl 4-bromobutanoate (unreacted) 10%5%
Elimination Byproduct 25%8%
Ethyl 4-hydroxybutanoate 5%2%

Visualizations

Impurity_Troubleshooting_Workflow Troubleshooting Impurities in 4-Fluorobutanoic Acid Synthesis cluster_impurities Impurity Identification Start Start Synthesis Fluorination Step 1: Fluorination (Ethyl 4-bromobutanoate + KF) Start->Fluorination Hydrolysis Step 2: Hydrolysis (Ethyl 4-fluorobutanoate -> 4-Fluorobutanoic Acid) Fluorination->Hydrolysis Analysis Analyze Crude Product (GC-MS, HPLC) Hydrolysis->Analysis Pure_Product Pure 4-Fluorobutanoic Acid Analysis->Pure_Product Purity > 98% Unreacted_Start Unreacted Ethyl 4-bromobutanoate Analysis->Unreacted_Start Impurity Detected Hydroxy_Impurity 4-Hydroxybutanoic Acid Analysis->Hydroxy_Impurity Impurity Detected Elimination_Impurity Elimination Byproduct Analysis->Elimination_Impurity Impurity Detected Unreacted_Start->Fluorination Optimize Fluorination: - Increase KF excess - Longer reaction time Hydroxy_Impurity->Fluorination Use Anhydrous Conditions Elimination_Impurity->Fluorination Optimize Fluorination: - Use polar aprotic solvent - Lower temperature

Caption: Troubleshooting workflow for identifying and mitigating common impurities.

References

Validation & Comparative

A Comparative Analysis of 4-Fluorobutanoic Acid and 2-Fluorobutanoic Acid for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and organic synthesis, the strategic placement of fluorine atoms in a molecule can dramatically alter its physicochemical and biological properties. This guide provides a detailed comparison of two constitutional isomers, 4-fluorobutanoic acid and 2-fluorobutanoic acid, offering researchers, scientists, and drug development professionals a clear overview of their key differences supported by experimental principles.

Physicochemical Properties: A Tale of Two Isomers

The primary distinction between 4-fluorobutanoic acid and 2-fluorobutanoic acid lies in the position of the fluorine atom relative to the carboxylic acid functional group. This structural difference significantly influences their electronic properties, most notably their acidity.

Property4-Fluorobutanoic Acid2-Fluorobutanoic Acid
Synonyms 4-Fluorobutyric acidα-Fluorobutanoic acid, 2-Fluorobutyric acid
CAS Number 462-23-7433-44-3
Molecular Formula C₄H₇FO₂C₄H₇FO₂
Molecular Weight 106.10 g/mol 106.10 g/mol
Boiling Point 78-79 °C (at 0.8 kPa), ~120 °C (estimate at 1 atm)[1][2]95 °C (at 40 Torr), 174.1 °C (at 760 mmHg)[3][4]
Density ~1.121 g/cm³[1]~1.1402 g/cm³ (at 20 °C)[3]
Acidity (pKa) Higher pKa (Weaker Acid)Lower pKa (Stronger Acid)
Solubility Soluble in water and organic solvents[5]Data not specified, but expected to be soluble in polar solvents.

The Decisive Role of the Inductive Effect on Acidity

The most significant chemical difference between the two isomers is their acidity. 2-Fluorobutanoic acid is a considerably stronger acid than 4-fluorobutanoic acid. This is a direct consequence of the inductive effect .

Fluorine is a highly electronegative atom, meaning it strongly attracts electron density.

  • In 2-fluorobutanoic acid , the fluorine atom is on the alpha-carbon (C2), immediately adjacent to the carboxyl group. Its powerful electron-withdrawing effect pulls electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (conjugate base) that forms when the acidic proton is lost. A more stable conjugate base corresponds to a stronger acid and a lower pKa value.[6][7][8]

  • In 4-fluorobutanoic acid , the fluorine atom is on the gamma-carbon (C4), separated from the carboxyl group by two additional carbon atoms. The inductive effect weakens significantly with distance.[6] Therefore, the fluorine atom's ability to stabilize the conjugate base is greatly diminished, resulting in a weaker acid and a higher pKa compared to its 2-fluoro counterpart.

The logical relationship governing the acidity of these molecules is illustrated below.

G cluster_2FBA 2-Fluorobutanoic Acid cluster_4FBA 4-Fluorobutanoic Acid F_pos2 Fluorine at C2 COOH2 Carboxyl Group F_pos2->COOH2 Proximity Inductive2 Strong Inductive Electron Withdrawal COOH2->Inductive2 Anion2 Highly Stabilized Conjugate Base Inductive2->Anion2 Acidity2 Stronger Acid (Lower pKa) Anion2->Acidity2 F_pos4 Fluorine at C4 COOH4 Carboxyl Group F_pos4->COOH4 Distance Inductive4 Weak Inductive Electron Withdrawal COOH4->Inductive4 Anion4 Less Stabilized Conjugate Base Inductive4->Anion4 Acidity4 Weaker Acid (Higher pKa) Anion4->Acidity4

Caption: Inductive effect's influence on acidity.

Biological Activity and Applications in Drug Development

While direct comparative studies on the biological activities of 2-fluorobutanoic acid and 4-fluorobutanoic acid are not extensively documented in publicly available literature, their utility arises from their roles as fluorinated building blocks in medicinal chemistry. The introduction of fluorine can enhance properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

  • Binding Affinity: Fluorine can alter the electronic profile of a molecule, potentially leading to stronger interactions with target enzymes or receptors.

  • Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

Both isomers serve as valuable intermediates in the synthesis of more complex, biologically active molecules. For example, fluorinated butanoic acid derivatives have been investigated for their potential as PI3K inhibitors in cancer research and as antiviral agents. The choice between the 2-fluoro and 4-fluoro isomers allows chemists to precisely tune the electronic and steric properties of the final compound to optimize its therapeutic effect.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa value, which quantifies the acidity of a compound, is a critical parameter in drug development. It can be reliably determined using potentiometric titration.

Objective: To determine the pKa of a weak organic acid (e.g., 2-fluorobutanoic acid or 4-fluorobutanoic acid) in an aqueous solution.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Magnetic stirrer and stir bar.

  • Burette (Class A).

  • Beaker or reaction vessel.

  • Analyte (e.g., 2-fluorobutanoic acid).

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant).

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).

  • Deionized, carbonate-free water.

  • Nitrogen gas source.

Methodology:

  • Preparation of Analyte Solution:

    • Accurately weigh and dissolve the fluorobutanoic acid in deionized water to create a solution of known concentration (e.g., 1 mM).

    • Add KCl solution to maintain a constant ionic strength.

    • Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl. This ensures the acid is fully protonated at the start of the titration.

  • Titration Setup:

    • Place the beaker with the analyte solution on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with pH measurements.

    • Fill the burette with the standardized 0.1 M NaOH solution.

  • Titration Procedure:

    • Begin stirring the analyte solution at a constant, moderate speed.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the curve.

    • To determine the equivalence point more accurately, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.

    • The volume at the half-equivalence point is half of this value. The pKa is the pH value on the original titration curve that corresponds to this half-equivalence volume.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

The workflow for this experimental protocol is visualized below.

G start Start prep Prepare Analyte Solution (Acid, H₂O, KCl) Adjust to pH ~2 with HCl start->prep setup Assemble Titration Apparatus (pH Meter, Stirrer, Burette) prep->setup purge Purge Solution with Nitrogen setup->purge titrate Titrate with 0.1 M NaOH in Increments purge->titrate record Record pH and Volume after Each Addition titrate->record endpoint Continue until pH ~12 record->endpoint endpoint->titrate No plot Plot pH vs. Volume (Titration Curve) endpoint->plot Yes derivative Calculate 1st Derivative (ΔpH/ΔV) plot->derivative find_ep Identify Equivalence Point (Peak of 1st Derivative) derivative->find_ep find_half_ep Determine Half-Equivalence Point Volume find_ep->find_half_ep find_pka Find pH at Half-Equivalence Volume on Titration Curve find_half_ep->find_pka result pKa Value find_pka->result

References

A Comparative Guide to 4-Fluorobutanoic Acid and Other Fatty Acid Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4-fluorobutanoic acid with other fatty acid analogs, supported by available experimental data. Due to a lack of direct comparative studies in the existing literature, this guide also provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.

The introduction of fluorine into fatty acid structures can significantly alter their biological activities, making them valuable tools for studying metabolism and potential therapeutic agents. This guide focuses on 4-fluorobutanoic acid, a fluorinated analog of the short-chain fatty acid butanoic acid (butyrate), and provides a framework for its comparison with other analogs.

Data Presentation: A Call for Direct Comparative Studies

To facilitate future research and a more direct comparison, this guide presents the known inhibitory concentrations of butanoic acid and provides detailed protocols for assays that can be used to evaluate and compare 4-fluorobutanoic acid with its non-fluorinated counterpart and other analogs.

Table 1: Comparative Inhibitory Activity of Butanoic Acid

CompoundTargetIC50 ValueCell Type/SystemReference(s)
Butanoic AcidHistone Deacetylase (HDAC)0.09 mMHT-29 human colon carcinoma cell nuclear extracts[1]
Butanoic AcidHistone Deacetylase (HDAC)0.80 mMGeneral (noncompetitive inhibitor)[2]
Butanoic AcidCell Proliferation0.83 - 2.42 mM (at 48h)HCT116, HT-29, Caco-2 human colon cancer cells[3]

Note: The IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

To empower researchers to generate the much-needed comparative data, this section provides detailed methodologies for key experiments.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the activity of HDAC enzymes.

Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is deacetylated by HDACs. Subsequent addition of a developer solution releases the fluorophore, and the fluorescence intensity, which is inversely proportional to HDAC activity, is measured.

Materials:

  • Nuclear or whole-cell extracts containing HDACs

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (4-fluorobutanoic acid, butanoic acid, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • HDAC inhibitor standard (e.g., Trichostatin A)

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the HDAC substrate, assay buffer, test compounds, and developer solution.

  • Assay Setup: In a 96-well black microplate, add the assay buffer to all wells.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (known HDAC inhibitor).

  • Add the cell extract containing HDAC enzymes to all wells except for the blank (no enzyme) control.

  • Enzyme Reaction: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Signal Development: Stop the reaction by adding the developer solution to all wells.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis: Subtract the background fluorescence (from the blank wells). Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Cell Viability (MTT) Assay

This assay is a colorimetric method to assess the effect of a compound on cell proliferation and viability.[4][5]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[4][5]

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Test compounds (4-fluorobutanoic acid, butanoic acid, etc.)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[4][5]

Mandatory Visualization

Signaling Pathway of Short-Chain Fatty Acid Action

The following diagram illustrates the primary mechanism of action for short-chain fatty acids like butanoic acid, which involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that can affect cell cycle progression and apoptosis.

SCFAs_HDAC_Inhibition cluster_cell Cell cluster_nucleus Nucleus SCFA Short-Chain Fatty Acid (e.g., Butanoic Acid) HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibition Cell_Membrane Cytoplasm Nucleus Histones Acetylated Histones Chromatin Relaxed Chromatin Histones->Chromatin Leads to Gene_Expression Altered Gene Expression (e.g., p21) Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of HDAC inhibition by short-chain fatty acids.

Experimental Workflow: Fatty Acid Beta-Oxidation

The following diagram illustrates a typical workflow for a fatty acid beta-oxidation assay, a key experiment to determine the impact of fatty acid analogs on cellular metabolism.

FAO_Workflow start Start cell_culture Cell Culture and Treatment with Fatty Acid Analogs start->cell_culture radiolabeling Incubation with Radiolabeled Fatty Acid (e.g., [14C]-Palmitate) cell_culture->radiolabeling reaction_stop Stop Reaction (e.g., with Perchloric Acid) radiolabeling->reaction_stop separation Separate Soluble Metabolites (Centrifugation) reaction_stop->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate β-oxidation rate) quantification->analysis end End analysis->end

Caption: Workflow for a fatty acid beta-oxidation assay.

References

A Comparative Guide to the Validation of HPLC Methods for Fluorinated Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of fluorinated organic acids, a class of compounds that includes per- and poly-fluoroalkyl substances (PFAS), is of paramount importance due to their persistence, bioaccumulation, and potential adverse health effects. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as the most widely accepted and sensitive technique for the targeted analysis of these compounds.[1][2] This guide provides a comparative analysis of HPLC method validation with other analytical techniques, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods.

Comparison of Analytical Methods

While HPLC-MS/MS is the gold standard, other methods offer viable alternatives depending on the specific analytical need. The following table compares key performance characteristics of common analytical methods for fluorinated organic acids.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC-MS/MS Chromatographic separation followed by mass-based detection and quantification.Targeted quantification of known fluorinated organic acids in various matrices (environmental, biological).[1]High sensitivity and specificity, allowing for detection at trace levels.[1]Can be expensive; matrix effects can interfere with ionization.
HPLC with Fluorescence Detection Chromatographic separation with detection based on the fluorescence of derivatized analytes.[3]Quantification of fluorinated carboxylic acids after derivatization.[3]Improved sensitivity for specific compounds compared to UV detection; lower cost than MS.Requires a derivatization step, which can add complexity and potential for error.[3]
Gas Chromatography (GC-MS) Separation of volatile compounds followed by mass-based detection.Analysis of volatile or derivatized fluorinated organic acids.[4]Excellent for volatile compounds; can be a cost-effective alternative to LC-MS/MS.[4]Requires derivatization for non-volatile acids, which can be complex and may not be suitable for all analytes.[4]
Combustion Ion Chromatography (CIC) Combustion of the sample to convert organic fluorine to hydrogen fluoride, followed by ion chromatography.Measurement of total organic fluorine (TOF) as a sum parameter.[5][6]Provides a measure of the total PFAS burden, including unknown or un-targeted compounds.[5]Does not provide information on individual compounds; can be less sensitive than targeted methods.[6]

Quantitative Performance Data

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. The following tables summarize key validation parameters for different analytical methods used for fluorinated organic acids.

Table 1: HPLC-MS/MS Method Performance
ParameterPerformance CharacteristicsReference
Linearity (R²) > 0.99
Accuracy (Recovery) 80% - 120%[7]
Precision (RSD) < 15-20%[7]
Limit of Detection (LOD) 0.05 - 0.8 ng/mL (in serum)[8]
Limit of Quantification (LOQ) 0.27 ng/mL (for Benzo[c]fluorine)[9]
Table 2: Alternative Method Performance
MethodParameterPerformance CharacteristicsReference
HPLC-Fluorescence LOD 43 - 75 ppt (B1677978) (after preconcentration)[3]
GC-µECD Recovery Generally > 70% for most PFCAs in spiked water[4]
Adsorbable Organic Fluorine (AOF) by CIC Recovery 53-113% for 29 individual PFASs[6]
Extractable Organic Fluorine (EOF) by CIC Recovery 72-99% for individual PFAS and 91% for mixtures[5][10]
Adsorbable Organic Fluorine (AOF) by CIC LOD 0.3 µg/L for a 500 mL sample[5][10]
Extractable Organic Fluorine (EOF) by CIC LOD 0.1 µg/L for a 1200 mL sample[5][10]

Experimental Protocols

Detailed methodologies are essential for the successful validation of any analytical method. Below are outlines of key experimental protocols.

Protocol 1: HPLC-MS/MS Method Validation for Fluorinated Organic Acids
  • Instrumentation: HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: Negative ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used for sample cleanup and pre-concentration.[8]

  • Validation Parameters:

    • Linearity: Prepare calibration standards at a minimum of five concentration levels. Plot the peak area versus concentration and determine the coefficient of determination (R²).

    • Accuracy: Perform recovery studies by spiking blank matrix with known concentrations of the analytes at low, medium, and high levels.

    • Precision: Analyze replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Calculate the relative standard deviation (RSD).

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the target analytes.

    • LOD and LOQ: Determine the signal-to-noise ratio (S/N) for the lowest concentration standards. Typically, LOD is defined as S/N = 3 and LOQ as S/N = 10.

Protocol 2: GC-MS Analysis of Perfluorocarboxylic Acids (PFCAs) following Derivatization
  • Derivatization: Esterification of PFCAs is a common approach to increase their volatility for GC analysis.[4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for the separation of the derivatized analytes.

  • Carrier Gas: Helium.

  • Injection: Splitless injection is often used for trace analysis.

  • Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

  • Validation: Follow similar validation parameters as outlined for the HPLC-MS/MS method, adapting for the specific requirements of GC-MS.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for HPLC method validation and a comparative logic for analytical method selection.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Standard_Prep Prepare Standard Solutions Linearity Linearity Assessment (Calibration Curve) Standard_Prep->Linearity Sample_Prep Prepare Spiked & Blank Samples Specificity Specificity Check (Blank Analysis) Sample_Prep->Specificity Accuracy Accuracy Determination (Recovery) Sample_Prep->Accuracy Precision Precision Evaluation (Replicates) Sample_Prep->Precision Sensitivity Sensitivity Measurement (LOD/LOQ) Linearity->Sensitivity Validation_Report Generate Validation Report Specificity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Sensitivity->Validation_Report

Caption: Workflow for HPLC Method Validation.

Method_Selection_Logic node_rect node_rect Start Analytical Goal Targeted Targeted Quantification? Start->Targeted Total_Fluorine Total Organic Fluorine? Targeted->Total_Fluorine No HPLC_MSMS HPLC-MS/MS Targeted->HPLC_MSMS Yes Volatile Volatile Analytes? Total_Fluorine->Volatile No CIC Combustion Ion Chromatography Total_Fluorine->CIC Yes GC_MS GC-MS Volatile->GC_MS Yes HPLC_Fluorescence HPLC-Fluorescence HPLC_MSMS->HPLC_Fluorescence Cost/Simplicity a factor

Caption: Logic for Analytical Method Selection.

References

A Comparative Analysis of Fluorinated Butyric Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at 2-Fluorobutyric Acid, 3-Fluorobutyric Acid, and 4-Fluorobutyric Acid

This guide provides a comparative overview of the key physicochemical and biological properties of three fluorinated butyric acid isomers: 2-fluorobutyric acid, 3-fluorobutyric acid, and 4-fluorobutyric acid. The strategic placement of a fluorine atom on the butyric acid scaffold can significantly influence its acidity, lipophilicity, metabolic stability, and biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential applications of these compounds.

Physicochemical Properties

The position of the fluorine atom on the butyric acid carbon chain imparts distinct physicochemical characteristics to each isomer. The electron-withdrawing nature of fluorine is expected to increase the acidity (decrease the pKa) of the carboxylic acid group, with the effect being most pronounced when the fluorine is closer to the carboxyl group. Lipophilicity, a critical parameter for drug absorption and distribution, is also modulated by fluorination.

Property2-Fluorobutyric Acid3-Fluorobutyric Acid4-Fluorobutyric AcidButyric Acid (unsubstituted)
Molecular Formula C₄H₇FO₂C₄H₇FO₂C₄H₇FO₂C₄H₈O₂
Molecular Weight ( g/mol ) 106.10106.10106.1088.11
pKa Data not available~4.77[1]Data not available~4.82
LogP (calculated) 0.819[2]0.819 (XLogP)[1]0.821[3]0.79

Note: The pKa value for butyric acid is provided for comparison.

Biological Activity: Potential as Histone Deacetylase (HDAC) Inhibitors

Short-chain fatty acids (SCFAs) like butyric acid are known to exhibit inhibitory activity against histone deacetylases (HDACs).[4][5] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[5] Inhibition of HDACs can restore the expression of silenced tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[4][5]

The introduction of fluorine into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. Given that butyric acid itself is an HDAC inhibitor, it is plausible that its fluorinated analogs also possess this activity. The electronegativity of the fluorine atom could influence the binding affinity of the isomers to the zinc-containing active site of HDAC enzymes.

Biological Target2-Fluorobutyric Acid3-Fluorobutyric Acid4-Fluorobutyric Acid
HDAC Inhibition (IC50) Data not availableData not availableData not available

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed protocols for key experiments are provided below.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

  • Fluorinated butyric acid isomer

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Prepare a 0.01 M solution of the fluorinated butyric acid isomer in deionized water.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place a known volume (e.g., 50 mL) of the acidic solution into a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add small, precise increments of the 0.1 M NaOH solution from the buret.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH shows a sharp increase and then levels off, indicating the equivalence point has been passed.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This classic method measures the distribution of a compound between two immiscible phases, n-octanol and water, to determine its lipophilicity.

Materials:

  • Fluorinated butyric acid isomer

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical method for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Prepare a stock solution of the fluorinated butyric acid isomer in either water or n-octanol.

  • Add equal volumes of the water-saturated n-octanol and n-octanol-saturated water to a separatory funnel.

  • Add a known amount of the stock solution to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect a sample from both the aqueous and the n-octanol layers.

  • Quantify the concentration of the isomer in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient (P).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Materials:

  • Fluorinated butyric acid isomer

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Incubator/shaking water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Prepare a working solution of the fluorinated butyric acid isomer in a low percentage of organic solvent (e.g., <1% DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and phosphate buffer to 37°C.

  • Add the working solution of the isomer to the microsome mixture and pre-incubate for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

  • The in vitro half-life (t½) can be calculated as 0.693/k.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HCT116 colon cancer cells)

  • Complete cell culture medium

  • Fluorinated butyric acid isomer

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the fluorinated butyric acid isomer in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Structure-Acidity Relationship Butyric_Acid Butyric Acid (pKa ~4.82) 2_F_Butyric_Acid 2-Fluorobutyric Acid (pKa < 4.82) Butyric_Acid->2_F_Butyric_Acid -F at C2 (Strongest inductive effect) 3_F_Butyric_Acid 3-Fluorobutyric Acid (pKa ~4.77) Butyric_Acid->3_F_Butyric_Acid -F at C3 (Moderate inductive effect) 4_F_Butyric_Acid 4-Fluorobutyric Acid (pKa < 4.82) Butyric_Acid->4_F_Butyric_Acid -F at C4 (Weakest inductive effect)

Caption: Positional effect of fluorine on the acidity of butyric acid.

G Start Start: Test Compound Incubation Incubate with Liver Microsomes + NADPH at 37°C Start->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analysis LC-MS/MS Analysis of Supernatant Centrifuge->Analysis Data_Processing Data Processing: Calculate % Remaining Analysis->Data_Processing Results Results: t½ and Intrinsic Clearance Data_Processing->Results

Caption: Workflow for in vitro metabolic stability assessment.

G cluster_0 HDAC-Mediated Gene Silencing cluster_1 HDAC Inhibition HDAC Histone Deacetylase (HDAC) Histone Histone Protein (with Acetyl Groups) HDAC->Histone Removes Acetyl Groups HDAC_Inhibited Inhibited HDAC Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Silencing Transcriptional Repression Chromatin->Gene_Silencing HDAC_Inhibitor HDAC Inhibitor (e.g., Fluorinated Butyric Acid) HDAC_Inhibitor->HDAC Blocks Active Site Acetylated_Histone Acetylated Histone Remains Open_Chromatin Open Chromatin Acetylated_Histone->Open_Chromatin Gene_Expression Transcriptional Activation Open_Chromatin->Gene_Expression

Caption: Simplified pathway of HDAC action and its inhibition.

References

Assessing the Purity of Synthesized 4-Fluorobutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for assessing the purity of 4-fluorobutanoic acid, a valuable fluorinated building block in medicinal chemistry and materials science. We present a summary of common impurities, comparative data on analytical methods, detailed experimental protocols, and a logical workflow for purity assessment.

Introduction to 4-Fluorobutanoic Acid and Potential Impurities

4-Fluorobutanoic acid is a carboxylic acid with a fluorine atom at the terminal position of the butyl chain. Its unique physicochemical properties, imparted by the fluorine atom, make it a subject of interest in the development of novel pharmaceuticals and materials.[1][2][3][4][5] Synthesis of this compound can introduce various impurities that may affect its reactivity, stability, and biological activity.

Common synthetic routes to 4-fluorobutanoic acid include the oxidation of 4-fluorobutanol and the alkylation of diethyl fluoromalonate followed by hydrolysis and decarboxylation. Based on these methods, potential impurities may include:

  • Unreacted Starting Materials: 4-fluorobutanol or diethyl fluoromalonate.

  • Intermediates and By-products: 4-fluorobutanal (B3031540) (from incomplete oxidation of the alcohol), and partially hydrolyzed or decarboxylated products from the malonic ester synthesis.

  • Reagents and Solvents: Residual solvents, catalysts, or other reagents used during the synthesis and work-up.

This guide will focus on the analytical techniques best suited to identify and quantify 4-fluorobutanoic acid and its common process-related impurities.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to assess the purity of 4-fluorobutanoic acid. The choice of method often depends on the expected impurities, the required level of sensitivity, and the available instrumentation. The most common and effective methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Nuclear magnetic resonance of ¹H and ¹³C nuclei.Structural information, identification of functional groups, and quantification of components.Provides detailed structural information, non-destructive, relatively fast for qualitative analysis.Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Separation and quantification of volatile components.High resolution for volatile compounds, sensitive detectors (e.g., FID, MS).Requires derivatization for non-volatile or thermally labile compounds, potential for thermal degradation of the analyte.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a mobile and a stationary phase.Separation and quantification of a wide range of compounds.Applicable to a broad range of compounds, including non-volatile and thermally labile ones, various detection methods available.[10][11][12][13]Resolution can be lower than GC for some volatile compounds, mobile phase selection can be complex.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight and structural information from fragmentation patterns.High sensitivity and selectivity, can be coupled with GC or HPLC for enhanced separation and identification.May not distinguish between isomers without chromatographic separation.[14][15][16][17]

Experimental Protocols

Below are detailed protocols for the analysis of 4-fluorobutanoic acid using NMR, GC-MS, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify 4-fluorobutanoic acid and potential impurities based on their unique NMR spectral signatures.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized 4-fluorobutanoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Add a small amount of an internal standard with a known concentration and a distinct NMR signal (e.g., tetramethylsilane (B1202638) - TMS for CDCl₃ or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt - TMSP for D₂O) for quantitative analysis.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Analysis:

  • Qualitative: Compare the chemical shifts and coupling patterns of the observed signals with predicted spectra or reference data for 4-fluorobutanoic acid and its potential impurities.

  • Quantitative: Integrate the signals corresponding to the analyte and the internal standard. The purity can be calculated based on the ratio of their integrals and their respective number of protons.

Predicted ¹H NMR of 4-Fluorobutanoic Acid (in CDCl₃):

  • ~11.0 ppm (s, 1H, -COOH)

  • ~4.5 ppm (t, 2H, -CH₂F)

  • ~2.5 ppm (t, 2H, -CH₂COOH)

  • ~2.1 ppm (m, 2H, -CH₂CH₂CH₂-)

Predicted ¹³C NMR of 4-Fluorobutanoic Acid (in CDCl₃):

  • ~179 ppm (-COOH)

  • ~83 ppm (d, ¹JCF, -CH₂F)

  • ~30 ppm (-CH₂COOH)

  • ~23 ppm (d, ²JCF, -CH₂CH₂F)

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components in the synthesized 4-fluorobutanoic acid, including the target compound and any volatile impurities.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Sample Preparation (with derivatization): Carboxylic acids often exhibit poor peak shape in GC. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is recommended.

  • Esterification (e.g., with Methanol): Dissolve a known amount of the sample in methanol (B129727) containing an acidic catalyst (e.g., a few drops of concentrated sulfuric acid). Heat the mixture under reflux for 1-2 hours. Neutralize the solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).

  • Silylation: Dissolve the dried sample in a suitable solvent (e.g., pyridine) and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat the mixture at 60-70 °C for 30 minutes.

GC-MS Conditions:

  • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Data Analysis:

  • Qualitative: Identify the peaks in the total ion chromatogram by comparing their retention times and mass spectra with reference libraries (e.g., NIST) and known standards.

  • Quantitative: Create a calibration curve using standards of 4-fluorobutanoic acid and any identified impurities (after derivatization). Calculate the concentration of each component based on its peak area.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 4-fluorobutanoic acid and potential non-volatile or thermally labile impurities.

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

Sample Preparation:

  • Dissolve a known amount of the synthesized product in the mobile phase to a concentration within the linear range of the detector (e.g., 0.1-1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting condition could be 95:5 (v/v) aqueous buffer to organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as carboxylic acids have a weak chromophore.

  • Injection Volume: 10-20 µL.

Data Analysis:

  • Qualitative: Identify the peak corresponding to 4-fluorobutanoic acid by comparing its retention time with that of a pure standard.

  • Quantitative: Generate a calibration curve using a series of standard solutions of 4-fluorobutanoic acid. The purity of the synthesized product can be determined by comparing its peak area to the calibration curve (as % area or by external standard quantification).

Logical Workflow for Purity Assessment

The following diagram illustrates a systematic approach to assessing the purity of synthesized 4-fluorobutanoic acid.

Purity_Assessment_Workflow start Synthesized 4-Fluorobutanoic Acid nmr ¹H and ¹³C NMR Analysis start->nmr Initial Screening gcms GC-MS Analysis (with derivatization) start->gcms Volatile Impurities hplc HPLC-UV Analysis start->hplc Non-volatile Impurities structure_confirm Structural Confirmation nmr->structure_confirm purity_quant Purity Quantification nmr->purity_quant impurity_id Impurity Identification nmr->impurity_id gcms->purity_quant gcms->impurity_id hplc->purity_quant hplc->impurity_id report Final Purity Report structure_confirm->report purity_quant->report impurity_id->report

References

A Comparative Guide to the Biological Effects of Mono-Fluorinated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a single fluorine atom into fatty acid scaffolds offers a powerful tool to modulate their physicochemical properties and biological activities. This guide provides a comparative analysis of mono-fluorinated fatty acids (MFFAs), offering insights into their diverse biological effects, supported by experimental data. We delve into their impact on key cellular processes, including enzyme inhibition and receptor activation, and provide detailed protocols for relevant assays.

Physicochemical and Toxicological Profile: A Comparative Overview

PropertyStearic Acid (C18:0)ω-Fluorostearic Acid (18-FSA)General Effects of Monofluorination
Molecular Formula C₁₈H₃₆O₂C₁₈H₃₅FO₂Introduction of a single fluorine atom
Molecular Weight 284.48 g/mol 302.47 g/mol Increased molecular weight
Melting Point 69.3 °CGenerally lower than non-fluorinated counterparts[1]Disruption of crystal packing leading to lower melting points
pKa ~4.75 - 4.95Expected to be lower (more acidic)Electron-withdrawing nature of fluorine stabilizes the carboxylate anion, increasing acidity
logP (Lipophilicity) 8.23Predicted to be slightly lower than stearic acidTerminal monofluorination of alkyl chains can decrease lipophilicity
Acute Oral Toxicity (LD₅₀, rat) >5,000 mg/kgHighly toxic (Metabolized to fluoroacetate)Toxicity is highly dependent on the position of the fluorine atom. ω-fluorinated fatty acids are notoriously toxic.

Impact on Cellular Signaling and Metabolism

Mono-fluorinated fatty acids can exert profound effects on cellular signaling pathways and metabolic processes. The position of the fluorine atom is a critical determinant of these effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Per- and polyfluoroalkyl substances (PFAS) are known activators of PPARα, a key regulator of lipid metabolism.[1] While direct comparative data for a series of MFFAs on PPAR activation is limited, it is a significant area of interest. The activation of PPARα by a fluorinated fatty acid is depicted in the following signaling pathway diagram.

PPARa_Activation cluster_nucleus Nucleus FFA Fluorinated Fatty Acid PPARa PPARα FFA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Promotes Transcription of Metabolism Increased Fatty Acid Oxidation TargetGenes->Metabolism

FFA Activation of the PPARα Signaling Pathway
Metabolic Fate and Toxicity

The metabolic fate of MFFAs is highly dependent on the position of the fluorine atom. A classic example is the "lethal synthesis" of ω-fluorinated fatty acids.

  • ω-Fluorinated Fatty Acids: These compounds undergo β-oxidation, leading to the formation of fluoroacetyl-CoA, which is then converted to fluoroacetate. Fluoroacetate is a potent inhibitor of the citric acid cycle, leading to severe toxicity.[1]

  • α-Fluorinated Fatty Acids: Fluorination at the α-position can significantly alter the metabolic stability of the carboxylic acid moiety.

  • Other Positional Isomers: The metabolism of fatty acids with fluorine at other positions is less understood but is an active area of research, particularly in the context of developing metabolically stable fatty acid analogs for imaging and therapeutic purposes.[2]

The differential metabolism of even- and odd-chain ω-fluorinated fatty acids is a key concept. β-oxidation of even-numbered ω-fluoro fatty acids results in the toxic fluoroacetate, while odd-numbered chains produce the less toxic β-fluoropropionic acid, which can be dehalogenated to free fluoride.[2]

Metabolic_Fate omega_even ω-Fluorinated Fatty Acid (Even Chain) beta_ox_even β-Oxidation omega_even->beta_ox_even fluoroacetyl_coa Fluoroacetyl-CoA beta_ox_even->fluoroacetyl_coa fluoroacetate Fluoroacetate fluoroacetyl_coa->fluoroacetate tca_cycle Citric Acid Cycle fluoroacetate->tca_cycle Inhibits omega_odd ω-Fluorinated Fatty Acid (Odd Chain) beta_ox_odd β-Oxidation omega_odd->beta_ox_odd fluoropropionyl_coa β-Fluoropropionyl-CoA beta_ox_odd->fluoropropionyl_coa dehalogenation Dehalogenation fluoropropionyl_coa->dehalogenation fluoride Fluoride dehalogenation->fluoride

Metabolic Fate of ω-Fluorinated Fatty Acids

Experimental Protocols

PPARα Activation Assay

This cell-based reporter assay measures the ability of fluorinated fatty acids to activate the PPARα receptor.

Materials:

  • HEK293T or HepG2 cells

  • PPARα expression vector

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (mono-fluorinated fatty acids)

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture cells in appropriate growth medium. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the mono-fluorinated fatty acids and the positive control for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Plot the fold induction of luciferase activity versus the compound concentration to determine the EC₅₀ value for each compound.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of mono-fluorinated fatty acids on cultured cells.

Materials:

  • Cultured cells

  • 96-well plates

  • Test compounds (mono-fluorinated fatty acids)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the mono-fluorinated fatty acids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with Mono-fluorinated Fatty Acids incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze

MTT Cell Viability Assay Workflow
Microsomal Stability Assay

This assay evaluates the metabolic stability of mono-fluorinated fatty acids in the presence of liver microsomes.

Materials:

  • Pooled human or animal liver microsomes

  • Test compounds (mono-fluorinated fatty acids)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C. Add the test compound and pre-incubate for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Conclusion

The introduction of a single fluorine atom into a fatty acid chain provides a versatile strategy for fine-tuning its biological properties. The position of fluorination is paramount, dictating the compound's metabolic fate, toxicity, and interaction with cellular targets. While this guide summarizes the current understanding of the comparative biological effects of mono-fluorinated fatty acids, it also highlights the need for more systematic studies directly comparing positional isomers. Such research will be invaluable for the rational design of novel MFFAs for therapeutic and research applications.

References

enantiomeric purity analysis of fluorinated chiral acids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Enantiomeric Purity Analysis of Fluorinated Chiral Acids

In pharmaceutical development, the stereochemistry of a molecule is paramount. For chiral drugs, one enantiomer can be therapeutic while the other may be inactive or even toxic.[1] This principle is especially critical for fluorinated chiral acids, a class of compounds increasingly vital in modern medicine. Consequently, robust and reliable analytical methods for determining enantiomeric purity are indispensable at all stages of drug development.[2]

This guide provides an objective comparison of the three predominant analytical techniques used for the : High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into their core principles, present comparative performance data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Performance Comparison of Key Analytical Techniques

The choice of technique is often a balance between the required resolution, sensitivity, analysis speed, and the physicochemical properties of the analyte. The following table summarizes the key performance indicators for each method.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of volatile derivatives on a chiral capillary column.Differential migration in an electric field in the presence of a chiral selector.[3]
Resolution Good to ExcellentExcellentVery High
Sensitivity High (ng-pg)Very High (pg-fg)High (ng-pg)
Analysis Time 10 - 30 minutes5 - 20 minutes15 - 45 minutes
Derivatization Often not required; an acidic additive is common for acids.[4]Almost always required for carboxylic acids to increase volatility.[5]Generally not required.
Sample Throughput ModerateHighModerate
Instrumentation Cost HighModerateModerate
Key Advantage Broad applicability and well-established methods.[6]Exceptional resolution and sensitivity for volatile compounds.High efficiency, minimal sample consumption, and rapid method development.[6][7]

Experimental Methodologies and Workflows

Accurate and reproducible data are contingent on well-defined experimental protocols. This section details the methodologies for each technique and provides a visual workflow.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separations due to its versatility and the vast library of available Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs are particularly effective for a broad range of compounds.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve the fluorinated chiral acid sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-Hexane and a polar organic modifier like Isopropanol (e.g., 90:10 v/v). For acidic analytes, add 0.1% Trifluoroacetic Acid (TFA) to suppress ionization and improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10 µL.

  • Analysis: Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis S Fluorinated Acid Sample D Dissolve in Mobile Phase S->D F Filter Sample (0.45 µm) D->F I Inject Sample F->I C Chiral Stationary Phase Column I->C Det UV Detector C->Det Chrom Generate Chromatogram Det->Chrom Integ Integrate Peak Areas Chrom->Integ Calc Calculate % ee Integ->Calc

Caption: Experimental workflow for enantiomeric analysis by Chiral HPLC.

Chiral Gas Chromatography (GC)

For fluorinated chiral acids that are volatile or can be made volatile, chiral GC offers unparalleled resolution and sensitivity. Derivatization of the carboxylic acid group is a critical prerequisite for analysis.

Experimental Protocol:

  • Derivatization (Esterification): To 1 mg of the fluorinated chiral acid, add 1 mL of 2N HCl in Methanol. Cap the vial and heat at 100 °C for 30 minutes to form the methyl ester.[5] Cool, and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent like Dichloromethane.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column, such as a Rt®-βDEXcst (30 m x 0.25 mm ID).

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Injection: 1 µL, with a split ratio of 50:1.

  • Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two resulting diastereomeric ester peaks.

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Acquisition & Analysis S Fluorinated Acid Sample Deriv Derivatize to Volatile Ester S->Deriv I Inject Derivatized Sample Deriv->I C Chiral Capillary Column I->C Det Flame Ionization Detector (FID) C->Det Chrom Generate Chromatogram Det->Chrom Integ Integrate Peak Areas Chrom->Integ Calc Calculate % ee Integ->Calc cluster_prep Preparation cluster_ce Chiral CE Analysis cluster_data Data Acquisition & Analysis S Fluorinated Acid Sample Inject Inject Sample S->Inject S->Inject BGE Prepare BGE with Chiral Selector Fill Fill Capillary with BGE BGE->Fill BGE->Fill Fill->Inject ApplyV Apply Voltage & Separate Inject->ApplyV Det Diode Array Detector ApplyV->Det Elec Generate Electropherogram Det->Elec Integ Correct & Integrate Peaks Elec->Integ Calc Calculate % ee Integ->Calc

References

Safety Operating Guide

Proper Disposal of 4-Fluorobutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of hazardous materials is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 4-fluorobutanoic acid, a corrosive and toxic halogenated organic compound. Adherence to these protocols is vital for protecting personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle 4-fluorobutanoic acid with appropriate personal protective equipment (PPE). This substance is classified as toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage[1].

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, Viton). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact[2].

  • Eye Protection: Chemical splash goggles and a face shield.

  • Protective Clothing: A fully-buttoned lab coat.

  • Respiratory Protection: May be necessary depending on the concentration and potential for aerosolization. Work in a well-ventilated area, preferably a fume hood.

In the event of a spill, immediately evacuate the area and consult your institution's emergency procedures. For small spills, trained personnel may clean it up using an inert absorbent material, which must then be disposed of as hazardous waste[3].

II. Operational Disposal Plan: Step-by-Step Procedures

The proper disposal of 4-fluorobutanoic acid involves segregation, proper containment, and clear labeling to ensure it is handled correctly by your institution's hazardous waste management team and subsequent disposal facilities.

  • Segregation: As a halogenated organic acid, 4-fluorobutanoic acid must be collected separately from other waste streams[4][5][6].

    • DO NOT mix with non-halogenated organic wastes.

    • DO NOT mix with bases, strong oxidizing agents, or other incompatible materials[3][5].

    • DO NOT dispose of down the drain[3][5].

  • Container Selection: Use a designated, compatible waste container, typically a polyethylene (B3416737) carboy provided by your institution's Environmental Health and Safety (EHS) department, often color-coded for halogenated organic waste[3][4].

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name, "4-fluorobutanoic acid"[5]. Maintain a log of the approximate volume or mass of the waste added.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, well-ventilated location away from ignition sources and incompatible materials[3]. The container must be kept closed except when adding waste[5].

  • Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures to request removal by the EHS or a licensed hazardous waste disposal company.

III. Quantitative Data and Disposal Considerations

While specific disposal limits and concentrations are determined by local, state, and federal regulations and the capabilities of the licensed disposal facility, the following table summarizes the key characteristics of 4-fluorobutanoic acid relevant to its disposal.

ParameterValue/InformationSource
Chemical Formula C4H7FO2[1]
Molecular Weight 106.10 g/mol [1]
Primary Hazards Toxic, Corrosive, Irritant[1]
GHS Hazard Statements H301, H311, H314, H315, H319, H331, H335[1]
Waste Classification Halogenated Organic Acid[4][6]
Recommended Disposal Incineration at a regulated hazardous waste incinerator[4][7]
Incompatible Wastes Non-halogenated organics, bases, strong oxidizers, heavy metals[5][6]

IV. Experimental Protocols for Treatment

It is important to note that the chemical treatment or neutralization of 4-fluorobutanoic acid for disposal purposes is not to be performed by laboratory personnel. These procedures are complex, can generate dangerous byproducts, and must only be carried out by trained professionals at a licensed and approved waste disposal facility in accordance with all applicable regulations[2][8]. These facilities employ advanced treatment technologies such as high-temperature incineration with scrubbers to handle halogenated organic compounds safely[7].

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-fluorobutanoic acid in a laboratory setting.

G start Start: 4-Fluorobutanoic Acid Waste Generated ppe 1. Don Appropriate PPE start->ppe classify 2. Classify Waste: Is it a Halogenated Organic Acid? ppe->classify segregate 3. Segregate Waste: Collect in Designated Halogenated Organic Waste Container classify->segregate Yes incompatible Avoid Mixing With: - Non-halogenated organics - Bases - Oxidizers classify->incompatible yes Yes no No (Consult SDS) label 4. Label Container: 'Hazardous Waste' '4-Fluorobutanoic Acid' segregate->label store 5. Store Safely: - Closed Container - Satellite Accumulation Area label->store request 6. Request Pickup: Follow Institutional EHS Procedures store->request end End: Waste Transferred to Licensed Disposal Facility request->end

Caption: Workflow for the safe disposal of 4-fluorobutanoic acid.

References

Personal protective equipment for handling 4-fluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 4-fluorobutanoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed to be a direct, actionable resource for all operational stages involving this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

4-Fluorobutanoic acid is a corrosive and toxic compound that poses significant health risks upon exposure. It can cause severe skin burns, and eye damage, and is toxic if swallowed, inhaled, or in contact with the skin.[1] A comprehensive personal protective equipment (PPE) strategy is the primary defense against these hazards.

Table 1: Required Personal Protective Equipment (PPE) for Handling 4-Fluorobutanoic Acid

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles and a full-face shield are mandatory to protect against splashes and vapors.
Hand Protection Chemical-resistant gloves are required. Based on data for similar carboxylic acids, nitrile, neoprene, or butyl rubber gloves are recommended for incidental contact. For extended contact, butyl rubber or neoprene are preferred. Always inspect gloves for degradation or punctures before and during use.
Body Protection A chemical-resistant apron or coveralls should be worn over a standard lab coat to protect against splashes. For significant splash potential, a full chemical-resistant suit is recommended.
Respiratory Protection When handling outside of a certified chemical fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary. A full-face respirator offers a higher protection factor.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial to minimize exposure risk.

Step 1: Preparation and Engineering Controls

  • All handling of 4-fluorobutanoic acid, including weighing and transfers, must be conducted within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the acid to minimize movement and potential for spills.

Step 2: Aliquoting and Transfer

  • Use compatible labware (e.g., borosilicate glass, PTFE).

  • When transferring, pour slowly and carefully to avoid splashing.

  • Keep containers of 4-fluorobutanoic acid tightly sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials.

Step 3: Post-Handling Decontamination

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the acid. A solution of sodium bicarbonate or another suitable acid neutralizer can be used, followed by a rinse with soap and water.

  • Carefully remove PPE, avoiding contact with contaminated outer surfaces. Remove gloves last using the proper technique.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

Table 2: Spill Response Plan

Spill SizeResponse Protocol
Minor Spill (<100 mL in a fume hood) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an acid-neutralizing absorbent material (e.g., sodium bicarbonate, commercial acid spill kit). 3. Work from the outside of the spill inward to prevent spreading. 4. Once the acid is absorbed and neutralized (test with pH paper to ensure a neutral pH of 6-8), carefully scoop the material into a designated hazardous waste container. 5. Decontaminate the spill area with a neutralizing agent, followed by soap and water.
Major Spill (>100 mL or outside a fume hood) 1. Evacuate the immediate area and alert all nearby personnel. 2. If safe to do so, close the sash of the fume hood and increase ventilation. 3. Restrict access to the area. 4. From a safe location, contact your institution's Environmental Health and Safety (EHS) department or emergency response team. 5. Provide details of the spill, including the chemical identity and approximate volume. 6. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan

Proper disposal of 4-fluorobutanoic acid and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all aqueous waste solutions containing 4-fluorobutanoic acid in a designated, clearly labeled "Acidic Organic Waste" container.

  • Solid Waste: All solid waste contaminated with the acid, including used weigh boats, paper towels, and disposable PPE (gloves, aprons), must be collected in a separate, labeled hazardous waste container.

Disposal Procedure:

  • Neutralization (for dilute aqueous solutions): For small quantities of dilute acidic aqueous waste, neutralization can be performed in a fume hood. Slowly add a dilute base (e.g., 1M sodium hydroxide) while stirring and monitoring the pH. Once the pH is between 6.0 and 8.0, the neutralized solution can be disposed of according to local regulations, which may permit drain disposal with copious amounts of water. Always verify your institution's specific policies.

  • Container Management: Keep all hazardous waste containers tightly closed when not in use.

  • Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for safely handling 4-fluorobutanoic acid.

cluster_prep Preparation cluster_handling Handling cluster_spill_response Spill Response cluster_cleanup Cleanup & Disposal prep Assess Hazards & Don PPE setup Work in Fume Hood prep->setup handle Handle 4-Fluorobutanoic Acid setup->handle spill Spill Occurs? handle->spill minor_spill Minor Spill Protocol spill->minor_spill Yes (Minor) major_spill Major Spill Protocol spill->major_spill Yes (Major) decon Decontaminate Surfaces & Equipment spill->decon No minor_spill->decon major_spill->decon After EHS Response dispose Dispose of Waste decon->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for handling 4-fluorobutanoic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.